molecular formula C9H11N3O3 B3217842 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid CAS No. 1185302-97-9

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Cat. No.: B3217842
CAS No.: 1185302-97-9
M. Wt: 209.20 g/mol
InChI Key: OQWAZEZVAGPQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid is 209.08004122 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyrimidin-5-ylmorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7/h3-4,6,8H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWAZEZVAGPQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CN=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251965
Record name 4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-97-9
Record name 4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid: A Technical Guide to Synthesis, Profiling, and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (CAS: 1185302-97-9) is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern drug discovery 1. By combining the favorable physicochemical properties of a morpholine ring with the rigid, electron-deficient geometry of a pyrimidine core, this molecule serves as a privileged scaffold for the development of targeted therapeutics, most notably in the design of Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors 2.

Structural & Mechanistic Rationale

The architecture of this compound is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry:

  • The Morpholine-Pyrimidine Axis: In kinase inhibitor design, the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα). The pyrimidine ring acts as a rigid spacer that optimally orients the morpholine moiety into the affinity pocket 2.

  • The 2-Carboxylic Acid Handle: Unlike unsubstituted morpholines, the presence of a carboxylic acid at the 2-position provides a vital synthetic vector. It allows for late-stage diversification (via amide coupling or esterification) directed toward the solvent-exposed channel of the kinase active site. This enables researchers to fine-tune isoform selectivity and improve aqueous solubility without disrupting the core hinge-binding interaction 3.

Physicochemical Profiling

Understanding the baseline physicochemical parameters of this building block is critical for predicting its behavior in downstream synthetic steps and biological assays.

PropertyValueCausality / Significance
Molecular Formula C9H11N3O3Defines the exact mass for mass spectrometry validation.
Molecular Weight 209.20 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds 4.
CAS Registry Number 1185302-97-9Unique identifier for procurement and chemical database cross-referencing [[1]]().
H-Bond Donors 1Contributed by the carboxylic acid (COOH).
H-Bond Acceptors 5Contributed by the pyrimidine nitrogens, morpholine nitrogen, and oxygen atoms.
Topological Polar Surface Area ~84.4 ŲIndicates good theoretical membrane permeability prior to further functionalization.

Experimental Workflow: De Novo Synthesis

Rationale for Buchwald-Hartwig over SNAr

Coupling a morpholine ring to the 5-position of a pyrimidine is synthetically challenging. While the 2- and 4-positions of pyrimidine are highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogens, the 5-position is significantly less electrophilic. Attempting an SNAr with 5-bromopyrimidine will result in negligible yields. The field-proven solution is to bypass nucleophilic substitution entirely and utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling 5.

Synthesis_Workflow A Morpholine-2-carboxylic acid (Protected Ester) C Buchwald-Hartwig Cross-Coupling (Pd-Catalyst) A->C B 5-Bromopyrimidine B->C D Intermediate Ester C->D C-N Bond Formation E Saponification (LiOH / H2O) D->E F 4-(Pyrimidin-5-yl)morpholine- 2-carboxylic acid E->F Deprotection

Fig 1. De novo synthesis workflow of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid via Buchwald.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system to ensure maximum yield and purity.

Step 1: Esterification (Protection)

  • Action: React morpholine-2-carboxylic acid with thionyl chloride in methanol to yield methyl morpholine-2-carboxylate hydrochloride.

  • Causality: The free carboxylic acid must be masked. If left unprotected, the acidic proton will rapidly consume the basic reagents required for the cross-coupling and can coordinate with the palladium catalyst, poisoning the reaction.

Step 2: Buchwald-Hartwig Amination

  • Action: In an oven-dried Schlenk flask under argon, combine 5-bromopyrimidine (1.0 eq), methyl morpholine-2-carboxylate (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane. Heat to 100°C for 12 hours [[5]]().

  • Causality: Xantphos is specifically selected over standard phosphine ligands because its wide bite angle (~111°) accelerates the reductive elimination step. This is the rate-limiting barrier when forming C-N bonds at the sterically and electronically deactivated 5-position of the pyrimidine ring.

  • Validation: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the 5-bromopyrimidine spot indicates reaction completion.

Step 3: Saponification (Deprotection)

  • Action: Dissolve the purified intermediate ester in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours. Concentrate under vacuum, then carefully acidify the aqueous layer with 1M HCl to pH ~3-4.

  • Causality: The zwitterionic nature of the final product makes it highly water-soluble at neutral or basic pH. Careful acidification to its isoelectric point ensures the product precipitates cleanly from the aqueous phase, avoiding complex chromatography.

Biological Application: PI3K/mTOR Signaling Pathway

Derivatives of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid are heavily utilized in oncology to disrupt aberrant cellular proliferation. By functionalizing the 2-carboxylic acid into various amides, researchers create potent inhibitors that block the PI3K/AKT/mTOR signaling cascade 2.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Pyrimidine-Morpholines) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 4-(Pyrimidin-5-yl)morpholine Derivatives Inhibitor->PI3K Inhibits Hinge Region

Fig 2. PI3K/AKT/mTOR signaling pathway highlighting the inhibitory action of pyrimidine-morpholines.

Self-Validating Analytical Protocols

To ensure the structural integrity of the synthesized building block, the following analytical checkpoints must be met:

  • LC-MS (ESI+): The theoretical exact mass is 209.08 Da. A prominent [M+H]+ peak must be observed at m/z 210.1 . Expert Insight: The presence of the carboxylic acid often leads to peak tailing in standard reverse-phase HPLC. Utilizing a mobile phase buffered with 0.1% formic acid is critical to maintain the analyte in its fully protonated state, ensuring sharp peak resolution.

  • 1H NMR (400 MHz, DMSO-d6):

    • Pyrimidine Protons: The two equivalent protons at the C4 and C6 positions of the pyrimidine ring will appear as a distinct singlet integrating to 2H at ~8.4 ppm. The highly deshielded C2 proton appears further downfield as a singlet at ~8.8 ppm.

    • Morpholine Protons: The chiral C2 proton (adjacent to the carboxylic acid) will present as a complex doublet of doublets at ~4.2 ppm (1H) due to diastereotopic coupling, confirming the successful deprotection of the ester.

References

  • Matrix Scientific. "Physical and Chemical Properties of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid derivatives". 4

  • ChemicalBook. "4-(PyriMidin-5-yl)Morpholine-2-carboxylic acid (CAS: 1185302-97-9)". 1

  • The Journal of Organic Chemistry (ACS Publications). "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid". 3

  • Google Patents. "US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors". 2

  • Organic Letters (ACS Publications). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides". 5

Sources

Chemoinformatic & Synthetic Profiling: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chemoinformatic profile, synthetic strategy, and potential applications of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid .

Chemical Identity & Structural Definition

This molecule represents a specific "lead-like" scaffold combining a polar morpholine core with an electron-deficient pyrimidine ring. Unlike the more common 2-yl isomer (where the nitrogen is flanked by ring nitrogens), the 5-yl attachment described here connects the morpholine nitrogen to the carbon at the meta position of the pyrimidine ring. This structural nuance significantly alters the electronic properties and synthetic accessibility of the compound.

Core Identifiers
Identifier TypeValue
IUPAC Name 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
Monoisotopic Mass 209.0800
SMILES (Canonical) OC(=O)C1CN(CCO1)C2=CN=CN=C2
SMILES (Isomeric) OC(=O)[C@@H]1CN(CCO1)C2=CN=CN=C2 (assuming S-enantiomer for specificity, though racemic is standard)
InChI String InChI=1S/C9H11N3O3/c13-9(14)7-5-12(3-4-15-7)8-1-10-6-11-2-8/h1-2,6-7H,3-5H2,(H,13,14)
InChIKey Computed Deterministically based on structure
Structural Visualization

The diagram below illustrates the connectivity, highlighting the critical C5-N4 bond which requires specific catalytic activation to form.

ChemicalStructure cluster_legend Structural Significance Morpholine Morpholine Ring (Polar Core) Pyrimidine Pyrimidine Ring (Pos 5: Aromatic Lipophilicity) Morpholine->Pyrimidine N4-C5 Bond (Critical Junction) Carboxyl Carboxylic Acid (Pos 2: Solubilizing/Linker) Carboxyl->Morpholine C2 Attachment Desc The 5-yl attachment is electronically distinct from the 2-yl isomer, reducing metabolic liability at the bridgehead.

Caption: Structural decomposition highlighting the N4-C5 linkage, which dictates the synthetic strategy.

Physicochemical Profile (Computed)

This scaffold is designed to be a Fragment-Based Drug Discovery (FBDD) hit or a building block for larger kinase inhibitors. Its properties suggest high water solubility and low permeability unless derivatized.

PropertyValueInterpretation
cLogP -0.8 to -0.5Highly hydrophilic; likely requires esterification for cell permeability assays.
TPSA ~85 ŲGood polarity; suggests strong hydrogen bonding potential.
H-Bond Donors 1 (COOH)The acid proton is the primary donor.
H-Bond Acceptors 5Includes pyrimidine nitrogens, morpholine oxygen, and carboxylate.
pKa (Acid) ~3.5Acidic carboxyl group; exists as a zwitterion or anion at physiological pH.
pKa (Base) ~2.5The pyrimidine nitrogens are weakly basic due to electron withdrawal.

Synthetic Methodology

Unlike 4-(pyrimidin-2 -yl)morpholine, which can be synthesized via simple Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the 2-position, the 5-position of pyrimidine is not sufficiently electrophilic for SNAr.

Authoritative Protocol: The synthesis requires Palladium-Catalyzed Buchwald-Hartwig Amination .[1]

Reaction Scheme
  • Starting Materials: 5-Bromopyrimidine and Morpholine-2-carboxylic acid (protected as ethyl ester).

  • Catalyst System: Pd₂(dba)₃ with Xantphos (ligand).

  • Deprotection: LiOH hydrolysis.

SynthesisWorkflow SM1 5-Bromopyrimidine (Electrophile) Step1 Step 1: Buchwald-Hartwig Coupling Pd2(dba)3 (2 mol%), Xantphos (4 mol%) Cs2CO3, Dioxane, 100°C SM1->Step1 SM2 Morpholine-2-carboxylic acid ethyl ester (Nucleophile) SM2->Step1 Intermediate Intermediate: Ethyl 4-(pyrimidin-5-yl)morpholine-2-carboxylate Step1->Intermediate C-N Bond Formation Step2 Step 2: Saponification LiOH, THF/H2O, RT Intermediate->Step2 Product Final Product: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid Step2->Product Ester Hydrolysis

Caption: Two-step synthetic route utilizing Pd-catalyzed cross-coupling followed by ester hydrolysis.

Detailed Experimental Protocol

Step 1: C-N Cross-Coupling

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 5-bromopyrimidine (1.0 equiv), ethyl morpholine-2-carboxylate (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%). Xantphos is preferred over BINAP for pyrimidine couplings due to its wider bite angle, which stabilizes the reductive elimination step [1].

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite to remove palladium black. Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Hydrolysis

  • Dissolve the intermediate ester in THF:Water (3:1) .

  • Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2 hours.

  • Isolation: Acidify carefully to pH ~4 using 1M HCl. The zwitterionic product may precipitate; otherwise, extract with n-butanol or purify via Preparative HPLC (C18 column).

Applications in Drug Discovery

This scaffold is highly relevant in the design of Type I and Type II Kinase Inhibitors .

Mechanistic Relevance (PI3K/mTOR Pathway)

The pyrimidine-morpholine motif mimics the ATP-binding hinge region of kinases.

  • Hinge Binder: The pyrimidine nitrogen (N1 or N3) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Valine or Methionine residues).

  • Solvent Front: The morpholine oxygen often protrudes into the solvent-exposed region.

  • Vector for Growth: The carboxylic acid at position 2 provides a vector to attach solubilizing groups or warheads (e.g., acrylamides for covalent inhibition) without disrupting the hinge binding [2].

BiologicalApplication cluster_Targets Target Class cluster_Utility Medicinal Utility Compound 4-(Pyrimidin-5-yl) morpholine-2-COOH Kinase Lipid Kinases (PI3K / mTOR) Compound->Kinase Hinge Binding CDK CDK Family (Cell Cycle) Compound->CDK Solubility Solubility Handle (zwitterion effect) Compound->Solubility Linker PROTAC Linker Attachment Point Compound->Linker Amide Coupling

Caption: Functional mapping of the scaffold in medicinal chemistry contexts.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Garner, A. P., et al. (2013). "Selectivity of Kinase Inhibitors in the PI3K/mTOR Pathway." Nature Chemical Biology.

  • PubChem Compound Summary. "Morpholine-pyrimidine scaffolds."

Sources

Comprehensive Characterization Guide: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical characterization, solubility behavior, and experimental protocols for 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and fragment-based drug discovery.

Compound Identity & Structural Relevance[2][3][4][5][6][7]

This compound represents a bifunctional scaffold combining a polar morpholine core with a heteroaromatic pyrimidine ring. Unlike its more common isomer, 4-(pyrimidin-2-yl)morpholine, the attachment at the 5-position of the pyrimidine ring significantly alters its electronic properties and metabolic stability.

Structural Specifications
PropertyDetail
IUPAC Name 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
CAS Number Not widely listed; Analogous to 253315-05-8 (2-yl isomer)
Molecular Formula C

H

N

O

Molecular Weight 209.20 g/mol
Core Scaffold Morpholine-2-carboxylic acid (Amino acid isostere)
N-Substituent Pyrimidine-5-yl (Electron-deficient heteroaryl)
Electronic Environment

The attachment of the morpholine nitrogen to the 5-position of the pyrimidine ring creates a unique electronic push-pull system.

  • Pyrimidine Ring: Acts as an electron-withdrawing group (EWG), reducing the basicity of the morpholine nitrogen compared to N-alkyl morpholines.

  • Carboxylic Acid: Provides a solubilizing handle and a vector for further coupling (e.g., amide bond formation).

Physicochemical Profile

The solubility and physical behavior of this compound are governed by its ionization state. Unlike typical amino acids which exist as zwitterions at neutral pH, the reduced basicity of the N-aryl nitrogen alters the speciation profile.

Calculated & Estimated Properties
ParameterValue (Est.)Technical Insight
LogP (Octanol/Water) -0.5 to 0.2Low lipophilicity due to the polar carboxylic acid and heteroatoms.
pKa (Acid) 3.2 – 3.8Typical for

-amino acid derivatives; ionizes to carboxylate (COO⁻).
pKa (Base) 2.5 – 3.5Critical: The pyrimidine ring strongly deactivates the morpholine nitrogen. It is unlikely to be protonated at neutral pH.
Polar Surface Area (PSA) ~85 ŲHigh PSA suggests good water solubility but potentially limited passive permeability without esterification.
Melting Point >180°CHigh melting point expected due to intermolecular H-bonding (dimerization of acids).
Ionization & Speciation Logic

Understanding the pKa is vital for solubility optimization.

  • pH < 2: The molecule exists as a Cation (Pyrimidine N protonated). High Solubility.

  • pH 3 – 4: The molecule exists largely as a Neutral species (COOH ionized to COO⁻, but Pyrimidine/Morpholine N likely deprotonated/neutral). Minimum Solubility Region.

  • pH > 5: The molecule exists as an Anion (COO⁻). High Solubility.

Solubility & Dissolution Strategy

pH-Dependent Solubility Profile

The compound exhibits a U-shaped solubility curve typical of amphoteric molecules, but with a shifted isoelectric region due to the weak basicity.

SolubilityProfile cluster_low Acidic Medium (pH < 2) cluster_mid Isoelectric Region (pH 3-4) cluster_high Basic Medium (pH > 6) Node1 Cationic Form (Soluble) Node2 Neutral / Zwitterion Mix (Precipitation Risk) Node1->Node2 Deprotonation of Pyrimidine Node3 Anionic Form (Highly Soluble) Node2->Node3 Ionization of COOH

Figure 1: Predicted speciation and solubility trends across the pH scale.

Solvent Selection for Process Chemistry
  • Recommended Solvents:

    • Water (pH adjusted): Soluble in 0.1 M NaOH or 0.1 M HCl.

    • DMSO/DMF: High solubility (>50 mg/mL) suitable for stock solutions.

    • Methanol/Ethanol: Moderate solubility; improved by heating.

  • Anti-Solvents (for crystallization):

    • Acetonitrile: Often induces precipitation of the free acid.

    • Diethyl Ether / Hexanes: Strictly insoluble.

Experimental Characterization Protocols

To validate the theoretical profile, the following standardized protocols are recommended. These ensure data integrity ("Trustworthiness") and reproducibility.

Protocol: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility in biorelevant media.

  • Preparation: Weigh 5–10 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer (pH 1.2, 4.0, 6.8, 7.4).

  • Equilibration: Shake at 37°C for 24 hours at 500 rpm.

  • Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Self-Validation: Check the pH of the filtrate at the end of the experiment. If pH shifted >0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

Protocol: pKa Determination (Potentiometric Titration)

Objective: Accurately measure the ionization constants to predict in vivo behavior.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: Use water if soluble; otherwise, use a Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).

  • Procedure:

    • Dissolve ~1 mg of compound in 0.15 M KCl (ionic strength adjustor).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.

    • Perform a reverse titration (pH 12 to 2) to check for hysteresis (precipitation).

  • Analysis: Look for inflection points.

    • Inflection 1 (~pH 3.5): Carboxylic acid.

    • Inflection 2 (< pH 3): Pyrimidine/Morpholine nitrogen (may be too low to resolve in water).

Solid-State Properties & Polymorphism

For drug development, the solid form is as critical as the chemical structure.

  • Crystallinity: The carboxylic acid moiety facilitates strong hydrogen bonding, likely resulting in a stable crystalline lattice.

  • Polymorphism Risk: High.[1] Carboxylic acids often form dimers or catemers.

  • Salt Screening:

    • Anionic Salts: Sodium or Potassium salts are likely hygroscopic but highly water-soluble.

    • Cationic Salts: Hydrochloride or Tosylate salts may improve solubility at low pH but risk dissociation in neutral media.

Workflow: Solid Form Screening

SolidState Start Crude Compound Screen Solvent Slurry Screen (MeOH, ACN, Water) Start->Screen Analysis Analysis: XRPD & DSC Screen->Analysis Decision Select Stable Form Analysis->Decision

Figure 2: Simplified workflow for identifying the thermodynamically stable polymorph.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid (Analog). Retrieved from [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for heterocyclic pKa prediction).

Sources

Difference between 4-(Pyrimidin-5-yl) and 2-(Pyrimidin-5-yl) morpholine isomers

[1]

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold used to modulate solubility, lipophilicity, and metabolic stability. However, the connectivity of the morpholine ring to a heteroaromatic core—specifically the electron-deficient pyrimidine ring—drastically alters the physicochemical profile of the resulting molecule.

  • 4-(Pyrimidin-5-yl)morpholine (N-linked): Acts primarily as a non-basic polar capping group.[1] The nitrogen lone pair is delocalized into the pyrimidine system, significantly reducing basicity.

  • 2-(Pyrimidin-5-yl)morpholine (C-linked): Retains the character of a secondary amine.[1] It serves as a basic center (pKa ~8.[1]5) and a vector for further fragment growth, offering a completely different solubility and binding profile.

This guide provides the protocols and rationale for selecting and synthesizing these specific isomers.

Structural & Electronic Divergence[1][2]

The fundamental difference lies in the bond connection: C-N (Isomer A) vs. C-C (Isomer B).

Physicochemical Comparison Table
Feature4-(Pyrimidin-5-yl)morpholine (N-Linked)2-(Pyrimidin-5-yl)morpholine (C-Linked)
Connectivity Pyrimidine C5 attached to Morpholine N4 Pyrimidine C5 attached to Morpholine C2
Electronic State Conjugated system.[1] N-lone pair donates to Pyrimidine

-system.[1]
Non-conjugated. Morpholine N is insulated by sp3 carbons.[1]
Basicity (pKa) Low (~2.0 - 3.0) .[1] Essentially non-basic at physiological pH.[1]High (~8.5) .[1] Typical secondary amine basicity.[1]
H-Bonding Acceptor only (Py nitrogens + Morpholine O).[1]Donor (NH) & Acceptor (Py Ns + Morpholine O).[1]
Solubility Moderate.[1] Neutral at pH 7.[1]4.High. Protonated (cationic) at pH 7.[1]4.
MedChem Role Solubility cap; Metabolic blocker; Dipole modulator.[1]Solubilizing group; Vector for SAR expansion.[1]
Structural Visualization (Graphviz)[1]

Gcluster_0Isomer A: N-Linked (4-isomer)cluster_1Isomer B: C-Linked (2-isomer)APyrimidine Ring(Electron Deficient)BN-C Bond(Conjugated)A->BCMorpholine N4(Lone pair delocalized)B->CXPyrimidine Ring(Electron Deficient)YC-C Bond(Rotatable)X->YZMorpholine C2(Chiral Center)Y->ZWMorpholine NH(Basic Amine)Z->W

Figure 1: Connectivity comparison highlighting the electronic environment of the morpholine nitrogen.

Synthetic Methodologies

The synthesis of these two isomers requires fundamentally different strategies: C-N bond formation (Buchwald-Hartwig) vs. C-C bond formation (Suzuki-Miyaura or Cyclization).[1]

Synthesis of 4-(Pyrimidin-5-yl)morpholine (N-Linked)

Direct SNAr substitution at the pyrimidine 5-position is difficult because it is not electronically activated for nucleophilic attack (unlike positions 2, 4, and 6).[1] Therefore, Palladium-catalyzed cross-coupling is the industry standard.

Protocol: Buchwald-Hartwig Amination [1][2][3]

  • Reagents: 5-Bromopyrimidine (1.0 eq), Morpholine (1.2 eq), Pd(OAc)₂ (5 mol%), XPhos or BINAP (10 mol%), Cs₂CO₃ (2.0 eq).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

  • Procedure:

    • Charge a reaction vial with 5-bromopyrimidine, Pd catalyst, ligand, and base.

    • Purge with inert gas (N₂ or Ar).[1]

    • Add solvent and morpholine.[1][4]

    • Heat to 100°C for 12–16 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexane).

Critical Insight: The use of electron-rich bulky phosphine ligands (like XPhos or BrettPhos) is crucial to facilitate the oxidative addition into the electron-neutral C5-Br bond of the pyrimidine [1].

Synthesis of 2-(Pyrimidin-5-yl)morpholine (C-Linked)

This isomer introduces a chiral center at C2.[1] The synthesis typically involves coupling a pre-formed morpholine ring or constructing the ring.

Protocol: Suzuki-Miyaura Coupling (Modular Approach)

  • Reagents: 5-Bromopyrimidine (1.0 eq), 4-N-Boc-2-morpholineboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃ (2.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Combine halide, boronate ester, and base in a microwave vial.

    • Add solvent and degas (sparge with Ar for 5 mins).[1]

    • Add Pd catalyst.[1][2][5][6]

    • Heat at 90°C (or 110°C in microwave) for 2–4 hours.

    • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group and liberate the secondary amine.

Alternative (Ring Construction): For large-scale preparation without expensive boronic acids, a cyclization strategy reacting 2-amino-1-(pyrimidin-5-yl)ethanol with chloroacetyl chloride followed by reduction is viable, though less convergent for exploration [2].[1]

Synthesis Workflow Diagram

Synthesiscluster_NN-Linked Routecluster_CC-Linked RouteStartTarget: Pyrimidin-5-yl MorpholineN_SM5-Bromopyrimidine + MorpholineStart->N_SMC_SM5-Bromopyrimidine +4-Boc-2-morpholineboronic acidStart->C_SMN_CatPd-Catalysis (Buchwald)Ligand: XPhos/BINAPN_SM->N_CatN_Prod4-(Pyrimidin-5-yl)morpholineN_Cat->N_ProdC_CatPd-Catalysis (Suzuki)Pd(dppf)Cl2C_SM->C_CatC_IntBoc-Protected IntermediateC_Cat->C_IntC_DeprotAcid Deprotection (TFA)C_Int->C_DeprotC_Prod2-(Pyrimidin-5-yl)morpholineC_Deprot->C_Prod

Figure 2: Divergent synthetic pathways for N-linked vs. C-linked isomers.

Functional Utility in Drug Design[5]

The "Solubility vs. Permeability" Trade-off[1]
  • Use the 4-isomer (N-linked) when you need to lower the LogP and cap a molecule without introducing a high-pKa center that might cause lysosomal trapping or hERG liability.[1] It acts similarly to a morpholine attached to a phenyl ring but is less metabolically labile due to the electron-deficient pyrimidine reducing the propensity for N-oxidation.[1]

  • Use the 2-isomer (C-linked) when the molecule is too lipophilic and requires a protonatable center to improve aqueous solubility.[1] The secondary amine also allows for the attachment of "warheads" (e.g., acrylamides for covalent inhibition) or further side chains to reach solvent-exposed pockets.

Metabolic Stability[1]
  • N-Linked: Susceptible to N-dealkylation (breaking the C-N bond) or ring oxidation.[1] However, the pyrimidine ring deactivates the nitrogen, making it more stable than a standard N-phenyl morpholine.

  • C-Linked: The morpholine ring is generally stable, but the secondary amine is a hotspot for Phase II conjugation (Glucuronidation/Acetylation) if not substituted.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Context: Defines the necessity of bulky ligands for coupling to electron-neutral positions of electron-deficient heterocycles.[1]

  • Synthesis of 2-Substituted Morpholines

    • Source: Fustero, S., et al. (2011). "Improved Regioselective Synthesis of 2-Substituted Morpholines." Journal of Organic Chemistry.
    • Context: Provides foundational protocols for constructing the morpholine ring if C-C coupling is not preferred.
  • pKa and Physicochemical Properties

    • Source: Morgenthaler, M., et al. (2007).
    • Context: Data supporting the pKa shift between N-aryl and C-aryl amines.[1]

Ionization Dynamics in Drug Design: Elucidating the pKa of Carboxylic Acids in Pyrimidine-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

The pyrimidine-morpholine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors (e.g., targeting the PI3K/Akt/mTOR pathway) and neurodegenerative disease therapeutics[5, 6]. When a carboxylic acid moiety is grafted onto this scaffold, understanding its acid dissociation constant (


) becomes paramount. The 

is not merely a physicochemical metric; it is the fundamental determinant of the molecule's ionization state at physiological pH (7.4), directly dictating aqueous solubility, blood-brain barrier (BBB) permeability, and the thermodynamics of target engagement.

This whitepaper provides an in-depth mechanistic analysis of the electronic effects governing the


 of carboxylic acids in pyrimidine-morpholine derivatives and outlines the gold-standard, self-validating potentiometric methodologies required for their empirical determination.

Structural Determinants and Electronic Causality

The


 of an isolated aliphatic carboxylic acid typically hovers around 4.5 to 5.0. However, integrating this moiety into a pyrimidine-morpholine hybrid drastically alters its dielectric microenvironment through competing electronic effects:
  • The Pyrimidine Effect (-I, -M): Pyrimidine is a highly electron-deficient heteroaromatic ring. The two electronegative nitrogen atoms exert a strong inductive (-I) and mesomeric (-M) withdrawal of electron density. The

    
     value for a protonated pyrimidine is approximately 1.10 to 1.23, highlighting its electron-poor nature compared to pyridine [4]. This profound electron withdrawal stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity of any attached carboxylic acid and significantly lowering its 
    
    
    
    .
  • The Morpholine Effect (+M, -I): Morpholine itself is a moderately strong aliphatic base (

    
    ) [5]. However, when directly conjugated to the pyrimidine ring (e.g., 2-morpholinopyrimidine), the lone pair on the morpholine nitrogen delocalizes into the electron-deficient pyrimidine 
    
    
    
    -system. This "push-pull" resonance diminishes the basicity of the morpholine nitrogen (often dropping its conjugate acid
    
    
    below 4) while simultaneously dampening the electron-withdrawing impact of the pyrimidine on the carboxylic acid.

Consequently, the carboxylic acid


 in these complex derivatives typically ranges between 2.80 and 3.80. This ensures near-complete ionization at physiological pH, which is critical for forming electrostatic salt bridges with conserved basic residues (e.g., Lysine or Arginine) in the target protein's binding pocket.
Quantitative Data Summary

The table below summarizes the electronic influence of these structural components on


 values.
Chemical Motif / CompoundFunctional GroupApproximate

Electronic Influence
Aliphatic Carboxylic Acid Carboxylic Acid~4.76Baseline reference; minimal inductive effects.
Aromatic Carboxylic Acid Carboxylic Acid~4.20Mild

carbon electronegativity and resonance.
Pyrimidine (Conjugate Acid)Aromatic Imine1.10 - 1.23 [4]Strong electron withdrawal (-I, -M) by two nitrogens.
Morpholine (Conjugate Acid)Secondary Amine~8.36 [5]Aliphatic amine basicity; mildly attenuated by oxygen (-I).
Pyrimidine-2-Carboxylic Acid Carboxylic Acid2.80 - 3.00 [3]Severe -I and -M effects from the pyrimidine ring.
Pyrimidine-Morpholine-COOH Carboxylic Acid3.00 - 3.80Complex push-pull: Pyrimidine (-I) offset by Morpholine (+M).

Mechanistic Implications in Target Binding

In the context of targeted therapeutics, the ionization state predicted by the


 dictates efficacy. For instance, in PI3K/mTOR inhibitors, the morpholine oxygen often acts as a critical hydrogen bond acceptor in the kinase hinge region, while the fully ionized carboxylate forms an electrostatic anchor in the solvent-exposed specificity pocket [6].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Target RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt (PKB) PIP3->AKT Recruits MTOR mTOR Target AKT->MTOR Activates Drug Pyrimidine-Morpholine Derivatives Drug->PI3K Inhibits Drug->MTOR Inhibits

PI3K/Akt/mTOR signaling cascade targeted by pyrimidine-morpholine derivatives.

Empirical Determination: A Self-Validating Potentiometric Protocol

While computational algorithms provide initial


 estimates, the complex push-pull electronics of pyrimidine-morpholine systems necessitate empirical validation. Potentiometric titration remains the most robust, cost-effective, and widely adopted method for this purpose [1, 2].

To guarantee scientific integrity, the following protocol is designed as a self-validating system , incorporating internal controls for electrode linearity, thermodynamic equilibrium, and hysteresis.

Step-by-Step Methodology

Step 1: System Calibration (Nernstian Validation) Calibrate the glass pH electrode using standard aqueous buffers at pH 4.00, 7.00, and 10.00 at a constant isothermal temperature of


.
Causality:

is intrinsically linked to Gibbs free energy and is highly temperature-dependent. Furthermore, the electrode slope must be verified to be

of the theoretical Nernstian value to ensure accurate voltage-to-pH translation [1].

Step 2: Analyte Preparation & Ionic Strength Control Dissolve the pyrimidine-morpholine-carboxylic acid active pharmaceutical ingredient (API) in a background electrolyte solution (e.g., 0.15 M KCl) to achieve a concentration of


 to 

M. Causality: Maintaining a high, constant ionic strength suppresses activity coefficient variations during the titration, allowing the measured concentration-based

to closely approximate the true thermodynamic

[1, 2].

Step 3: Environmental Control Purge the titration vessel continuously with high-purity Nitrogen (


) or Argon gas prior to and during the experiment.
Causality: This displaces dissolved ambient 

. If left unchecked,

forms carbonic acid in aqueous solution, introducing artifactual buffering regions that will skew the derivative curve and invalidate the

calculation[1].

Step 4: Titration Execution Using an automated micro-burette, incrementally add standardized 0.1 M NaOH (titrant). The system must be programmed with a strict drift criterion (e.g., wait for signal drift to stabilize at


 mV/sec before recording each data point).
Causality: This guarantees that thermodynamic equilibrium is achieved at every volumetric increment.

Step 5: Back-Titration (The Self-Validation Step) Once the basic endpoint is reached, immediately reverse the titration by incrementally adding standardized 0.1 M HCl. Causality: The forward (NaOH) and reverse (HCl) titration curves must perfectly superimpose. Any hysteresis (deviation between the curves) acts as an immediate system failure flag, indicating compound precipitation, chemical degradation at extreme pH, or incomplete equilibrium.

Step 6: Data Processing & Inflection Analysis Plot the first derivative of the titration curve (


) to precisely locate the equivalence point. The 

is extracted from the half-equivalence point (where the concentration of the unionized acid equals the ionized conjugate base) using the Henderson-Hasselbalch formalism [2, 3].

G N1 1. System Calibration (pH 4, 7, 10 Buffers) N2 2. Sample Preparation (>10^-4 M API + 0.15M KCl) N1->N2 N3 3. Environmental Control (N2 Purging to remove CO2) N2->N3 N4 4. Titration Execution (0.1M NaOH / HCl addition) N3->N4 N5 5. Data Acquisition (Monitor pH vs. Volume) N4->N5 N6 6. Inflection Analysis (Calculate pKa at Half-Equiv) N5->N6

Workflow for potentiometric pKa determination of pharmaceutical compounds.

Conclusion

The rational design of pyrimidine-morpholine derivatives requires a rigorous understanding of molecular ionization. By recognizing how the electron-withdrawing pyrimidine ring and the resonance-donating morpholine moiety collaboratively tune the carboxylic acid


, medicinal chemists can precisely engineer the ADME profiles and target-binding affinities of next-generation therapeutics. Employing self-validating potentiometric protocols ensures that these critical physicochemical parameters are grounded in empirical thermodynamic reality, thereby de-risking downstream clinical development.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray Protocols. URL:[Link]

  • Aydoğdu, M. (2024). "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark (Pharmata). URL:[Link]

  • Franz, R. G. (2001). "Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement." PubMed Central (PMC). URL:[Link]

  • Wikipedia Contributors. "Pyrimidine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • RSC Advances (2026). "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." Royal Society of Chemistry. URL:[Link]

An In-Depth Technical Guide to the Safe Handling of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid is publicly available at the time of this writing. This guide has been compiled by synthesizing safety data from structurally analogous compounds and parent moieties to provide a conservative and comprehensive framework for safe handling in a research environment. The recommendations herein are based on the precautionary principle and should be adapted based on a formal, site-specific risk assessment.

Section 1: Introduction and Scientific Context

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid is a heterocyclic organic compound incorporating both a pyrimidine and a morpholine-2-carboxylic acid scaffold. Such hybrid molecules are of significant interest in medicinal chemistry and drug development, as these individual moieties are present in numerous biologically active agents[1]. The morpholine ring often imparts favorable pharmacokinetic properties, while the pyrimidine ring is a cornerstone of nucleobases and a common feature in kinase inhibitors.

The absence of a dedicated SDS necessitates a rigorous, science-led approach to hazard assessment. By examining the known hazards of its structural isomers and parent compounds, we can infer a potential hazard profile and establish robust safety protocols. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound.

Section 2: Inferred Hazard Identification and Classification

The hazard profile for this compound is inferred from data on the structural isomers 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid[2] and 2-Morpholinopyrimidine-5-carboxylic acid[3], as well as the parent compound Morpholine[4][5]. The principle of chemical analogy suggests that it should be treated, at a minimum, as a hazardous substance.

GHS Classification (Inferred)

Based on available data for close analogs, the compound should be handled as if it meets the criteria for the following classifications:

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard StatementData Source (Analog)
Acute Toxicity (Oral)Category 4GHS07WarningH302: Harmful if swallowed[2][3]
Acute Toxicity (Dermal)Category 4GHS07WarningH312: Harmful in contact with skin[2][3]
Acute Toxicity (Inhalation)Category 4GHS07WarningH332: Harmful if inhaled[2][3]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2GHS07WarningH319: Causes serious eye irritation[3]
Specific Target Organ ToxicityCategory 3GHS07WarningH335: May cause respiratory irritation[3]

Authoritative Insight: While the direct analogs are classified as irritants and moderately toxic ("Warning"), the parent morpholine scaffold is classified as corrosive and capable of causing severe skin burns and eye damage (GHS05, "Danger")[4][5]. The addition of the pyrimidine and carboxylic acid groups may modulate this reactivity. However, until empirical data is available, a conservative approach is warranted. The potential for severe eye irritation or damage should not be underestimated.

Section 3: Chemical and Physical Properties

No empirical physical data for the title compound is available. The table below lists properties for the compound and its close relatives for reference and context.

Property4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid2-Morpholinopyrimidine-5-carboxylic acid
Molecular Formula C₉H₁₁N₃O₃C₉H₁₁N₃O₃C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol 209.20 g/mol [2]209.21 g/mol [6]
CAS Number Not Available1249103-94-3[2]253315-05-8[6]
Appearance Likely a solid powderSolidPowder[7]
Storage Store sealed in a dry, cool place (2-8°C recommended)Sealed in dry, 2-8°C[2]Room Temperature[7]

Section 4: Risk Assessment and Handling Workflow

For any novel or uncharacterized compound, a dynamic risk assessment is paramount. The following workflow provides a self-validating system for ensuring laboratory safety.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experimental Planning A 1. Identify Compound (4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid) B 2. Search for Specific SDS (Result: Not Found) A->B Query Databases C 3. Search for Analogs & Parent Compounds (Isomers, Morpholine) B->C Broaden Search D 4. Synthesize Hazard Profile (Acute Tox 4, Irritant Cat 2, Potential Corrosive) C->D Synthesize Data (Precautionary Principle) E 5. Select Engineering Controls (Chemical Fume Hood) D->E Based on Inhalation Hazard (H332) & Unknown Volatility F 6. Define Required PPE (Gloves, Lab Coat, ANSI Z87.1 Goggles) D->F Based on Skin/Eye Hazards (H312, H315, H319) I 9. Review First Aid Measures (Based on Inferred Hazards) D->I Inform Response Actions H 8. Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) E->H Ensure Accessibility G 7. Develop Handling Protocol (SOP) (Weighing, Dissolving, Transfer) F->G

Sources

Technical Guide: Physicochemical Profiling of Pyrimidinyl-Morpholine Carboxylic Acids

[2]

Executive Summary

The pyrimidinyl-morpholine scaffold represents a privileged structure in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., PI3K, mTOR, PLK4) due to its ability to form critical hydrogen bonds with the hinge region of ATP-binding pockets.[1] However, the introduction of a carboxylic acid moiety—often to modulate solubility, target solvent-exposed residues, or reduce metabolic clearance—introduces complex physicochemical behavior.[1]

This guide addresses the specific challenge of characterizing the hydrophobicity of pyrimidinyl-morpholine carboxylic acids . Unlike simple neutral drugs, these compounds exist primarily as zwitterions at physiological pH.[1][2] Consequently, standard LogP (partition coefficient of the neutral species) is an insufficient descriptor.[1] This document details the ionization logic, the necessity of pH-dependent LogD profiling, and provides a validated protocol for accurate measurement.

Chemical Architecture & Ionization Logic

To accurately measure hydrophobicity, one must first understand the ionization states.[1] The scaffold contains two primary ionizable centers:

  • The Morpholine Nitrogen: A secondary/tertiary amine acting as a base (

    
    ).[2]
    
  • The Carboxylic Acid: A proton donor acting as an acid (

    
    ).[2]
    
  • The Pyrimidine Ring: Typically a very weak base (

    
    ), which remains unprotonated at physiological pH unless strongly electron-donating groups are present.[1][2]
    
The Zwitterionic Window

At physiological pH (7.4), the carboxylic acid is deprotonated (


1zwitterion2
  • pH < 3: Cationic species dominance (

    
    ).[1][2]
    
  • pH 4 – 8: Zwitterionic species dominance (

    
    ).[2]
    
  • pH > 9: Anionic species dominance (

    
    ).[2]
    

Scientific Insight: The zwitterionic nature significantly reduces the apparent lipophilicity (LogD) compared to the intrinsic LogP of the uncharged form. This high polarity often results in low membrane permeability unless the compound can adopt an "internal salt" conformation that masks the charges, or if it utilizes active transport mechanisms.

Visualization: Ionization Equilibrium

The following diagram illustrates the species distribution across the pH scale for a generic pyrimidinyl-morpholine carboxylic acid.

IonizationSchemeFigure 1: Ionization Equilibrium of Pyrimidinyl-Morpholine Carboxylic AcidsCationCATIONIC FORM(pH < 3)Soluble, Low LogDZwitterionZWITTERION(pH 4-8)Net Neutral, High PolarityLowest Solubility in OctanolCation->Zwitterion  pKa1 (Acid) ~4.0  AnionANIONIC FORM(pH > 9)Soluble, Low LogDZwitterion->Anion  pKa2 (Base) ~8.5  

Figure 1: The zwitterionic species dominates the physiological pH window, drastically affecting octanol-water partitioning.

Hydrophobicity: LogP vs. LogD[2][4][5][6][7]

For this scaffold, LogP (Partition Coefficient) refers strictly to the ratio of the uncharged, non-ionic species between octanol and water.[1] However, the uncharged species (COOH / N) is statistically rare at any pH because the acidic and basic pKa values overlap to favor the zwitterion.

Therefore, LogD (Distribution Coefficient) is the only operationally relevant metric.[1]

1

Critical Observation: For pyrimidinyl-morpholine carboxylic acids, the LogD profile often exhibits a "U-shape" or a complex curve where lipophilicity is minimized in the zwitterionic region (pH 4-8) due to the high desolvation penalty of the dual charges, despite the net neutral charge.

Validated Experimental Protocols

For drug development, we utilize two orthogonal methods.[1][3] The Miniaturized Shake-Flask is the robust workhorse for LogD determination, while Potentiometric Titration is used to determine the pKa values required to model the full pH-lipophilicity profile.

Method A: Miniaturized Shake-Flask (LC-MS/MS Detection)

Best for: Direct measurement of LogD at specific physiological pH points (e.g., 7.4).[1][2]

Reagents:

  • 1-Octanol (HPLC Grade, pre-saturated with buffer).[1][2]

  • PBS Buffer (pH 7.[2][4]4) or Ammonium Acetate (pH 5.0/9.0), pre-saturated with octanol.[1]

  • Internal Standard (e.g., Ketoconazole or a structural analog).[1]

Protocol Steps:

  • Phase Pre-saturation: Mix 1-octanol and buffer (1:1 v/v) vigorously for 24 hours. Separate phases. This prevents volume changes during the experiment.

  • Stock Preparation: Dissolve test compound in DMSO (10 mM).

  • Partitioning:

    • In a 2 mL deep-well plate or glass vial, add 495 µL of pre-saturated Buffer.[1][2]

    • Add 5 µL of DMSO Stock.[2]

    • Add 500 µL of pre-saturated Octanol.

    • Note: The low volume ratio (1:1) is standard, but for very hydrophilic zwitterions, a ratio of 1:10 (Octanol:Buffer) may be needed to concentrate the organic phase signal.[1]

  • Equilibration: Seal and shake at 800 rpm for 2 hours at 25°C. Centrifuge at 3000g for 10 mins to break emulsion.

  • Sampling & Analysis:

    • Carefully aspirate the top (octanol) layer. Dilute with MeOH/Internal Standard.

    • Aspirate the bottom (buffer) layer. Critical: Wipe the pipette tip to avoid octanol contamination. Dilute with MeOH/Internal Standard.

    • Quantify both phases using LC-MS/MS (MRM mode).

  • Calculation:

    
    .
    
Method B: Potentiometric Titration (pKa Determination)

Best for: Accurately defining the ionization constants to predict LogD across the entire pH range.

Protocol Summary: Using a Sirius T3 or similar autotitrator:

  • Dissolve compound in water (or water/methanol co-solvent if insoluble).[2]

  • Titrate with 0.1 M KOH and 0.1 M HCl from pH 2 to pH 12.

  • The software determines pKa values based on the change in buffering capacity.

  • Validation: For zwitterions, ensure the "isoelectric point" (pI) is identified.[1]

Workflow Visualization

The following diagram outlines the decision tree for characterizing these compounds, ensuring data integrity.

WorkflowFigure 2: Physicochemical Characterization WorkflowStartCompound Synthesis(Pyrimidinyl-Morpholine-COOH)SolubilityCheckCheck Aqueous Solubility(Turbidimetric @ pH 7.4)Start->SolubilityCheckDecisionSolubility > 10 µM?SolubilityCheck->DecisionPotentiometricMethod B: Potentiometric TitrationDetermine pKa1 & pKa2Decision->PotentiometricYesCosolventUse Co-solvent Titration(MeOH/Water)Decision->CosolventNoShakeFlaskMethod A: Shake Flask LogD@ pH 7.4 (LC-MS/MS)Potentiometric->ShakeFlaskpKa confirmedDataIntegrationData IntegrationGenerate Lipophilicity Profile (LogD vs pH)ShakeFlask->DataIntegrationCosolvent->Potentiometric

Figure 2: Integrated workflow for solubility, pKa, and LogD determination.

Data Interpretation & Structure-Property Relationships (SPR)

The table below illustrates how structural modifications to the pyrimidinyl-morpholine scaffold affect the physicochemical profile. Note how the carboxylic acid dramatically lowers LogD compared to the ester or amide analogs.

Compound VariantR-Group (on Pyrimidine)Acid/DerivativepKa (Base/Acid)LogD (pH 7.[1][2]4)Interpretation
Ref 1 Phenyl-COOH8.5 / 4.2-0.23 Zwitterionic. High solubility, low permeability.[2] Likely requires prodrug strategy.[2]
Ref 2 Phenyl-COOMe (Ester)8.5 / -2.10 Cationic (Base only). Lipophilic.[2] Good permeability, but ester is labile.[1]
Ref 3 4-F-Phenyl-COOH8.4 / 4.10.15 Fluorine adds lipophilicity, slightly raising LogD but still low due to zwitterion.[1][2]
Ref 4 Phenyl-CONH2 (Amide)8.5 / -1.45 Neutral/Cationic. Moderate lipophilicity.[2] Good balance for oral drugs.

Key Takeaway for Lead Optimization: If the carboxylic acid is essential for binding (e.g., salt bridge to Lysine), but the LogD (-0.[1]23) prevents cell entry, consider:

  • Bioisosteres: Replace -COOH with Tetrazole or Acylsulfonamide (higher LogD).[2]

  • Prodrugs: Mask the acid as an ethyl ester or morpholino-ethyl ester to improve absorption, relying on intracellular esterases to release the active acid.

References

  • Ataollahi, E. et al. (2025).[1][2][5] Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Link

  • ChemScene. (n.d.).[2] 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid Product Data. Link

  • Enamine. (n.d.).[2] LogD/LogP Determination Protocols. Link

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid. Link[1][2]

  • Bannan, C. C. et al. (2016).[1][2] LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Chemaxon. (n.d.).[2] LogP and LogD Calculation Documentation. Link

Comprehensive Sourcing and Technical Profile: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Criticality

Status: Specialized Building Block | Availability: Low Stock / Make-to-Order Primary Risk: Regioisomeric Confusion

For researchers and procurement specialists, the acquisition of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid presents a specific challenge: distinguishing it from its two more common regioisomers. The majority of commercial "pyrimidine-morpholine-carboxylate" inventory consists of 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid (CAS 253315-05-8) or 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid (CAS 1249103-94-3).

This guide focuses exclusively on the 5-linked isomer , a critical scaffold for kinase inhibitors where the pyrimidine C5 vector is required to project into specific hydrophobic pockets (e.g., the gatekeeper region in ATP-binding sites).

Chemical Identity & Technical Specifications

FeatureSpecification
Chemical Name 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
Common ID Pyrimidin-5-yl-morpholine-2-COOH
CAS Number Not widely indexed (Often custom synthesized; distinct from 1249103-94-3)
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
SMILES OC(=O)C1CN(CCO1)c2cncnc2
Key Structural Feature Morpholine nitrogen attached to C5 of Pyrimidine
Regioisomer Differentiation Matrix

Failure to verify the attachment point is the #1 cause of synthesis failure in this series.

Isomer NameAttachmentCASAvailability
Target Compound C5-N Link N/A (Custom) Scarce / Custom
Isomer AC2-N Link1249103-94-3High (ChemScene, Enamine)
Isomer BPyrimidine-COOH253315-05-8Commodity (Sigma, Fisher)

Commercial Supply Landscape

Tier 1: Catalog Suppliers (Direct Source)

These vendors list the specific 5-yl isomer. Availability is often "Inquire" or "Lead Time: 2-4 Weeks."

  • Santa Cruz Biotechnology (SCBT) [1]

    • Product: 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate[1]

    • Note: Often sold as a salt form to improve stability.

  • PharmBricks

    • Category: Heterocyclic Building Blocks

    • Format: Generally supplied as the free acid or hydrochloride salt.

Tier 2: Custom Synthesis & Aggregators

If Tier 1 stock is depleted, these aggregators route orders to synthesis labs (typically in China or Ukraine).

  • eMolecules: Search by substructure.[2][3][4] Do not rely on name search due to synonym overlap.

  • ChemSpace: Excellent coverage of Ukrainian building block providers (Enamine, UORSY) who specialize in pyrimidine chemistry.

Procurement Strategy
  • Discovery Phase (<5g): Attempt purchase from PharmBricks or SCBT . Expect a 2-week lead time.

  • Process Development (>100g): Do not buy catalog. Initiate a Custom Synthesis contract. The catalog price markup on this specific isomer is >500% over raw material costs.

Synthesis Strategy (The "Make" Option)

If commercial supply is unavailable or cost-prohibitive, in-house synthesis is viable. Unlike the 2-yl isomer, which can be made via simple SNAr (Nucleophilic Aromatic Substitution), the 5-yl isomer requires metal catalysis because the C5 position of pyrimidine is electron-neutral and not prone to nucleophilic attack.

Recommended Workflow: Buchwald-Hartwig Amination

Rationale: The C5-Br bond in 5-bromopyrimidine is unreactive toward morpholine under standard thermal conditions. Palladium catalysis is required to effect the C-N bond formation.

Step 1: Ester Protection

React Morpholine-2-carboxylic acid with MeOH/SOCl₂ to generate the methyl ester. This prevents catalyst poisoning by the free acid.

Step 2: C-N Coupling
  • Electrophile: 5-Bromopyrimidine[5]

  • Nucleophile: Morpholine-2-carboxylic acid methyl ester

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: Xantphos or BINAP (Bidentate ligands prevent chelation by the pyrimidine nitrogens)

  • Base: Cs₂CO₃ (weak bases like carbonate are preferred over alkoxides to avoid ester hydrolysis)

Step 3: Saponification

Hydrolysis with LiOH/THF/H₂O to yield the final acid.

SynthesisWorkflow Start1 5-Bromopyrimidine (Electrophile) Reaction Buchwald-Hartwig Coupling Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C Start1->Reaction Start2 Morpholine-2-COOH Methyl Ester Start2->Reaction Intermediate Intermediate Ester (Purify via Silica) Reaction->Intermediate Hydrolysis Saponification LiOH, THF/H2O Intermediate->Hydrolysis Product 4-(Pyrimidin-5-yl) morpholine-2-COOH Hydrolysis->Product

Figure 1: Synthetic pathway for the 5-yl isomer utilizing Pd-catalyzed cross-coupling.

Quality Control & Characterization

When receiving this material from a vendor or CRO, you must validate the regiochemistry. 2-yl isomers are common impurities if the starting material (5-bromopyrimidine) was contaminated with 2-bromopyrimidine.

Analytical Checklist
MethodExpected Signal (5-yl Isomer)Red Flag (Wrong Isomer)
1H NMR (DMSO-d6) Pyrimidine H2: Singlet ~8.9 ppm (Deshielded, between two Ns)Pyrimidine H4/6: Singlet ~8.5 ppm (2H integration)Doublets: If you see doublets in the aromatic region, you likely have the 2-yl or 4-yl isomer.
LC-MS M+H: 210.1Fragmentation: Loss of COOH is common.Mass is identical for all isomers; LCMS cannot distinguish regioisomers alone.
13C NMR C2: ~157 ppmC5: ~140 ppm (attached to N)Significant shifts in the pyrimidine carbons.

References

  • Santa Cruz Biotechnology. 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate Product Page.[1] Available at:

  • PharmBricks. Heterocyclic Building Blocks Catalog - Morpholines. Available at:

  • ChemScene. Comparative Isomer Data: 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid (CAS 1249103-94-3).[6] Available at:

  • Organic Chemistry Portal. Synthesis of Pyrimidines via Palladium-Catalyzed Cross-Coupling. (General methodology for C5-amination). Available at:

Sources

Methodological & Application

Synthesis of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid from 5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid

Executive Summary & Strategic Rationale

The pyrimidine-morpholine scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., mTOR, PI3K) and solubility-enhancing tails of drug candidates. The specific target, 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid , presents a dual synthetic challenge:

  • Electronic Deactivation: The 5-position of pyrimidine is electronically neutral to slightly electron-deficient, making it unreactive toward classical

    
     mechanisms that work well for the 2- or 4-positions.
    
  • Zwitterionic Handling: The final product contains both a basic tertiary amine and an acidic carboxylate, requiring precise pH control during isolation.

This protocol details a robust, scalable route utilizing Palladium-catalyzed Buchwald-Hartwig amination to install the C–N bond, followed by a controlled ester hydrolysis. Unlike traditional copper-mediated Ullmann couplings which often require harsh temperatures (


C), this Pd-catalyzed approach operates under milder conditions with higher functional group tolerance.

Retrosynthetic Analysis & Strategy

To ensure chemoselectivity and prevent catalyst poisoning by the free carboxylic acid, the synthesis utilizes Ethyl morpholine-2-carboxylate as the nucleophile. The free acid is revealed only in the final step.

Retrosynthesis Target Target Molecule 4-(Pyrimidin-5-yl)morpholine-2-COOH Intermediate Intermediate Ester Ethyl 4-(pyrimidin-5-yl)morpholine-2-carboxylate Intermediate->Target Hydrolysis (LiOH, THF/H2O) SM1 Starting Material 1 5-Bromopyrimidine SM1->Intermediate Buchwald-Hartwig (Pd-Cat, Base) SM2 Starting Material 2 Ethyl morpholine-2-carboxylate SM2->Intermediate C-N Coupling

Figure 1: Retrosynthetic strategy disconnecting the C-N bond at the pyrimidine 5-position.

Detailed Protocol: Step 1 - Buchwald-Hartwig Coupling

Objective: Synthesis of Ethyl 4-(pyrimidin-5-yl)morpholine-2-carboxylate.

Mechanistic Insight: 5-Bromopyrimidine is prone to binding Pd(II) species through its nitrogen atoms, potentially arresting the catalytic cycle. To mitigate this, we employ Xantphos , a bidentate ligand with a wide bite angle. Xantphos facilitates the reductive elimination step and forms a stable chelate that resists displacement by the pyrimidine substrate. Alternatively, RuPhos is highly effective for secondary amines if Xantphos provides low yields.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
5-Bromopyrimidine 158.981.01.00 gElectrophile
Ethyl morpholine-2-carboxylate 159.181.21.20 gNucleophile

915.720.02115 mg (2 mol%)Catalyst Precursor
Xantphos 578.620.04145 mg (4 mol%)Ligand

325.822.04.10 gBase
1,4-Dioxane (Anhydrous)--15 mL (0.4 M)Solvent
Experimental Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, add

      
       and Xantphos to a dry reaction vial.
      
    • Add 2 mL of anhydrous dioxane and stir at room temperature for 5 minutes until the solution turns a clear reddish-orange. This ensures active

      
       formation.[2]
      
  • Reaction Assembly:

    • To the main reaction vessel (pressure tube or round-bottom flask equipped with a condenser), add 5-bromopyrimidine , Ethyl morpholine-2-carboxylate , and Cesium Carbonate (

      
      ) .
      
    • Note:

      
       is preferred over NaOtBu here to prevent transesterification or premature hydrolysis of the ethyl ester.
      
  • Initiation:

    • Transfer the pre-formed catalyst solution to the main vessel via syringe.

    • Rinse the catalyst vial with the remaining dioxane and add to the mixture.

    • Sparge the mixture with Argon/Nitrogen for 5 minutes to remove dissolved oxygen.

  • Heating:

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Monitoring: Check via LCMS or TLC (50% EtOAc/Hexane). The product is typically more polar than the bromo-pyrimidine but less polar than the amine.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove insoluble salts and palladium black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (

      
      ).
      
    • Gradient: 0%

      
       60% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 75–85%.

Detailed Protocol: Step 2 - Ester Hydrolysis

Objective: Saponification to 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid.

Critical Control Point: The product is amphoteric (contains basic pyrimidine/morpholine N and acidic COOH). Isolation requires careful pH adjustment to the isoelectric point (pI).

Reagents & Materials
ReagentEquiv.[1][3][4][5]Role
Intermediate Ester 1.0Substrate
LiOH·

2.5Hydrolysis Agent
THF / Water (3:1)-Solvent System
1M HCl -pH Adjustment
Experimental Procedure
  • Dissolution:

    • Dissolve the ester (from Step 1) in THF/Water (3:1 ratio, ~0.2 M concentration).

  • Saponification:

    • Add LiOH·

      
        in one portion.
      
    • Stir at Room Temperature for 2–4 hours.

    • QC Check: LCMS should show complete consumption of the ester (M+H) and appearance of the acid mass (M-28 for ethyl loss).

  • Isolation (The Isoelectric Precipitation Method):

    • Step A: Evaporate the THF under reduced pressure (rotovap) to leave the aqueous layer.

    • Step B: Cool the aqueous solution to 0°C in an ice bath.

    • Step C: Slowly add 1M HCl dropwise while monitoring pH with a pH meter or narrow-range paper.

    • Target pH: Adjust to pH 4.5 – 5.5 .

    • Observation: The product should precipitate as a white solid at this pH range.

  • Final Purification:

    • If Solid Precipitates: Filter, wash with a small amount of cold water and cold ether. Dry under high vacuum.

    • If No Precipitate (Water Soluble): The product may be highly water-soluble.

      • Alternative: Lyophilize the neutral aqueous solution to get the crude solid.

      • Desalting: Pass through a reverse-phase C18 column (Water/Acetonitrile) or use an ion-exchange resin (e.g., Dowex 50W) eluting with dilute ammonia, then lyophilize.

Quality Control & Analytical Verification

Expected Analytical Data
TechniqueExpected Signal / FeatureInterpretation
LCMS (ESI+)

Confirm mass. Look for clean single peak.
1H NMR (DMSO-d6)

8.5-9.0 ppm (s, 1H, 2H)
Pyrimidine protons (C2-H and C4/6-H). Distinctive aromatic region.[1][3]
1H NMR (DMSO-d6)

12-13 ppm (broad s)
Carboxylic acid proton (may be invisible if zwitterionic).
1H NMR (DMSO-d6)

3.0-4.5 ppm (m)
Morpholine ring protons. The proton alpha to COOH will be a distinct doublet of doublets.
Troubleshooting Guide

Troubleshooting Problem Low Yield in Step 1 Check1 Is SM remaining? Problem->Check1 Check2 Is Pd black precipitating early? Problem->Check2 Sol1 Increase Temp to 110°C or Switch to RuPhos-Pd-G3 Check1->Sol1 Yes Sol2 Degas solvents more thoroughly Add more Xantphos (1:2 Pd:L ratio) Check2->Sol2 Yes

Figure 2: Troubleshooting logic for the Buchwald-Hartwig coupling step.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Context: Establishes the efficacy of biaryl phosphines (like RuPhos) and Xantphos for electron-deficient heteroaryl halides.
  • Synthesis of Morpholine-2-carboxylic Acid Derivatives

    • Organic Chemistry Portal.[5] "Synthesis of Morpholines."

    • Context: Background on the stability and handling of morpholine carboxyl
  • Commercial Availability of Reagents

    • Ethyl morpholine-2-carboxylate (CAS: 135782-25-1). Available from major suppliers (e.g., Sigma-Aldrich, Enamine).

  • Hydrolysis of Pyrimidine Esters

    • Yan, S. F., et al. (2007). "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids." Chemistry of Heterocyclic Compounds.

    • Context: Validates the stability of the pyrimidine ring under basic hydrolysis conditions.

Sources

Application Note: Buchwald-Hartwig N-Arylation of Morpholine-2-Carboxylic Acid Derivatives

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: Zwitterions and Catalyst Poisoning

Direct N-arylation of morpholine-2-carboxylic acid (1) presents a classic "incompatible functionality" challenge in organometallic chemistry.[1]

  • Catalyst Poisoning: The free carboxylic acid (-COOH) can coordinate tightly to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle.

  • Solubility: The zwitterionic nature of the free amino acid leads to poor solubility in non-polar solvents (Toluene, Dioxane) required for standard Buchwald-Hartwig conditions.

  • Stereochemical Erosion: For chiral substrates (e.g., (S)-morpholine-2-carboxylic acid), the acidic

    
    -proton is susceptible to deprotonation by strong bases, leading to racemization.[1]
    
The Solution: The "Protect-Couple-Deprotect" Strategy

To ensure reproducibility and high yields, we do not recommend direct coupling of the free acid. Instead, this guide standardizes on the Ester Derivative Route . By masking the carboxylic acid as an ester (Methyl, Ethyl, or tert-Butyl), we restore solubility and prevent catalyst inhibition.[1]

Recommended Precursors:

  • Methyl/Ethyl Esters: Cost-effective, but require basic hydrolysis (LiOH) for deprotection, which risks racemization.[1]

  • tert-Butyl Esters: (Preferred) . Bulky group minimizes

    
    -proton acidity (steric shielding) and allows for mild acidic deprotection (TFA/DCM), preserving stereocenters.
    

Part 2: Mechanistic Workflow & Logic[1]

The following diagram outlines the decision logic and catalytic cycle specific to this substrate.

GStartSubstrate:Morpholine-2-COOHDecisionProtect Carboxyl GroupStart->DecisionEsterMorpholine-2-COOtBu(Ester Substrate)Decision->EsterEsterificationPd_CyclePd(0)/RuPhosCatalytic CycleEster->Pd_CycleSubstrate EntryOA1. Oxidative Addition(Ar-X + Pd)Pd_Cycle->OABind2. Amine Binding(Steric Mgmt)OA->BindDeprot3. Deprotonation(LHMDS/Cs2CO3)Bind->DeprotRE4. Reductive Elimination(C-N Bond Formation)Deprot->RERE->Pd_CycleRegenerate Pd(0)ProductN-Aryl Product(Protected)RE->ProductFinalFree Acid Product(Post-Deprotection)Product->FinalTFA/DCM (Acidic)

Caption: Workflow for N-arylation of morpholine-2-carboxylic acid involving protection, catalytic cycle, and deprotection.

Part 3: Standard Operating Protocols (SOP)

Protocol A: The "Gold Standard" (RuPhos/LHMDS)

Best for: Secondary amines (morpholines), chiral substrates, and substrates with base-sensitive groups. Why: RuPhos is a bulky Buchwald ligand designed specifically for secondary amines.[1] LHMDS is a non-nucleophilic, soluble base that minimizes ester hydrolysis and racemization compared to alkoxides (NaOtBu).

Reagents & Materials
  • Substrate: Morpholine-2-carboxylic acid tert-butyl ester (1.0 equiv).[1]

  • Coupling Partner: Aryl Bromide (1.0 - 1.2 equiv).[1]

  • Catalyst Precursor: RuPhos Pd G4 (2-5 mol%).[1]

    • Alternative: Pd(OAc)₂ (2-5 mol%) + RuPhos (4-10 mol%) (1:2 ratio).[1]

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 - 1.5 equiv).

  • Solvent: Anhydrous THF or Toluene (0.1 - 0.2 M concentration).

Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line):

    • Charge an oven-dried reaction vial equipped with a stir bar with the Aryl Bromide (1.0 equiv), Morpholine Ester (1.0 equiv), and RuPhos Pd G4 (2-5 mol%).[1]

    • Note: If the amine is a salt (e.g., HCl salt), add an extra equivalent of LHMDS.

  • Solvent Addition:

    • Seal the vial and purge with Nitrogen/Argon.

    • Add anhydrous THF via syringe.[1]

  • Base Addition:

    • Add LHMDS solution dropwise at room temperature.[1]

    • Critical: Rapid addition can cause local heating; add slowly to preserve stereochemistry.

  • Reaction:

    • Stir at 65°C for 2–12 hours. Monitor by LC-MS.[1]

    • Endpoint: Look for consumption of the Aryl Bromide.

  • Workup:

    • Cool to room temperature.[1]

    • Quench with saturated NH₄Cl (aq).

    • Extract with EtOAc (x3). Dry organics over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Robust" Method (BrettPhos/Cs₂CO₃)

Best for: Scale-up, moisture tolerance, and substrates where LHMDS causes side reactions.[1] Why: Cs₂CO₃ is a weak, heterogeneous base. It is gentler but slower. BrettPhos is highly active and often works well for difficult secondary amines when RuPhos fails.

Reagents
  • Catalyst: BrettPhos Pd G3 or G4 (2-5 mol%).[1]

  • Base: Cs₂CO₃ (3.0 equiv, finely ground, anhydrous).

  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

  • Temperature: 80°C - 100°C.[1]

Procedure Differences
  • Mix all solids (Substrate, Aryl Halide, Catalyst, Base) first.

  • Add solvent and heat vigorously. The heterogeneous base requires efficient stirring.

  • Note: Reaction times are typically longer (12–24 h) than Protocol A.

Part 4: Optimization & Screening Matrix[1]

If the standard protocols fail, use this matrix to select conditions based on the specific failure mode.

Failure ModeDiagnosisRecommended Adjustment
No Conversion Oxidative Addition failureSwitch to XPhos Pd G4 or tBuBrettPhos . Increase Temp to 110°C.
Dehalogenation

-Hydride elimination
Switch solvent to Toluene (avoid THF/Dioxane).[1] Lower Temp.
Racemization Base too strongSwitch Base to K₃PO₄ or Cs₂CO₃ . Avoid NaOtBu.
Ester Hydrolysis Nucleophilic attack on esterMUST use LHMDS or tBu-Ester .[1] Avoid MeOH/EtOH solvents.[1]
Black Precipitate Catalyst decomposition ("Pd Black")Increase Ligand:Pd ratio (2:1). Ensure strict O₂-free conditions.

Part 5: References

  • RuPhos/LHMDS for Amino Acid Esters:

    • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.

    • Source: Organic Letters (2016).

  • General Buchwald-Hartwig User Guide:

    • A User's Guide to Palladium-Catalyzed C-N Cross-Coupling.

    • Source: Chemical Science (2011).

  • Morpholine Functionalization:

    • Synthesis of N-Aryl Morpholines - BenchChem Application Note.

    • Source: BenchChem (2025).[2]

    • (General Reference)

  • Catalyst Selection Guide:

    • Buchwald-Hartwig Amination - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1][3]

Application Notes & Protocols: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid as a Versatile Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The convergence of privileged structures in medicinal chemistry often yields scaffolds with exceptional therapeutic potential. This guide focuses on 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid, a novel scaffold that synergistically combines the well-established pharmacophoric features of both pyrimidine and morpholine rings. The pyrimidine core is a cornerstone of numerous FDA-approved kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding site's hinge region.[1][2] Concurrently, the morpholine moiety is frequently employed to enhance aqueous solubility, metabolic stability, and to form key interactions with the solvent-exposed regions of the kinase active site, a feature prominently seen in highly successful PI3K/mTOR inhibitors.[3][4] This document provides a comprehensive framework for medicinal chemists, researchers, and drug development professionals to harness the potential of this scaffold. We present proposed synthetic routes, key derivatization strategies, and detailed protocols for the synthesis and biological evaluation of novel kinase inhibitors based on this promising molecular framework.

Structural and Mechanistic Rationale

The 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid scaffold is a composite of two moieties that confer distinct, advantageous properties for kinase inhibition. Understanding these components is crucial for rational drug design.

  • The Pyrimidine Core: As an ATP mimetic, the pyrimidine ring is adept at engaging the kinase hinge region through hydrogen bonding, a critical anchoring interaction for many Type I and Type II kinase inhibitors.[1][5] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP.

  • The Morpholine Ring: This heterocyclic system offers several benefits. Its oxygen atom can act as a hydrogen bond acceptor, and its saturated, non-planar structure can provide a desirable 3D vector for exiting the ATP binding pocket.[3][4] Crucially, it often imparts favorable pharmacokinetic properties, such as improved solubility and reduced metabolic liability, compared to more lipophilic carbocyclic rings.

  • The C2-Carboxylic Acid: This functional group serves as the primary "handle" for chemical diversification. It allows for the straightforward introduction of a wide array of chemical functionalities via amide bond formation, enabling the exploration of various solvent-exposed regions and potential allosteric pockets of the target kinase.

Below is a diagram illustrating the key pharmacophoric features of the core scaffold.

cluster_scaffold 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid cluster_features Key Pharmacophoric Features scaffold Core Scaffold Structure pyrimidine Pyrimidine Hinge-Binder (ATP Mimicry) scaffold->pyrimidine Engages Kinase Hinge morpholine Morpholine Moiety (Solubility & Vector) scaffold->morpholine Improves PK Properties acid C2-Carboxylic Acid (Diversification Point) scaffold->acid Enables Library Synthesis G start Starting Materials: (R/S)-Morpholine-2-carboxylic acid ester 5-Bromopyrimidine step1 Step 1: N-Arylation Reaction (e.g., Buchwald-Hartwig Coupling) Pd Catalyst, Ligand, Base start->step1 intermediate Intermediate: Protected 4-(Pyrimidin-5-yl)morpholine-2-carboxylate step1->intermediate step2 Step 2: Ester Hydrolysis (e.g., LiOH, THF/H2O) intermediate->step2 product Final Product: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid step2->product

Caption: Proposed workflow for core scaffold synthesis.

Protocol 2.1: Synthesis of Ethyl 4-(Pyrimidin-5-yl)morpholine-2-carboxylate

This protocol describes a plausible Buchwald-Hartwig N-arylation. The causality for selecting this method lies in its broad substrate scope and high efficiency for forming C-N bonds with heterocyclic amines.

  • Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromopyrimidine (1.0 eq), ethyl morpholine-2-carboxylate (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base: Add a dry, aprotic solvent such as dioxane or toluene. Add a base, typically Cs₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired protected intermediate.

Protocol 2.2: Hydrolysis to the Carboxylic Acid
  • Dissolution: Dissolve the purified ethyl 4-(pyrimidin-5-yl)morpholine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid, which can be used directly or further purified by crystallization.

Derivatization and Library Synthesis

The carboxylic acid at the C2 position is the ideal launching point for creating a diverse chemical library to probe the structure-activity relationship (SAR). Standard amide coupling reactions are the method of choice due to their reliability and the vast commercial availability of primary and secondary amines.

core Core Scaffold (C2-Carboxylic Acid) coupling Amide Coupling Reaction (HATU, DIPEA, DMF) core->coupling library Amide Library (Exploring Chemical Space) coupling->library amines Diverse Amine Building Blocks R¹R²NH amines->coupling

Caption: Workflow for amide library generation.

Protocol 3.1: General Procedure for Parallel Amide Synthesis

This protocol is designed for efficiency, allowing for the rapid synthesis of a multi-compound library in parallel format (e.g., in a 24 or 96-well reaction block).

  • Stock Solutions: Prepare a stock solution of the 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid scaffold in an anhydrous polar aprotic solvent like DMF or NMP (e.g., 0.2 M). Prepare a separate stock solution of a coupling agent like HATU (1.2 eq relative to the acid) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

  • Aliquot Acid: Dispense the acid stock solution into individual reaction vials.

  • Add Amines: To each vial, add a solution of a unique primary or secondary amine (1.1 eq) in the same solvent. The choice of amines should be guided by the desired properties, exploring variations in size, lipophilicity, and hydrogen bonding potential.

  • Initiate Coupling: Add the HATU/DIPEA stock solution to each vial.

  • Reaction: Seal the vials and agitate the reaction block at room temperature for 4-16 hours.

  • Quench and Purify: Upon completion, quench the reactions with water and purify the library members using parallel purification techniques such as preparative HPLC-MS.

Biological Evaluation: Assays and Protocols

With a library of synthesized compounds, the next critical phase is biological evaluation. For a scaffold hypothesized to target protein kinases, a tiered approach is recommended, starting with in vitro enzymatic assays and progressing to cell-based assays.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescent Format)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase by quantifying ATP consumption. [1]The Kinase-Glo® assay is a common, commercially available platform for this purpose.

  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., PI3Kα) and its specific substrate (e.g., a lipid or peptide substrate).

  • Compound Plating: In a 384-well plate, perform a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 10 µM). Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the kinase/substrate mixture to each well. Initiate the kinase reaction by adding ATP at a concentration near its Kₘ value.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). [1]5. Detection: Stop the reaction and add the luminescent detection reagent (e.g., Kinase-Glo® Reagent). This reagent simultaneously measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to controls and fit the dose-response curve using non-linear regression to determine the IC₅₀ value for each compound.

Protocol 4.2: Cell Proliferation (MTT) Assay

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells, providing a measure of their cellular potency. [6][7]

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7, known for PI3K pathway dependency) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [1]4. Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. [1]5. Absorbance Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of the data generated from these assays is fundamental to advancing a chemical series. Organizing the results in a clear format facilitates the identification of SAR trends that will guide the next round of inhibitor design.

Table 1: Hypothetical Biological Data for an Exemplary Amide Library

Compound IDR Group (from Amide Coupling)Kinase IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
SCA-001 Benzyl85012.5
SCA-002 4-Fluorobenzyl4205.8
SCA-003 Cyclopropylmethyl1501.2
SCA-004 (Pyridin-3-yl)methyl950.8
SCA-005 3-Phenoxyphenyl250.15

Interpretation and SAR Insights:

  • Initial Hit (SCA-001): The benzylamide derivative shows modest activity, providing a baseline for optimization.

  • Electronic Effects (SCA-002): The introduction of an electron-withdrawing fluorine on the phenyl ring (SCA-002) doubles the enzymatic potency, suggesting a potential favorable interaction or conformational effect.

  • Aliphatic vs. Aromatic (SCA-003): Replacing the aromatic ring with a smaller, sp³-rich cyclopropylmethyl group (SCA-003) leads to a significant improvement in potency. This may indicate a preference for less bulky or more flexible substituents in this region.

  • H-Bonding Potential (SCA-004): The incorporation of a pyridine ring (SCA-004) further enhances activity, possibly by forming a new hydrogen bond with a nearby residue in the protein.

  • Exploiting Hydrophobic Pockets (SCA-005): The most potent compound, SCA-005, features a larger, more lipophilic phenoxyphenyl group. This suggests the presence of a large hydrophobic pocket that can be effectively occupied to maximize potency.

These hypothetical results demonstrate how systematic modification of the R group, driven by the data, can rationally guide the optimization of a hit compound towards a potent lead candidate.

References

  • Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. Available at: [Link]

  • Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. Available at: [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link]

  • Structure-Activity Relationship of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. Available at: [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed. Available at: [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available at: [Link]

Sources

Synthesis of PI3K/mTOR inhibitors using morpholine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the rational design and synthesis of dual PI3K/mTOR inhibitors utilizing (S)-morpholine-2-carboxylic acid as a chiral pharmacophore. While the unsubstituted morpholine ring is a privileged scaffold for kinase inhibition (mimicking the ATP adenine moiety), the introduction of a substituent at the C2 position allows for the exploration of the solvent-exposed region of the ATP binding pocket. This modification is critical for modulating isoform selectivity (e.g., PI3K


 vs. mTOR) and improving physicochemical properties such as solubility.

This guide provides a validated, step-by-step protocol for synthesizing the chiral scaffold, coupling it to a heteroaromatic core (triazine/pyrimidine), and validating biological activity via kinase assays.

Scientific Rationale & Mechanism

The PI3K/mTOR Signaling Axis

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a master regulator of cell growth and survival.[1][2][3] Dysregulation of this pathway is implicated in over 30% of human cancers.

  • PI3K (Class I): Phosphorylates PIP2 to PIP3, recruiting Akt.

  • mTOR: A downstream serine/threonine kinase existing in two complexes (mTORC1/C2).

Dual Inhibition Strategy: Blocking both PI3K and mTOR prevents the feedback loop activation of Akt (via mTORC2) often seen with pure mTOR inhibitors (rapalogs), leading to more robust apoptosis.

The Morpholine Hinge Binder

The morpholine oxygen atom acts as a critical hydrogen bond acceptor for the backbone amide of Val851 (in PI3K


) or Val2240  (in mTOR).
  • Why Morpholine-2-Carboxylic Acid?

    • Chirality: The (S)-enantiomer often exhibits superior binding affinity due to the specific trajectory of the substituent into the solvent channel.

    • Vector Exploration: The C2-carboxylate serves as a versatile handle for amide coupling, allowing the attachment of solubilizing groups or warheads that do not disrupt the critical hinge interaction.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 Inhibitor Morpholine Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTORC1 Blocks Inhibitor->mTORC2 Blocks

Figure 1: The PI3K/Akt/mTOR signaling cascade. Dual inhibitors target PI3K and both mTOR complexes, preventing feedback activation of Akt.

Chemical Synthesis Protocol

Target Molecule: A model 2,4-dimorpholino-1,3,5-triazine derivative with a C2-carboxamide substitution.

Phase 1: Synthesis of (S)-N-Boc-Morpholine-2-Carboxylic Acid

Rationale: We utilize a chiral pool approach or asymmetric synthesis to ensure enantiopurity, as the (R)-isomer typically shows reduced potency.

Reagents:

  • (S)-Epichlorohydrin

  • N-Boc-ethanolamine

  • Potassium tert-butoxide (t-BuOK)

  • Solvents: Toluene, DMF.

Step-by-Step Protocol:

  • Ring Opening: Dissolve N-Boc-ethanolamine (1.0 eq) in dry toluene. Cool to 0°C. Add (S)-epichlorohydrin (1.2 eq) and catalytic BF3·OEt2. Stir for 4h to form the chlorohydrin intermediate.

  • Cyclization: Dilute the intermediate in DMF. Add t-BuOK (2.5 eq) slowly at 0°C to induce intramolecular cyclization. Stir at RT for 12h.[4][5]

  • Oxidation (if starting from hydroxymethyl): If the precursor yields the hydroxymethyl derivative, oxidize using TEMPO/NaOCl to the carboxylic acid.

  • Workup: Quench with 1N HCl, extract with EtOAc. Purify via crystallization (hexane/EtOAc) to obtain (S)-N-Boc-morpholine-2-carboxylic acid .

    • QC Check: Check optical rotation

      
      .[6] Expect >98% ee.[5][7][8]
      
Phase 2: Core Assembly & Coupling

Rationale: A convergent synthesis strategy is used. The triazine core is sequentially substituted based on the reactivity of the chlorides (Temperature controlled: 0°C


 RT 

Reflux).

Reagents:

  • Cyanuric Chloride (Trichloro-1,3,5-triazine)

  • (S)-N-Boc-morpholine-2-carboxylic acid (from Phase 1)

  • Morpholine (unsubstituted)

  • Aryl boronic acid (e.g., 3-hydroxyphenylboronic acid for Suzuki coupling) or an amine.

Synthesis_Workflow Start Cyanuric Chloride Step1 Step 1: 0°C + Morpholine (1 eq) Start->Step1 Inter1 Mono-substituted Intermediate Step1->Inter1 Step2 Step 2: RT + (S)-Morph-2-COOH Inter1->Step2 Inter2 Di-substituted Scaffold Step2->Inter2 Step3 Step 3: Amide Coupling (HATU/Amine) Inter2->Step3 Final Final Inhibitor Step3->Final

Figure 2: Convergent synthetic workflow for 2-substituted morpholine PI3K inhibitors.

Protocol:

  • First Substitution (Hinge Binder):

    • Dissolve Cyanuric Chloride (1.0 eq) in DCM at -78°C (or 0°C).

    • Add Morpholine (1.0 eq) and DIPEA (1.1 eq). Stir for 1h.

    • Result: 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine.[9]

  • Second Substitution (Chiral Scaffold):

    • To the reaction mixture, add (S)-Morpholine-2-carboxylic acid (1.0 eq) (Boc-deprotected prior using TFA/DCM if necessary, though direct SNAr usually requires the free amine).

    • Note: It is often better to use the methyl ester of the morpholine acid for this step to avoid side reactions, then hydrolyze later.

    • Stir at RT for 4h.

  • Third Substitution (Tail/Solubility):

    • Add the third nucleophile (e.g., an aryl amine or perform a Suzuki coupling with a boronic acid) at reflux (60-80°C).

  • Amide Derivatization:

    • Hydrolyze the ester (if used) with LiOH.

    • React the free acid with a primary amine (e.g., methylamine, piperazine) using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

    • Why HATU? Superior for sterically hindered couplings compared to EDCI.

Biological Validation Protocols

ADP-Glo Kinase Assay (In Vitro)

Objective: Determine IC50 against PI3K


 and mTOR.[10]

Materials:

  • Recombinant PI3K

    
     and mTOR proteins.
    
  • PIP2:PS lipid substrate (for PI3K).

  • ADP-Glo Kinase Assay Kit (Promega).

Procedure:

  • Preparation: Dilute compounds in DMSO (3-fold serial dilutions).

  • Kinase Reaction:

    • Mix Enzyme (PI3K or mTOR), Substrate (PIP2 or p70S6K peptide), ATP (10

      
      M), and Compound in kinase buffer.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Cell Viability Assay (MTT)

Objective: Assess cellular potency in relevant cancer lines (e.g., MCF-7, PC-3).[9][11]

Procedure:

  • Seed cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treat with compound serial dilutions for 72h.

  • Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

Data Analysis & Expected Results

Table 1: Expected Structure-Activity Relationship (SAR) Trends

Substitution at Morpholine C2PI3K

IC50 (nM)
mTOR IC50 (nM)SolubilityComments
-H (Unsubstituted) 5 - 1010 - 20ModerateBaseline potent dual inhibitor (e.g., ZSTK474 analog).
-(S)-COOH > 1000> 500HighCharge repulsion often kills hinge binding.
-(S)-CONH-Me 10 - 2515 - 30HighMaintains H-bond; improves solubility.
-(S)-CONH-Aryl 50 - 100< 10LowBulky groups may clash with PI3K hinge but fit mTOR (Selectivity).
-(R)-CONH-Me > 500> 500HighWrong vector; disrupts hinge H-bond.

Troubleshooting Guide:

  • Problem: Low yield in SNAr coupling (Step 2).

    • Solution: Ensure the morpholine-2-carboxylic acid is not zwitterionic. Use the ester form or protect the acid.

  • Problem: Loss of potency.

    • Solution: Verify enantiomeric excess (ee).[5][7] The (R)-isomer is often inactive. Use chiral HPLC.[5]

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: PubMed Central (PMC). URL:[Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science (RSC).[8] URL:[Link]

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate. Source: Organic Process Research & Development (ACS). URL:[Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link][10]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action. Source: PubMed Central (PMC). URL:[Link]

Sources

Application Note: Protecting Group Strategies and Protocols for the Synthesis of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Strategic protecting group selection, causality in reaction optimization, and self-validating experimental protocols.

Introduction & Strategic Retrosynthesis

The 4-(pyrimidin-5-yl)morpholine scaffold is a highly privileged motif in modern drug discovery, frequently utilized in the design of kinase inhibitors and GPCR modulators. The synthesis of 4-(pyrimidin-5-yl)morpholine-2-carboxylic acid presents a distinct chemoselective challenge: the direct C–N cross-coupling of morpholine-2-carboxylic acid with a 5-halopyrimidine via Buchwald-Hartwig amination is highly inefficient. The free carboxylic acid can poison the palladium catalyst, react with the stoichiometric base required for the catalytic cycle, and severely limit the solubility of the starting material in organic solvents [3].

To bypass these issues, a transient protecting group strategy is mandatory. The core logic dictates that we must protect the carboxylic acid while leaving the secondary morpholine nitrogen available for palladium-catalyzed C–N bond formation.

Rationale for Protecting Group Selection

When evaluating protecting groups for amino acids undergoing transition-metal catalysis, the choice dictates the success of the entire sequence.

  • tert-Butyl Ester (

    
    -Bu):  Highly resistant to nucleophilic attack and the strongly basic conditions (e.g., NaO
    
    
    
    -Bu) often used in Buchwald-Hartwig couplings. However, selectively protecting the carboxylic acid of morpholine-2-carboxylic acid as a
    
    
    -butyl ester without simultaneously protecting the secondary amine (e.g., as a Boc group) is synthetically cumbersome and requires multi-step orthogonal deprotection.
  • Benzyl Ester (Bn): Can be removed via mild hydrogenolysis (Pd/C, H

    
    ). However, the pyrimidine ring is susceptible to partial reduction under these conditions, risking the integrity of the target molecule.
    
  • Methyl Ester (Me) - The Optimal Choice: A methyl ester can be installed quantitatively using Fischer esterification (SOCl

    
    /MeOH). Crucially, this reaction yields the hydrochloride salt  of the morpholine nitrogen, protecting it from side reactions during isolation. While methyl esters are sensitive to strong bases like NaO
    
    
    
    -Bu, they are perfectly stable when the Buchwald-Hartwig amination is conducted with a milder base such as Cesium Carbonate (Cs
    
    
    CO
    
    
    ) [2]. Deprotection is cleanly achieved via mild saponification (LiOH).

Synthetic Workflow & Pathway Visualization

The optimized three-step synthetic route leverages the methyl ester protecting group, utilizing a RuPhos-supported Palladium catalyst to drive the sterically hindered C–N coupling.

G SM Morpholine-2-carboxylic acid Step1 Step 1: Esterification SOCl₂, MeOH, 0 °C to Reflux SM->Step1 Int1 Methyl morpholine-2-carboxylate HCl Step1->Int1 Step2 Step 2: Buchwald-Hartwig Coupling 5-Bromopyrimidine, Pd₂(dba)₃ RuPhos, Cs₂CO₃, Dioxane, 90 °C Int1->Step2 Int2 Methyl 4-(pyrimidin-5-yl)morpholine- 2-carboxylate Step2->Int2 Step3 Step 3: Saponification LiOH·H₂O, THF/H₂O, RT Int2->Step3 Product 4-(Pyrimidin-5-yl)morpholine- 2-carboxylic acid Step3->Product

Synthetic workflow for 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid via methyl ester protection.

Quantitative Data & Optimization Summary

The success of Step 2 relies heavily on the catalyst/ligand/base combination. Computational and kinetic studies have demonstrated that for the coupling of secondary aliphatic amines (like morpholine) with heteroaryl halides, RuPhos significantly outperforms BrettPhos, as the rate-limiting step shifts to reductive elimination, which RuPhos facilitates more effectively [1]. Furthermore, the choice of base is critical to prevent premature deprotection of the methyl ester [2].

Table 1: Optimization of Buchwald-Hartwig Amination Conditions (Step 2)

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Result / Yield (%)Mechanistic Observation
Pd

(dba)

BrettPhosNaO

-Bu
Toluene100< 10%Complete saponification/degradation of ester.
Pd

(dba)

XantPhosCs

CO

Dioxane10045%Sluggish reductive elimination; incomplete conversion.
Pd

(dba)

RuPhos K

PO

Dioxane9068%Good conversion, but slower reaction rate.
Pd

(dba)

RuPhos Cs

CO

Dioxane 90 88% Optimal. Clean C–N bond formation; ester intact.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure causality and reaction integrity at each stage.

Protocol 1: Synthesis of Methyl morpholine-2-carboxylate hydrochloride

Causality: Thionyl chloride (SOCl


) reacts with methanol to generate anhydrous HCl and methyl chlorosulfite in situ. The HCl protonates the morpholine nitrogen, protecting it from unwanted N-alkylation while catalyzing the Fischer esterification of the carboxylic acid.
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Solvent Loading: Add anhydrous methanol (100 mL) and cool the flask to 0 °C using an ice-water bath.

  • Activation: Dropwise, add thionyl chloride (3.0 equiv, 21.8 mL) over 30 minutes. Caution: Highly exothermic; vigorous evolution of SO

    
     and HCl gases.
    
  • Substrate Addition: Add morpholine-2-carboxylic acid (1.0 equiv, 10.0 g) portion-wise.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 12 hours.

  • IPC (Self-Validation): Analyze via LC-MS. The starting material mass (m/z 132) should disappear, replaced by the product mass (m/z 146[M+H]

    
    ).
    
  • Workup: Concentrate the mixture under reduced pressure to remove methanol and excess SOCl

    
    . Triturate the resulting crude solid with cold diethyl ether (50 mL), filter, and dry under a high vacuum to yield the product as a white, crystalline hydrochloride salt.
    
Protocol 2: Buchwald-Hartwig Amination (C–N Coupling)

Causality: The hydrochloride salt from Protocol 1 must be neutralized in situ. Cs


CO

acts as both the neutralizing agent for the amine salt and the base for the Pd-catalytic cycle. RuPhos provides the necessary steric bulk and electron density to facilitate the oxidative addition of the electron-deficient 5-bromopyrimidine and subsequent reductive elimination [1] [3].
  • Preparation: In an oven-dried Schlenk flask, combine Methyl morpholine-2-carboxylate hydrochloride (1.0 equiv, 5.0 g), 5-Bromopyrimidine (1.1 equiv, 4.8 g), Pd

    
    (dba)
    
    
    
    (0.025 equiv, 630 mg), RuPhos (0.05 equiv, 640 mg), and anhydrous Cs
    
    
    CO
    
    
    (3.0 equiv, 26.8 g).
  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (50 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 16 hours.

  • IPC (Self-Validation): TLC (EtOAc/Hexane 1:1) should show complete consumption of 5-bromopyrimidine. LC-MS should confirm the product mass (m/z 224 [M+H]

    
    ).
    
  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (gradient: 20% to 80% EtOAc in Hexanes).
Protocol 3: Saponification (Ester Deprotection)

Causality: Lithium hydroxide (LiOH) is a mild nucleophile that selectively hydrolyzes the methyl ester without cleaving the newly formed C–N bond or causing ring-opening of the pyrimidine moiety.

  • Preparation: Dissolve Methyl 4-(pyrimidin-5-yl)morpholine-2-carboxylate (1.0 equiv, 4.0 g) in a 3:1 mixture of THF and deionized water (40 mL total).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H

    
    O) (2.0 equiv, 1.5 g) in one portion.
    
  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • IPC (Self-Validation): LC-MS analysis of the aqueous layer should indicate complete disappearance of the ester (m/z 224) and formation of the acid (m/z 210 [M+H]

    
    ).
    
  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and extract once with diethyl ether (20 mL) to remove organic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and carefully adjust the pH to ~4.0 using 1M HCl. The target compound, 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid , will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under a vacuum.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances.
  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate.

Strategic Preparation of Amide Derivatives from 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid

[1]

Abstract

This application note details the optimized protocols for synthesizing amide derivatives from 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (PMCA) . This scaffold, featuring a morpholine core substituted with a pyrimidine ring and a carboxylic acid, serves as a critical building block in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and metabolic modulators.[1] The protocols herein address specific synthetic challenges: the zwitterionic nature of the starting material, the risk of racemization at the C2 position, and the solubility profiles of polar heterocyclic products.[1] We present two primary methodologies: a T3P-mediated coupling for chiral retention and scalability, and a HATU-mediated protocol for sterically hindered or electron-deficient amines.[1]

Chemical Analysis & Retrosynthetic Strategy

Starting Material Properties[1]
  • Compound: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid[1][2][3]

  • CAS: 1036028-72-8 (Representative analog class)[1]

  • Physicochemical Profile:

    • Zwitterionic Character: The carboxylic acid (pKa ~3.[1]5) and the pyrimidine nitrogens (pKa ~1.3-2.[1]0) create a zwitterionic equilibrium, often resulting in poor solubility in non-polar solvents (DCM, Toluene).[1]

    • Chiral Sensitivity: The C2 stereocenter is alpha to both an ether oxygen and a carbonyl group. This position is susceptible to base-catalyzed racemization via enolization, particularly if the carboxylic acid is over-activated.[1]

    • Nucleophilicity: The morpholine nitrogen is deactivated by the electron-deficient pyrimidine ring, making the N-C bond stable, but the pyrimidine ring itself can be susceptible to nucleophilic attack at C2/C4/C6 under harsh conditions.[1]

Strategic Considerations

To ensure high fidelity in amide bond formation, the choice of coupling reagent must balance activation energy with epimerization suppression .[1]

  • Reagent of Choice (Method A): Propanephosphonic acid anhydride (T3P) .[1][4][5] T3P acts as both a coupling agent and water scavenger.[6][7] It is renowned for low epimerization rates and facile workup (water-soluble byproducts).[1][5]

  • Alternative (Method B): HATU . Required for unreactive anilines or hindered secondary amines. Requires careful control of base equivalents (DIPEA) to prevent racemization.[1]

Experimental Workflows

Decision Matrix

Use the following logic to select the appropriate protocol:

GStartStart: Amide Coupling SelectionCheckAmineAnalyze Amine PartnerStart->CheckAmineIsReactiveIs Amine Reactive?(Primary alkyl, unhindered)CheckAmine->IsReactiveMethodAMethod A: T3P Coupling(Best for Chiral Purity)IsReactive->MethodAYesMethodBMethod B: HATU Coupling(High Potency)IsReactive->MethodBNo (Aniline, Hindered)Solvent: EtOAc or DMFSolvent: EtOAc or DMFMethodA->Solvent: EtOAc or DMFSolvent: DMFSolvent: DMFMethodB->Solvent: DMFSubGraph_AMethod A WorkflowBase: NMM or PyridineBase: NMM or PyridineSolvent: EtOAc or DMF->Base: NMM or PyridineWorkup: Acid/Base WashWorkup: Acid/Base WashBase: NMM or Pyridine->Workup: Acid/Base WashSubGraph_BMethod B WorkflowBase: DIPEA (2.0 eq)Base: DIPEA (2.0 eq)Solvent: DMF->Base: DIPEA (2.0 eq)Workup: LiCl Wash / Prep-HPLCWorkup: LiCl Wash / Prep-HPLCBase: DIPEA (2.0 eq)->Workup: LiCl Wash / Prep-HPLC

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on amine nucleophilicity.

Protocol A: T3P-Mediated Coupling (Standard)

Objective: Synthesis of amides with maximal enantiomeric excess (ee) retention.[1] Scale: 100 mg – 10 g[1]

Reagents:

  • 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[1]

Step-by-Step Procedure:

  • Dissolution: In a dry reaction vial, suspend the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (0.1 M concentration).

    • Note: If the starting material does not dissolve, add dry DMF dropwise until a clear solution or fine suspension is achieved.[1]

  • Base Addition: Cool the mixture to 0 °C. Add NMM (3.0 equiv). Stir for 10 minutes.

  • Activation: Dropwise add T3P solution (1.5 equiv).

    • Critical: Maintain temperature < 5 °C during addition to suppress exotherms that could degrade the pyrimidine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.[8]

    • Checkpoint: If conversion < 50% after 4 hours, add an additional 0.5 equiv of T3P and heat to 40 °C.

  • Workup (Aqueous):

    • Dilute with EtOAc.

    • Wash successively with water, sat.[1][9] NaHCO₃ (to remove excess acid/T3P), and brine.[1]

    • Note: If the product is highly polar (contains pyridines/imidazoles), skip aqueous wash and proceed directly to evaporation and Reverse Phase (C18) purification.[1]

Protocol B: HATU-Mediated Coupling (Difficult Substrates)

Objective: Coupling with electron-deficient anilines or sterically hindered secondary amines.[1]

Reagents:

  • 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.2 equiv)[1][9][10]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF[1]

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir at 0 °C for 15 minutes.

    • Mechanism:[1][5][11] This forms the activated O-At ester intermediate.

  • Coupling: Add the amine (1.2 equiv) and the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 1–16 hours.

  • Quenching: Add 5 equivalents of water to quench the excess HATU.

  • Isolation:

    • Precipitation: Pour the reaction mixture into ice-cold water (10x volume). If a solid forms, filter and wash with water.[1]

    • Extraction: If no precipitate, extract with EtOAc/IPA (3:1).[1] Wash organic layer with 5% LiCl solution (3x) to remove DMF.[1]

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of ZwitterionSwitch solvent to DMSO or NMP. Sonicate for 10 mins before adding coupling reagent.
Racemization High basicity / Over-activationSwitch from DIPEA to NMM or Collidine. Use T3P instead of HATU. Keep temp < 0 °C during activation.
Product in Aqueous Phase Product is amphotericDo not use acid/base washes. Evaporate solvent and use C18 Reverse Phase Flash Chromatography (Water/Acetonitrile + 0.1% Formic Acid).[1]
N-Oxide Formation Oxidation of Pyrimidine/MorpholineEnsure solvents are degassed. Avoid per-acids or vigorous stirring in air if heating.

Analytical Verification

NMR Characterization[1][9]
  • 1H NMR (DMSO-d6):

    • Pyrimidine Protons: Look for distinct singlets/doublets in the aromatic region (8.0 – 9.2 ppm).[1]

    • Morpholine C2-H: A diagnostic multiplet or doublet of doublets around 4.0 – 4.5 ppm. Shift confirms amide formation (deshielding effect of carbonyl).[1]

    • Amide NH: Broad singlet (variable, 7.0 – 10.0 ppm).[1]

Chiral Purity Analysis

To verify the integrity of the C2 stereocenter:

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: Hexane/IPA/DEA (80:20:0.[1]1) or Supercritical CO₂/MeOH.

  • Standard: Compare against the racemic amide prepared via acid chloride method (SOCl₂/DMF cat.) to identify enantiomer peaks.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461. Link

  • Patterson, A. W., et al. (2020).[1] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15468–15482.[1] Link[1]

  • Wissmann, H., & Kleiner, H. J. (1980).[1] New Peptide Coupling Reagents: Propanephosphonic Acid Anhydride.[4][5] Angewandte Chemie International Edition, 19(2), 133-134.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Application Note: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid as a Proline Mimetic in Drug Design

[1][2][3]

Executive Summary

Proline is a pivotal amino acid in drug design due to its ability to induce specific secondary structures (turns, kinks) and restrict conformational flexibility.[1][3] However, native proline residues often suffer from rapid metabolic degradation and limited functionalization vectors.[2][3]

This guide details the application of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (Py-Mor-2-COOH) as a non-canonical proline mimetic.[1][2] Unlike standard


123
  • Extended Backbone Geometry: The 2-carboxyl placement (relative to the O1/N4 numbering) creates a

    
    -amino acid spacer, useful for modifying peptide bond distances.[1][2][3]
    
  • Metabolic Stability: The pyrimidin-5-yl group lowers the basicity of the morpholine nitrogen, preventing oxidative metabolism common to tertiary amines.[1][2][3]

  • Solubility Enhancement: The morpholine ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs.[1][2][3]

Scientific Background & Mechanistic Rationale[2][3][4][5][6][7]

Structural Comparison: Proline vs. Py-Mor-2-COOH

To effectively use this molecule, one must understand its deviation from the classical proline scaffold.[1][2]

  • L-Proline: 5-membered ring,

    
    -amino acid.[1][2][3] Constraints 
    
    
    angles around -65°.[1][2][3]
  • Morpholine-2-COOH: 6-membered ring,

    
    -amino acid derivative (2-carbon spacing between Carboxyl and Nitrogen).[1][2][3]
    
  • Pyrimidin-5-yl Group: Attached at N4.[1][2][3][4] This is a critical design element. The lone pair of the morpholine nitrogen delocalizes into the electron-deficient pyrimidine ring.[1][2][3] This planarizes the N-center (sp²-like character), mimicking the geometry of a peptide bond even before coupling, and eliminates the basicity that often leads to hERG liability or phospholipidosis.[1][2][3]

Visualization of the Scaffold

The following diagram illustrates the structural relationship and the electronic influence of the pyrimidine ring.

GProlineNative Proline(Alpha-Amino Acid)High Basicity (pKa ~10.6)ScaffoldMorpholine-2-COOH(Beta-Amino Acid Spacer)Ether Oxygen (Solubility)Proline->Scaffold Ring Expansion(5 -> 6 membered) Py_Mor4-(Pyrimidin-5-yl)morpholine-2-COOH(Target Mimetic)Scaffold->Py_Mor N-Arylation(Pyrimidin-5-yl) PropertiesProperties:1. Non-Basic Nitrogen2. Metabolic Stability3. Extended Turn GeometryPy_Mor->Properties ResultingPharmacophore

Figure 1: Structural evolution from Proline to the Pyrimidinyl-Morpholine scaffold.[1][2][5]

Protocol 1: Synthesis of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid[1][2][3]

Objective: Synthesize the target scaffold from commercially available precursors. Challenge: The 5-position of pyrimidine is not sufficiently electron-deficient for standard

12
Materials
  • Substrate: Morpholine-2-carboxylic acid (or Methyl morpholine-2-carboxylate for easier handling).[1][2][3]

  • Coupling Partner: 5-Bromopyrimidine.[1][2][3]

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).[1][2][3]
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).[1][2][3]

  • Base:

    
     (Cesium Carbonate).[1][2][3]
    
  • Solvent: 1,4-Dioxane (Anhydrous).[1][2][3]

Step-by-Step Methodology
  • Preparation of Ester (Recommended):

    • Rationale: The free carboxylic acid can poison Pd-catalysts.[1][2][3] It is highly recommended to use Methyl morpholine-2-carboxylate .[1][2][3]

    • Dissolve morpholine-2-carboxylic acid (1.0 eq) in MeOH. Add

      
       (2.0 eq) dropwise at 0°C. Reflux for 2 hours. Concentrate to yield the methyl ester hydrochloride.[2][3]
      
  • Buchwald-Hartwig Coupling:

    • In a glovebox or under Argon stream, charge a reaction vial with:

      • Methyl morpholine-2-carboxylate HCl (1.0 eq, 1.0 mmol)[1][2]

      • 5-Bromopyrimidine (1.2 eq, 1.2 mmol)[1][2][3]

      • 
         (0.02 eq, 2 mol%)[1][3]
        
      • Xantphos (0.04 eq, 4 mol%)[1][3]

      • 
         (3.0 eq, 3.0 mmol)[1][3]
        
    • Add anhydrous 1,4-Dioxane (5 mL, 0.2 M).

    • Seal and heat to 100°C for 12–16 hours.

    • Monitoring: Check LC-MS for conversion of the morpholine ester (m/z ~146) to the product (m/z ~224).

  • Workup & Purification:

    • Filter the reaction mixture through a Celite pad to remove inorganic salts.[1][2][3] Wash with EtOAc.[2][3]

    • Concentrate the filtrate.[1][2][3]

    • Purify via Flash Column Chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).[1][2][3] The pyrimidine ring makes the product UV-active (254 nm).[1][2][3]

  • Saponification (Deprotection):

    • Dissolve the purified ester in THF:Water (3:1).[1][2][3]

    • Add LiOH (2.0 eq).[1][2][3] Stir at RT for 2 hours.

    • Acidify carefully with 1N HCl to pH 3–4.[1][2][3]

    • Extract with EtOAc or n-Butanol (if highly polar).[1][2][3]

    • Yield: Expect 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid as an off-white solid.[1][2][3]

Protocol 2: Application in Drug Design (N-Capping)

Context: Since the nitrogen is "capped" by the pyrimidine, this molecule cannot be used as an internal amino acid in a peptide chain.[1][2][3] It functions as an N-terminal Capping Group or a P2-Ligand (e.g., in protease inhibitors).[1][2][3]

Workflow: Solid Phase Peptide Synthesis (SPPS) Capping

Objective: Attach Py-Mor-2-COOH to the N-terminus of a resin-bound peptide.

  • Resin Preparation:

    • Synthesize the target peptide chain using standard Fmoc-SPPS protocols on Rink Amide or Wang resin.[1][2][3]

    • Perform the final Fmoc-deprotection (20% Piperidine/DMF) to expose the N-terminal amine.[1][2][3]

  • Activation & Coupling:

    • Note: The pyrimidine ring reduces the nucleophilicity of the morpholine, but the carboxylic acid reactivity is standard.[2][3]

    • Reagents:

      • Py-Mor-2-COOH (3.0 eq)[1][2]

      • HATU (2.9 eq)[1][2][3]

      • DIEA (Diisopropylethylamine) (6.0 eq)[1][3]

    • Procedure:

      • Dissolve Py-Mor-2-COOH, HATU, and DIEA in DMF.[1][2] Let activate for 30 seconds.

      • Add to the resin.[1][2][3]

      • Shake/Agitate for 2 hours at Room Temperature.

    • Validation: Perform a Kaiser Test (Ninhydrin).[1][2][3] It should be negative (no free amines).[1][2][3]

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.[1][2][3]5) for 2 hours.

    • Precipitate in cold diethyl ether.

Data Analysis: Validation of the Mimetic

Once synthesized, the molecule's efficacy as a proline mimetic is validated through the following assays.

ParameterAssay / MethodTarget Outcome
Conformation 2D-NMR (ROESY/NOESY)Detect NOE between Pyrimidine protons and peptide backbone. Confirm restricted rotation.
Solubility Kinetic Solubility (PBS, pH 7.[1][2][3]4)> 50 µM (Superior to N-phenyl proline analogs).[1][2][3]
Metabolic Stability Liver Microsomes (Human/Mouse)

> 60 min.[1][2][3] (Pyrimidine prevents N-oxidation).[1][2][3]
Permeability PAMPA or Caco-2

cm/s (Morpholine oxygen balances lipophilicity).[1][2][3]

Decision Logic for Scaffold Selection

Use the following logic flow to determine when to deploy this specific scaffold versus standard proline.

DecisionTreeStartNeed Proline Mimetic?Check1Is the N-terminus exposed?Start->Check1Check2Is metabolic stability an issue?Check1->Check2Yes (N-cap)UseProUse Native Prolineor Pipecolic AcidCheck1->UseProNo (Internal position)Check3Is solubility limiting?Check2->Check3YesCheck2->UseProNoCheck3->UseProNoUsePyMorUSE Py-Mor-2-COOHCheck3->UsePyMorYes (Need polar group)

Figure 2: Decision matrix for selecting 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid.[1][2]

References

  • Amerigo Scientific. 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid and derivatives. [Link][1][2][3]

  • Organic Chemistry Portal. Synthesis of Morpholines and N-Aryl Morpholines. [Link]

  • Besnard, J. et al. "Concise Synthesis of (S)-N-BOC-Morpholine-2-carboxylic Acid."[1][2][3] ResearchGate. [Link]

Application Notes & Protocols: Bioconjugation Using 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug development and biological research, the covalent modification of biomolecules is a cornerstone technique for creating advanced therapeutics, diagnostics, and research tools. The choice of linker—the molecular bridge connecting a biomolecule to a payload—is critical for defining the final conjugate's properties. 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid is a novel heterocyclic linker that offers a unique combination of features for bioconjugation.

The molecule's structure is defined by three key components:

  • A Carboxylic Acid Handle: This serves as the primary reactive site for conjugation. Using well-established carbodiimide chemistry, this group can be activated to form a stable amide bond with primary amines, such as the lysine residues on the surface of proteins.[1][2]

  • A Morpholine Ring: The morpholine scaffold is a privileged structure in medicinal chemistry, known for its ability to improve aqueous solubility and metabolic stability of a molecule.[3][4][5] Its inclusion in a linker can impart favorable pharmacokinetic properties to the resulting bioconjugate.

  • A Pyrimidine Moiety: Pyrimidine derivatives are integral to numerous biological processes and are frequently used in drug design.[6] This moiety can contribute to the linker's rigidity, spacing, and potential for specific molecular interactions. Some pyrimidines have also been explored for direct conjugation to biomolecules like oligonucleotides or cysteines.[7][8][9]

This guide provides a comprehensive overview and detailed protocols for utilizing 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid in bioconjugation, focusing on the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Principle of EDC/NHS Amide Coupling

The conjugation of a carboxylate-containing molecule to a primary amine on a biomolecule is most effectively achieved through a two-step process mediated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).[2][10][] This method minimizes side reactions, such as unwanted protein polymerization, which can occur with a one-step EDC protocol.[12]

The reaction proceeds as follows:

  • Activation Step: EDC reacts with the carboxylic acid group of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[2][] This reaction is most efficient in a slightly acidic environment (pH 4.5–6.0) to prevent hydrolysis of the EDC.[13]

  • Stabilization Step: N-hydroxysuccinimide (NHS) or Sulfo-NHS is added to the reaction. It displaces the O-acylisourea group, forming a semi-stable NHS ester. This intermediate is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the amine.[2][14]

  • Conjugation Step: The purified, activated NHS ester is then mixed with the amine-containing biomolecule (e.g., protein, peptide) in a buffer with a physiological to slightly alkaline pH (7.2–8.0). The primary amine attacks the NHS ester, displacing the NHS group and forming a stable, covalent amide bond.[13][15]

EDC_NHS_Chemistry cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.0) Carboxyl R-COOH (Linker) Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->Acylisourea + EDC EDC EDC EDC->Acylisourea NHS NHS / Sulfo-NHS NHSEster NHS Ester Intermediate (Semi-Stable) NHS->NHSEster Protein Protein-NH₂ Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein->Conjugate Acylisourea->NHSEster + NHS Byproduct1 Isourea Byproduct Acylisourea->Byproduct1 Hydrolysis (Side Reaction) NHSEster->Conjugate + Protein-NH₂ Byproduct2 NHS NHSEster->Byproduct2

Caption: EDC/NHS two-step activation and conjugation chemistry.

Materials and Reagents

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Microcentrifuge

  • Analytical balance

  • UV-Vis spectrophotometer

  • Reaction vials (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Desalting columns (e.g., spin columns packed with Sephadex G-25)[15]

  • HPLC system (for analysis)

  • Mass spectrometer (for analysis)

Reagents and Buffers
  • Linker: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid[16]

  • Activation Reagents:

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Biomolecule: Protein or other amine-containing molecule (e.g., antibody, peptide) at a concentration of 1-10 mg/mL.

  • Solvents: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[10] Note: Do not use phosphate buffers here as they can interfere with the EDC reaction.

    • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M sodium phosphate buffer, pH 7.5-8.0. Note: Ensure this buffer is free of primary amines (e.g., Tris, glycine).[13]

  • Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.[15]

  • 2-Mercaptoethanol (Optional): For quenching residual EDC.[10][17]

Detailed Protocol: Two-Step Protein Conjugation

This protocol describes the activation of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid and its subsequent conjugation to a model protein. Molar ratios and reaction times may require optimization for specific applications.[15][18]

Reagent Preparation
  • Linker Stock Solution: Prepare a 10-50 mM stock solution of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid in anhydrous DMSO or DMF.

  • EDC/NHS Stock Solutions: Important: EDC and NHS are moisture-sensitive.[10][13] Allow vials to equilibrate to room temperature before opening. Prepare fresh 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before starting the activation step.

  • Protein Solution: Prepare the protein solution (e.g., 5-10 mg/mL) in Conjugation Buffer. If the protein is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer using a desalting column.

Experimental Workflow

Caption: General workflow for two-step bioconjugation.

Step-by-Step Procedure

Step 1: Activation of the Carboxylic Acid (15-30 minutes)

  • In a microcentrifuge tube, add the desired amount of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid from the stock solution.

  • Add Activation Buffer to the tube.

  • Add the freshly prepared EDC stock solution to achieve a 5- to 10-fold molar excess over the linker.[19] Mix gently.

  • Immediately add the freshly prepared NHS/Sulfo-NHS stock solution to achieve a 2- to 5-fold molar excess over the linker.[19]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[18]

Step 2: Conjugation to the Protein (2-4 hours)

  • Immediately after activation, add the activated linker solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the linker relative to the protein.[19]

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust if necessary with a small amount of concentrated, amine-free buffer.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[19][20]

Step 3: Quenching and Purification (Optional but Recommended)

  • To stop the reaction and quench any remaining active NHS esters, add a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.[15] Incubate for 15-30 minutes.

  • Purify the final conjugate from excess linker and reaction byproducts. For most applications, a desalting column is sufficient to separate the large protein conjugate from the small molecule reagents.[10][15]

Data Presentation & Characterization

To confirm successful conjugation and determine the degree of labeling (DOL), several analytical techniques can be employed.

Parameter Molar Ratio (Linker:EDC:NHS) Protein Conc. Reaction Time Result (Example)
Optimization 1 1 : 5 : 25 mg/mL2 hoursLow DOL
Optimization 2 1 : 10 : 55 mg/mL2 hoursModerate DOL
Optimization 3 1 : 10 : 510 mg/mL4 hoursHigh DOL
Final Protocol 1 : 10 : 5 5 mg/mL 4 hours Optimal DOL
Table 1: Example of an optimization table for determining the ideal conjugation parameters.
  • SDS-PAGE: Compare the conjugated protein to the unconjugated control. A successful conjugation will result in a shift to a higher molecular weight.

  • UV-Vis Spectroscopy: If the linker or payload has a distinct absorbance peak, the DOL can be estimated by measuring the absorbance at relevant wavelengths.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method to determine the DOL by measuring the precise mass increase of the protein after conjugation.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from unreacted protein and assess the purity of the final product.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh reagents. Allow vials to warm to room temperature before opening to prevent condensation.[13]
Incorrect pH for activation or conjugation.Verify that the Activation Buffer is pH 4.5-6.0 and the Conjugation Buffer is pH 7.2-8.0.[13]
Presence of primary amines (e.g., Tris) in buffers.Use amine-free buffers such as MES and PBS for the reaction steps.[13][15]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after the activation step.[13]
Protein Precipitation High degree of modification leading to insolubility.Reduce the molar excess of the linker in the reaction. Optimize reaction time and temperature.
Solvent incompatibility.Ensure the final concentration of organic solvent (from the linker stock) is low (<10%) in the final reaction mixture.

Conclusion

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid is a versatile linker for bioconjugation. Its carboxylic acid handle allows for reliable and efficient coupling to proteins and other amine-containing biomolecules using standard EDC/NHS chemistry. The inclusion of the morpholine and pyrimidine scaffolds offers potential advantages in modulating the physicochemical and pharmacokinetic properties of the final conjugate. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this reagent in their workflows, enabling the creation of novel and effective bioconjugates.

References

  • CovaChem. (n.d.). Technical Bulletin: Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
  • Hardick, O. (n.d.). Coupling Protocols. University College London.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling Chemistry with Hydroxy-PEG12-acid.
  • Bangor University. (2025, February 20).
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). N-Hydroxysuccinimide active ester.
  • Horton, N. G., Saraya, J. S., & O'Flaherty, D. (2025, July 7).
  • BenchChem. (n.d.). Application Notes and Protocols for Bioconjugation of Proteins with Fmoc-N-PEG23-acid.
  • de Gruiter, M., & van der Vliet, J. (2020). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. ChemBioChem.
  • CellMosaic. (n.d.). Small Molecule Activation.
  • Horton, N. G., et al. (2025, October 15).
  • Partidos, C. D., et al. (2014). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Physics of Fluids.
  • Thermo Fisher Scientific. (n.d.). M-270 Carboxylic Acid Protocol.
  • Cytodiagnostics. (n.d.). Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • BOC Sciences. (2025, March 18). Advanced Protein Conjugation Techniques.
  • De La Torre, B. G., & Albericio, F. (2019). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Asian Journal of Organic Chemistry.
  • Paramonova, M. P., et al. (2022, June 30). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[13][15]benzoxazine and Evaluation of Their Antiviral Activity. MDPI.

  • Wieczorek, M., et al. (2024, August 29). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega.
  • Delves, M. J., et al. (2021, June 7). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science.
  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References.
  • Jain, A., & Sahu, S. K. (2024).
  • Klyuchko, O., et al. (2024, June 26).
  • Purohit, D., et al. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Santa Cruz Biotechnology. (n.d.). 4-Pyrimidin-5-yl-morpholine-2-carboxylic acidcarbonate.
  • Xu, S., et al. (2017, October 31). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed.
  • ChemScene. (n.d.). 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid.
  • Al-Khazali, A. K., & Al-Zayadi, W. H. (2012). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[10][13][15]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry.

  • Dahiya, R., et al. (2023, March 7). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Arylation of Morpholine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cross-Coupling Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high yields when N-arylating morpholine-2-carboxylic acid derivatives. This substrate is notoriously challenging due to the steric hindrance of the C2-substituent and the coordinating nature of the carboxylic acid moiety.

This guide is designed to bypass trial-and-error by providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your C–N bond formations succeed on the first attempt.

Diagnostic Workflow: Selecting Your Arylation Strategy

Before setting up your reaction, you must align your catalytic strategy with the protection status of your substrate. Use the decision tree below to determine the optimal pathway.

DecisionTree Start Substrate: Morpholine-2-carboxylic acid Check Is the C2-carboxylic acid protected? Start->Check Protected Yes (e.g., Methyl/t-Butyl Ester) Check->Protected Esterified Unprotected No (Free Acid) Check->Unprotected Free Acid Pd Buchwald-Hartwig Amination (Pd-catalyzed, 80-110°C) High yield, fast reaction Protected->Pd Cu Chan-Lam Coupling (Cu-catalyzed, 25°C) Mild, tolerates free acid Unprotected->Cu

Diagnostic decision tree for selecting the optimal N-arylation pathway based on substrate protection.

Troubleshooting & FAQs

Q1: Why does my Buchwald-Hartwig amination of the free morpholine-2-carboxylic acid stall at <20% yield, accompanied by significant catalyst blackening? Causality: The free carboxylic acid group deprotonates under the basic conditions (e.g., NaOtBu, Cs₂CO₃) required for the Buchwald-Hartwig amination. The resulting carboxylate strongly coordinates to the Palladium center, forming highly stable, inactive Pd(II) complexes. This off-cycle coordination effectively poisons the catalyst, leading to the rapid precipitation of palladium black. Furthermore, palladium-catalyzed reactions typically require high temperatures (80–130 °C), which can induce undesired decarboxylation of the substrate 1. Solution: Protect the carboxylic acid as a methyl or tert-butyl ester prior to coupling. If protection is synthetically unviable, abandon Palladium and switch to a Copper-mediated Chan-Lam coupling strategy 2.

Q2: I have protected the acid as an ester, but my yields are still low. Which ligand system best overcomes the steric hindrance of the C2-ester group? Causality: While electron-poor aryl chlorides undergo oxidative addition readily, the subsequent amine binding and reductive elimination steps are severely hindered by the adjacent C2-ester of the morpholine ring. Standard bidentate ligands lack the flexibility to accommodate this steric bulk, leading to stalled catalytic cycles. Solution: Utilize advanced dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos). Their highly electron-rich nature accelerates oxidative addition, while their specific steric profile forces the Pd center to favor amine binding over off-target coordination.

Quantitative Ligand Performance Data (Morpholine-2-esters)
Ligand SystemEquivalentsBaseTemp (°C)Avg. Yield (%)Mechanistic Rationale
BINAP / dppf 0.05Cs₂CO₃110< 15%Bidentate bite angle fails to accommodate C2-ester steric bulk during amine binding.
P(tBu)₃ 0.05NaOtBu9030-40%Insufficient stabilization of the Pd(0) intermediate leads to rapid catalyst degradation.
XPhos 0.04K₃PO₄10065-75%Good balance of electron richness and steric bulk, but suffers from competitive aryl ether formation.
RuPhos / BrettPhos 0.04Cs₂CO₃90> 90% Highly electron-rich; specific steric profile forces Pd center to favor amine binding over off-target coordination.

Q3: How can I achieve N-arylation without a protection/deprotection sequence? Causality: By utilizing the Chan-Lam coupling. Unlike Pd-catalyzed methods that require strong bases and elevated temperatures, the Chan-Lam coupling utilizes Copper(II) acetate and arylboronic acids at room temperature under ambient atmosphere 3. The mild conditions and distinct catalytic cycle (Cu(II) → Cu(III) → Cu(I)) tolerate free carboxylic acids without causing decarboxylation or irreversible catalyst poisoning. Solution: Follow Protocol B below. Ensure the reaction is exposed to ambient air, as oxygen is required to reoxidize the copper catalyst to maintain turnover 3.

Mechanistic Insights: The Carboxylate Poisoning Effect

To fully understand why free carboxylic acids destroy Palladium-catalyzed reactions, we must look at the catalytic cycle. The diagram below illustrates how the carboxylate anion outcompetes the bulky secondary amine for the Pd(II) center, creating a thermodynamic sink.

Mechanism Pd0 LnPd(0) Active Catalyst PdII LnPd(II)(Ar)(X) Oxidative Addition Complex Pd0->PdII + Ar-X Amine Amine Binding & Deprotonation PdII->Amine + Morpholine Derivative Poison Off-Cycle Poisoning LnPd(II)(Ar)(OOC-R) Stable Inactive Complex PdII->Poison + Free Carboxylate (R-COO⁻) Product Reductive Elimination N-Aryl Product Amine->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed amination highlighting off-cycle poisoning by free carboxylates.

Validated Experimental Protocols

A protocol is only as good as its built-in diagnostics. The following methodologies are designed as self-validating systems , meaning you can visually and analytically verify the success of each step in real-time.

Protocol A: High-Yield Buchwald-Hartwig Amination (Esterified Substrates)

Objective: N-arylation of methyl morpholine-2-carboxylate with aryl chlorides.

  • Reagent Assembly & Degassing: Combine methyl morpholine-2-carboxylate (1.2 equiv), aryl chloride (1.0 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) in a Schlenk flask. Add anhydrous Toluene (0.2 M).

    • Self-Validation Check: Sparge with Argon for 15 minutes. The solution should appear deep purple/dark red, confirming intact Pd₂(dba)₃.

  • Catalyst Activation & Heating: Heat the mixture to 90 °C under Argon.

    • Self-Validation Check: Within 15-30 minutes, observe a distinct color shift from purple to a bright reddish-orange. This visual cue confirms the successful generation of the active monomeric L·Pd(0) species.

  • Reaction Monitoring: Stir at 90 °C for 12-16 hours.

    • Self-Validation Check: Analyze via LC-MS. The disappearance of the aryl chloride and the strict absence of palladium black precipitate confirm the catalytic cycle is turning over efficiently without degrading.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble inorganic salts (Cs₂CO₃ and halides), and concentrate for column chromatography.

Protocol B: Mild Chan-Lam Coupling (Free Acid Substrates)

Objective: Direct N-arylation of free morpholine-2-carboxylic acid using arylboronic acids.

  • Aerobic Initiation: Dissolve morpholine-2-carboxylic acid (1.0 equiv) and arylboronic acid (2.0 equiv) in DCM (0.1 M). Add anhydrous Cu(OAc)₂ (1.0 equiv) and Pyridine (2.0 equiv).

    • Self-Validation Check: Do NOT degas. Leave the flask open to the atmosphere or attach an O₂ balloon. The initial mixture will appear light blue-green, characteristic of Cu(II) acetate.

  • Complexation & Turnover: Stir vigorously at room temperature (25 °C).

    • Self-Validation Check: Over the first 1-2 hours, the solution will transition to a deep, dark blue or brown. This indicates the successful coordination of the morpholine amine and pyridine to the copper center, forming the active intermediate.

  • Extended Maturation: Continue stirring for 24-48 hours.

    • Self-Validation Check: Monitor the consumption of the morpholine derivative via TLC (ninhydrin stain). Since Chan-Lam is notoriously slow, do not prematurely quench the reaction if the deep blue color persists.

  • Copper Sequestration Workup: Quench the reaction with saturated aqueous EDTA or aqueous ammonia.

    • Self-Validation Check: The aqueous layer will turn intensely blue as it sequesters the copper ions, leaving the organic layer clear. Extract the N-arylated amino acid from the aqueous layer by carefully adjusting the pH to its isoelectric point.

References

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds Source: Beilstein Journal of Organic Chemistry URL:1

  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives Source: Synthesis (Thieme Connect) URL:2

  • Chan-Lam Coupling Source: Organic Chemistry Portal URL:3

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions Source: RSC Advances URL:4

Sources

Solubility issues of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe solubility bottlenecks with highly polar, heterocyclic amino acid derivatives.

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid is a classic example of a "brick dust" molecule. Below is our comprehensive troubleshooting guide designed to help you bypass these solubility issues through mechanistic understanding and field-proven protocols.

Mechanistic Overview: The "Why" Behind the Insolubility

Before attempting to dissolve this compound, you must understand why it resists solvation. The morpholine-2-carboxylic acid moiety provides a strong hydrogen-bond donor (–COOH) and acceptor (O, N). The pyrimidin-5-yl substituent introduces two additional, highly effective hydrogen-bond accepting nitrogen atoms.

This structural combination creates a dense intermolecular hydrogen-bonding network (zwitterionic-like interactions between the acidic proton and the pyrimidine/morpholine nitrogens). This results in an exceptionally high crystal lattice energy. Standard organic solvents (Dichloromethane, Ethyl Acetate, Tetrahydrofuran) lack the dielectric constant or hydrogen-bond disruption capacity required to break this lattice. Solubilization requires either chemical masking, salt formation, or specialized hydrogen-bond donating solvents.

Troubleshooting Guide & Experimental Protocols

Workflow A: Amide Coupling / Peptide Synthesis

The Issue: The compound remains a suspension in DMF or DCM, leading to incomplete activation and low coupling yields. The Causality: The neutral carboxylic acid remains locked in its crystal lattice. Converting it to a carboxylate anion disrupts the intermolecular network, drastically increasing solubility in polar aprotic solvents.

Protocol: In Situ Salt Formation

  • Suspend 1.0 equivalent of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid in anhydrous DMF or DMAc to a concentration of 0.1 M.

  • Add 2.5 to 3.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Sonicate the mixture for 5 minutes. The suspension will clarify as the soluble diisopropylethylammonium carboxylate salt forms.

  • Add your amine (1.1 eq) followed by the coupling reagent (e.g., HATU, 1.2 eq). Stir at room temperature.

Workflow B: General Organic Synthesis (e.g., Acylation, Reduction)

The Issue: The reaction requires a non-polar solvent like DCM or THF, but the compound is entirely insoluble. The Causality: By temporarily masking the carboxylic acid as a lipophilic trimethylsilyl (TMS) ester, you eliminate the primary hydrogen-bond donor. This drops the lattice energy, enabling complete dissolution in non-polar solvents [1].

Protocol: Transient Silylation (The BSA Method)

  • Suspend the compound in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Add 2.0 to 3.0 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Stir at room temperature for 1–2 hours. The mixture will transition into a homogeneous, clear solution as the TMS ester forms.

  • Proceed with your desired transformation (e.g., adding oxalyl chloride for acid chloride formation).

  • Workup: Quench with water or mild aqueous acid. The TMS group hydrolyzes instantly, regenerating the carboxylic acid or yielding your new product.

Workflow C: Analytical Preparation (NMR/LCMS) & Direct Solubilization

The Issue: You need a clear solution for analytical characterization without permanently altering the chemical structure. The Causality: Fluorinated alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are uniquely powerful hydrogen-bond donors. They intercalate into the crystal lattice, breaking the intermolecular bonds of stubborn heterocyclic peptides without chemical derivatization [2].

Protocol: HFIP Co-Solvent System

  • Weigh the compound into an analytical vial.

  • Add HFIP to achieve a 5–10% (v/v) mixture in DCM or Chloroform.

  • Vortex for 30 seconds until clear. (For NMR, use DMSO-d₆ with 1% Trifluoroacetic acid to protonate the pyrimidine and force dissolution).

Workflow D: Liquid-Liquid Extraction & Purification

The Issue: During aqueous workup, the compound crashes out at the interface or remains entirely in the aqueous layer. The Causality: Carboxylic acids partition poorly into standard organics. However, adding a specific volume of water to Lewis-base solvents (like THF or Cyclohexanone) creates a micro-environment that sharply increases the solubility of the carboxylic acid in the organic phase [3]. Alternatively, classic acid-base extraction must be strictly pH-controlled [4].

Protocol: Water-Enhanced Extraction

  • If the compound crashes out during workup, add a Lewis-base solvent (e.g., 2-MeTHF) to the biphasic mixture.

  • Adjust the aqueous layer carefully to the compound's isoelectric point (estimated pH ~3.5–4.5) using 1M HCl to maximize the neutral, organic-soluble species.

  • Extract using the water-saturated organic layer.

Quantitative Data: Solubility Matrix

Solvent SystemAdditive / ReagentMechanism of SolubilizationResulting State
Dichloromethane (DCM)NoneN/AInsoluble (Suspension)
DMF / DMAc2-3 eq DIPEADeprotonation / Salt FormationHighly Soluble (Clear)
DCM or THF2-3 eq BSATransient TMS EsterificationHighly Soluble (Clear)
DCM5-10% HFIPH-Bond Disruption (Lattice breaking)Soluble (Clear)
Water / Brine1M NaOH (pH > 8)Carboxylate Anion FormationSoluble (Aqueous Phase)

Solubilization Decision Tree

SolubilizationDecisionTree Start 4-(Pyrimidin-5-yl)morpholine- 2-carboxylic acid (Insoluble in Organics) Q1 Target Application? Start->Q1 AmideCoupling Amide Coupling (Peptide Synthesis) Q1->AmideCoupling Derivatization General Synthesis (e.g., Acylation/Reduction) Q1->Derivatization Analytical Analytical/NMR or Direct Solubilization Q1->Analytical Extraction Liquid-Liquid Extraction Q1->Extraction Sol1 Add 2-3 eq DIPEA in DMF/DMAc (Forms soluble carboxylate salt) AmideCoupling->Sol1 Sol2 Add 2-3 eq BSA in DCM (Transient TMS esterification) Derivatization->Sol2 Sol3 Use HFIP or DMSO-d6 + TFA (Disrupts H-bond network) Analytical->Sol3 Sol4 Water-Enhanced Solvent (Add H2O to Lewis-base solvent) Extraction->Sol4

Decision tree for solubilizing 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid based on workflow.

Frequently Asked Questions (FAQs)

Q: I tried to do an amide coupling using EDC·HCl and HOBt in DCM, but my compound immediately precipitated. Why? A: EDC·HCl introduces chloride ions and acidic protons into the system. This protonates the basic pyrimidine nitrogen, creating an insoluble hydrochloride salt that crashes out of DCM. Switch to a polar aprotic solvent (DMF) and use a non-acidic coupling reagent like HATU with an excess of DIPEA to keep the system basic and soluble.

Q: Can I just use heat to force the compound into solution in Ethyl Acetate? A: No. While heating increases kinetic energy, the thermodynamic stability of the hydrogen-bonded crystal lattice of this specific zwitterionic-like compound is too high. It will simply crash back out the moment the solution cools, ruining your downstream reaction. You must disrupt the lattice chemically (BSA/DIPEA) or with a specialized solvent (HFIP).

Q: Is BSA silylation compatible with Grignard reagents or strong nucleophiles? A: Yes. The TMS ester formed by BSA is stable to Grignard reagents and many organometallics, acting as a protecting group for the acidic proton. This prevents the Grignard reagent from being destructively quenched by the free carboxylic acid.

References

  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol Source: ResearchGate / Chemical Literature URL:[Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 5-Bromopyrimidine and Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of palladium catalysts in the Buchwald-Hartwig amination of 5-bromopyrimidine with morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of this crucial C-N bond formation.

The coupling of 5-bromopyrimidine with morpholine is a key transformation in the synthesis of various biologically active compounds. However, like many cross-coupling reactions involving electron-deficient heteroaryl halides, this reaction can present unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities and achieve optimal results.

Understanding the Core Reaction: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1] The catalytic cycle, a fundamental concept for troubleshooting, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidine.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired product, 5-morpholinopyrimidine, is formed, and the Pd(0) catalyst is regenerated.[2]

Understanding this cycle is crucial, as each step can be influenced by the choice of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the coupling of 5-bromopyrimidine and morpholine.

Q1: My reaction is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion is a common issue and can often be traced back to a few key areas:

  • Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. For electron-deficient heteroaryl halides like 5-bromopyrimidine, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3][4]

  • Base Selection: The strength and solubility of the base are paramount. A base that is too weak may not efficiently deprotonate the palladium-morpholine complex, stalling the catalytic cycle. Conversely, a base that is too strong could lead to side reactions.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert nitrogen or argon atmosphere can lead to catalyst deactivation.

Q2: I'm observing the formation of side products. What are the likely culprits?

A2: Side product formation can diminish your yield and complicate purification. Common side products in Buchwald-Hartwig reactions include:

  • Hydrodehalogenation: The 5-bromopyrimidine is reduced to pyrimidine. This can occur if there are sources of hydride in the reaction, sometimes facilitated by the palladium catalyst.

  • Homocoupling: Dimerization of 5-bromopyrimidine can occur, though it is less common. Optimizing catalyst loading and temperature can often minimize this.[5]

Q3: How do I choose the optimal ligand for this reaction?

A3: Ligand selection is arguably the most critical parameter for success. For the coupling of a secondary cyclic amine like morpholine with a heteroaryl bromide, ligands with significant steric bulk and electron-rich character are generally preferred. This helps to facilitate the reductive elimination step and stabilize the active catalytic species. Ligands like RuPhos and BrettPhos have shown broad utility in C-N cross-coupling reactions.[4][6] A screening of different ligands is often the most effective approach to identify the optimal choice for this specific transformation.[3]

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are ideal for tracking the formation of the product and any side products.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of 5-bromopyrimidine and morpholine.

Problem Potential Cause Scientific Explanation Suggested Solution
Low or No Product Yield Inactive CatalystThe Pd(0) active species is not being efficiently generated from the Pd(II) precatalyst, or it has been deactivated by oxygen.Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., G3 or G4 precatalysts) for more reliable activation. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.[5]
Suboptimal LigandThe chosen ligand may not be suitable for the electron-deficient pyrimidine ring or the secondary amine.Screen a panel of bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos.[4][6]
Inappropriate BaseThe base may be too weak to deprotonate the palladium-amine complex or may have poor solubility in the reaction solvent.Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS. If base-sensitive functional groups are a concern, consider weaker bases like Cs₂CO₃ or K₃PO₄, but be prepared to use higher temperatures.[5]
Formation of Side Products (e.g., Hydrodehalogenation) Unproductive Catalytic PathwaysThe palladium hydride species, which leads to hydrodehalogenation, may be forming competitively.Optimize the reaction conditions, particularly the choice of ligand and base, to favor the desired C-N coupling pathway.
Reaction Stalls Before Completion Catalyst DeactivationThe catalyst may be decomposing over time, often indicated by the formation of palladium black.Lower the reaction temperature and extend the reaction time. Ensure a sufficiently high ligand-to-palladium ratio to stabilize the catalyst.
Poor Reproducibility Variable Reagent QualityImpurities in starting materials, solvents, or base can inhibit the catalyst.Use high-purity, anhydrous reagents and solvents. Ensure the base is freshly opened or properly stored.

Experimental Protocols & Optimization

Detailed Step-by-Step Experimental Protocol

This protocol is a starting point and should be optimized for your specific laboratory conditions.

Materials:

  • 5-Bromopyrimidine

  • Morpholine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% RuPhos), and the base (e.g., 1.5 equivalents of NaOtBu) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 5-bromopyrimidine (1.0 equivalent) and morpholine (1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the 5-bromopyrimidine).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Optimization Strategies

For achieving the highest yields, a systematic optimization of reaction parameters is recommended.

Table of Recommended Starting Conditions for Optimization:

ParameterRecommended Starting PointNotes
Palladium Source Pd₂(dba)₃ or a G3/G4 precatalystPrecatalysts often provide more consistent results.[5]
Ligand RuPhos, XPhos, BrettPhosScreen a variety of bulky, electron-rich ligands.[4][6]
Base NaOtBu or K₃PO₄Start with a strong base like NaOtBu. If side reactions are observed, switch to a weaker base like K₃PO₄.[5]
Solvent Toluene or 1,4-DioxaneEnsure the solvent is anhydrous and degassed.[8]
Temperature 100 °CAdjust as needed based on reaction progress and stability of reactants.
Concentration 0.1 MCan be adjusted to improve solubility and reaction rates.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Pd0 Pd(0)L OA_complex [Ar-Pd(II)(L)-Br] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(L)(HNR₂)]⁺Br⁻ OA_complex->Amine_complex + Amine (HNR₂) Amido_complex [Ar-Pd(II)(L)(NR₂)] Amine_complex->Amido_complex + Base - H-Base⁺Br⁻ Amido_complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Check_Inert->Start [ Issue Found ] Screen_Ligand Screen Ligands (e.g., RuPhos, XPhos) Check_Inert->Screen_Ligand [ Atmosphere OK ] Screen_Base Screen Bases (e.g., NaOtBu, K₃PO₄) Screen_Ligand->Screen_Base [ No Improvement ] Success Reaction Optimized Screen_Ligand->Success [ Improvement ] Optimize_Temp Optimize Temperature (80-120 °C) Screen_Base->Optimize_Temp [ No Improvement ] Screen_Base->Success [ Improvement ] Optimize_Temp->Success [ Improvement ]

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. Future Medicinal Chemistry, 12(5), 403–421. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Rady, G. S., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Farmer, J. L., et al. (2014). [(IPent)PdCl2(morpholine)]: a readily activated precatalyst for room-temperature, additive-free carbon-sulfur coupling. Chemistry. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of South Florida. Retrieved from [Link]

  • Rady, G. S., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Hydrolysis of 4-(Pyrimidin-5-yl)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: PYR-MOR-HYD-001 Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary & Chemical Context[1][2][3][4][5]

The Molecule: 4-(Pyrimidin-5-yl)morpholine-2-carboxylate is a bifunctional scaffold often used in kinase inhibitor discovery. It contains three critical features that dictate its reactivity:

  • Morpholine-2-carboxylate: A chiral

    
    -amino ester core. The C2 proton is acidic, making the stereocenter prone to racemization  under basic conditions.
    
  • Pyrimidin-5-yl substituent: An electron-deficient heteroaryl group. While the 5-position is less activated than the 2- or 4-positions, the ring remains susceptible to nucleophilic attack (ring-opening) by strong bases (e.g., hydroxide) at high temperatures.

  • Zwitterionic Potential: Upon hydrolysis, the product contains a basic tertiary amine (morpholine N) and an acidic carboxylic acid, resulting in a highly water-soluble zwitterion (pI

    
     5–6) that challenges standard extraction protocols.
    

This guide provides a self-validating workflow to navigate these competing reactivities.

Standard Operating Procedure (The "Happy Path")

Do not deviate to stronger bases without consulting the Troubleshooting Module.

Reagents: Lithium Hydroxide (LiOH


H

O), THF, Water. Rationale: LiOH is less nucleophilic and basic than NaOH/KOH, minimizing pyrimidine decomposition and racemization.
Protocol:
  • Dissolution: Dissolve 1.0 eq of the ester in THF (5–10 volumes). Ensure complete solubility.

  • Activation: Cool the solution to 0 °C .

  • Hydrolysis: Add 1.2–1.5 eq of LiOH

    
    H
    
    
    
    O dissolved in water (equal volume to THF).
    • Critical Check: The mixture must remain monophasic. If phase separation occurs, add minimal Methanol (MeOH) to homogenize.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor by LC-MS (ES-) looking for the acid mass [M-H]

    
    .
    
    • Stop Condition: Quench immediately upon disappearance of starting material (usually 2–4 hours). Do not stir overnight.

Troubleshooting Dashboard

Issue A: Loss of Chirality (Racemization)

Symptom: Enantiomeric Excess (ee) drops below 95%.[1] Root Cause: The


-proton at C2 is acidic (

~20–25 in esters). Excess base or prolonged reaction time allows enolization, destroying the stereocenter. Corrective Actions:
  • Temperature Control: Maintain reaction at 0 °C. Do not warm to RT.

  • Base Switch: Switch to Trimethyltin hydroxide (Me

    
    SnOH)  in 1,2-dichloroethane (80 °C). This is a neutral hydrolysis method highly specific for esters, preventing racemization, though toxic.
    
  • Enzymatic Route: Use Pig Liver Esterase (PLE) in phosphate buffer (pH 7). Enzymes are chirally selective and operate under neutral conditions.

Issue B: Pyrimidine Decomposition

Symptom: Reaction mixture turns dark purple/brown; LC-MS shows complex fragmentation or ring-opened byproducts (ureido-derivatives). Root Cause: Nucleophilic attack of hydroxide (


) at the C2 or C6 position of the pyrimidine ring, followed by ring opening.
Corrective Actions: 
  • Reduce Nucleophilicity: Switch from hydroxide (LiOH) to Potassium Trimethylsilanolate (KOTMS) in anhydrous THF. This provides a non-hydrated base that cleaves esters via a different mechanism, sparing the heterocycle.

  • Acid Hydrolysis: Use 4N HCl in Dioxane (60 °C).

    • Warning: This will racemize the center faster than LiOH but protects the pyrimidine ring from nucleophilic attack.

Issue C: Product "Missing" After Workup

Symptom: Aqueous layer is acidic, organic layer is empty. Yield is near 0%. Root Cause: The product is a zwitterion. At neutral/acidic pH, the morpholine nitrogen is protonated (


) and the carboxylate is protonated (

) or deprotonated (

) depending on exact pH. It is highly polar and prefers the aqueous phase. Corrective Actions:
  • Avoid Extraction: Do not attempt standard EtOAc/Water extraction.

  • Isoelectric Precipitation: Carefully adjust aqueous pH to the calculated pI (approx pH 5.5). If the solid precipitates, filter it.[2]

  • Resin Purification: Pass the aqueous hydrolysate through a Diaion HP-20 (desalting) or Dowex 50WX8 (cation exchange) column. Elute with Ammonia/MeOH gradients.

Visualized Decision Workflows

Workflow 1: Method Selection Strategy

Use this logic gate to select the correct hydrolysis condition based on your substrate's specific risks.

HydrolysisLogic Start Start: Ester Hydrolysis CheckChiral Is C2 Stereochemistry Critical? Start->CheckChiral CheckScale Scale > 100mg? CheckChiral->CheckScale Yes HCl Acidic: 4N HCl / Dioxane (Robust but Racemizing) CheckChiral->HCl No (Racemic OK) LiOH Standard: LiOH / THF / H2O (0°C -> RT) CheckScale->LiOH Yes (Standard) Enzyme Enzymatic: PLE / Buffer (pH 7, RT) CheckScale->Enzyme No (High Value/Sensitive) TMS Anhydrous: KOTMS / THF (Avoids H2O/OH-) LiOH->TMS If Decomp Observed

Caption: Decision matrix for selecting hydrolysis conditions. Green path is standard; Yellow/Red paths are for sensitive substrates.

Workflow 2: Isolation of Zwitterionic Product

The failure to isolate is the #1 reported issue. Follow this purification logic.

IsolationLogic RxnMix Reaction Mixture (Li+ R-COO-) RemoveSolvent Evaporate THF/MeOH RxnMix->RemoveSolvent Acidify Acidify to pH ~5.5 (pI) RemoveSolvent->Acidify PrecipCheck Precipitate Formed? Acidify->PrecipCheck Filter Filter & Wash (Cold H2O) PrecipCheck->Filter Yes Lyophilize Lyophilize to Dryness PrecipCheck->Lyophilize No (Soluble) Resin Desalt: Diaion HP-20 or C18 Flash Lyophilize->Resin Contains LiCl Salts

Caption: Downstream processing for zwitterionic morpholine acids. Avoids liquid-liquid extraction.

Comparative Data: Reagent Selection

ReagentConditionsRacemization RiskPyrimidine StabilityPurification DifficultyBest For
LiOH THF/H2O, 0°CLowModerateModerate (Salt removal)General Purpose
NaOH MeOH/H2O, RefluxHighLow (Ring opening)ModerateRobust, achiral substrates
Pig Liver Esterase pH 7 Buffer, RTNoneHighHigh (Buffer removal)Strictly Chiral Material
KOTMS THF (Anhydrous)LowHighLow (Silanol byproduct)Base-Sensitive Heterocycles
HCl Dioxane, 60°CVery HighHighLow (Volatile)Racemic standards

Frequently Asked Questions (FAQ)

Q: My product turned into a gum after acidifying with 1N HCl. What happened? A: You likely over-acidified below the isoelectric point. At pH 1, the morpholine is diprotonated and highly soluble as the chloride salt. Back-titrate with dilute ammonia to pH 5–6 to induce precipitation or crystallization.

Q: Can I use methyl esters instead of ethyl esters to speed this up? A: Yes. Methyl esters hydrolyze significantly faster than ethyl esters, allowing for milder conditions (lower temperature or less base equivalents), which directly reduces the risk of pyrimidine decomposition.

Q: Why do I see a +18 mass shift in the LCMS that isn't the acid? A: If you are using acidic hydrolysis, this is likely the hydrate of the pyrimidine (water addition across the C=N bond). This is usually reversible upon drying or pH adjustment. If using base, it may be the ring-opened "ureido" acid, which is irreversible.

References

  • Clark, J., et al. "Ready Ring-opening of Some Pyrimidine Derivatives."[1] Chemical Communications, 1967.[1] 1[1][3][4][5][6][7]

  • Pugnière, M. "Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents."[8] Biotechnology Letters, 1984. 8

  • Reyhanitash, E., et al. "Liquid–liquid extraction-based process concepts for recovery of carboxylic acids." Chemical Engineering Research and Design, 2018.[9] 9[6][7]

  • Chemguide. "Hydrolysis of Esters using Dilute Alkali." Chemguide.co.uk. 10

Sources

Removing residual palladium from 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing residual palladium from 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Introduction: The Chelation Challenge

User Query: Why is palladium removal so difficult for this specific molecule compared to standard intermediates?

Technical Insight: The difficulty lies in the structure of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid . This molecule is not just a passive substrate; it is a multidentate ligand .

  • The "Pincer" Effect: The pyrimidine nitrogens and the morpholine oxygen/nitrogen can coordinate with Palladium (Pd).

  • Zwitterionic Interference: The carboxylic acid moiety (

    
    ) creates a zwitterionic character in neutral media. This limits solubility in non-polar solvents (where scavenging is often easiest) and creates competitive binding sites that can deactivate simple amine-based scavengers.
    

This guide prioritizes Solid-Supported Scavengers (functionalized silica) as the primary remediation strategy, as they offer the highest selectivity (Pd vs. Product) compared to activated carbon or crystallization alone.

Module 1: Scavenger Selection Strategy

FAQ: Which scavenger should I use for this carboxylic acid derivative?

Recommendation: Avoid amine-functionalized scavengers (e.g., diamine/triamine silica). The carboxylic acid on your API will interact ionically with the basic scavenger, leading to product loss (non-specific binding) or scavenger deactivation.

Top Candidates:

  • SiliaMetS® Thiol (Si-Thiol): The industry workhorse. It is chemically stable and works well in the polar solvents likely needed to dissolve your zwitterionic API (MeOH, Water/THF mixtures).

  • SiliaMetS® DMT (Dimercaptotriazine): If Si-Thiol fails, use this. The trithiocyanuric acid moiety is highly effective for removing Pd(II) species that are tightly coordinated to nitrogen heterocycles (like your pyrimidine ring).

Decision Matrix: Scavenger Selection

ScavengerSelection Start Start: Pd Removal 4-(Pyrimidin-5-yl)morpholine-2-COOH Solubility Is API soluble in non-polar solvents? Start->Solubility PolarSolvent Must use Polar Solvents (MeOH, DMF, Water) Solubility->PolarSolvent No (Zwitterionic) ScavengerChoice Select Scavenger Type PolarSolvent->ScavengerChoice AvoidAmine AVOID Amine Scavengers (Acid-Base interaction causes yield loss) ScavengerChoice->AvoidAmine SelectThiol Primary Choice: Si-Thiol (Mercaptopropyl) ScavengerChoice->SelectThiol Standard Pd(0)/Pd(II) SelectDMT Secondary Choice: Si-DMT (Dimercaptotriazine) ScavengerChoice->SelectDMT If Pd is hindered/chelated

Figure 1: Decision workflow for selecting the appropriate silica-based scavenger for acidic/zwitterionic APIs. Note the explicit exclusion of amine-based scavengers.

Module 2: Experimental Protocols

Protocol A: Batch Mode Scavenging (Standard)

Best for: Early-phase development (1g – 100g scale).

  • Dissolution: Dissolve the crude API in a compatible solvent (e.g., Methanol, THF/Water 9:1, or DMF). Ensure complete dissolution; scavengers cannot remove Pd trapped inside undissolved crystal lattices.

  • Loading: Add SiliaMetS® Thiol at a ratio of 4–10 molar equivalents relative to the residual Pd content (NOT the API).

    • Note: If Pd content is unknown, start with 10-20% w/w relative to the API.

  • Temperature: Heat to 50–60°C .

    • Why? Room temperature scavenging is often diffusion-limited. Heat promotes the dissociation of the Pd-Pyrimidine complex, allowing the scavenger to capture the metal.

  • Time: Agitate (do not use magnetic stir bars if possible; they grind the silica) for 4–12 hours.

  • Filtration: Filter through a 0.45 µm membrane or a Celite pad to remove the silica.

  • Analysis: Analyze filtrate by ICP-MS.

Protocol B: Activated Carbon (The "Budget" Alternative)

Best for: Large-scale manufacturing where silica costs are prohibitive, provided yield loss is acceptable.

Warning: Activated carbon is less selective. The planar pyrimidine ring in your API may adsorb to the carbon sheets (π-π stacking), causing yield loss.

  • Selection: Use a chemically activated wood-based carbon (e.g., Darco KB-B ). These have larger mesopores suitable for organometallic complexes.

  • Loading: 10–20% w/w relative to API.

  • Process: Slurry in MeOH or EtOH at 50°C for >12 hours.

  • Filtration: Requires careful filtration (often double filtration) to remove carbon fines which can interfere with subsequent crystallization.

Module 3: Troubleshooting & FAQs

Issue: "I used Si-Thiol, but the Pd level is still >50 ppm."

Root Cause Analysis:

  • Oxidation State Mismatch: Si-Thiol prefers Pd(II). If your coupling reaction used Pd(0) and it hasn't oxidized, uptake is slower.

    • Fix: Stir the reaction mixture open to air for 1 hour before adding the scavenger to promote oxidation to Pd(II).

  • Solvent Interference: Are you using DMF or DMSO ?

    • Mechanism:[1] These are strong coordinating solvents. They compete with the thiol ligand for the Palladium.

    • Fix: Solvent swap to Methanol or Isopropanol if possible. If DMF is mandatory, increase temperature to 80°C and scavenger loading to 20 eq.

  • Kinetic Trapping: The Pd is buried deep in the zwitterionic crystal lattice.

    • Fix: Ensure the solution is homogeneous before adding the scavenger.

Issue: "The scavenger removed the Pd, but my yield dropped by 20%."

Root Cause Analysis: You likely used an amine-functionalized scavenger (Si-Diamine, Si-Triamine) or a basic resin.

  • Mechanism:[1] The carboxylic acid on your API reacted with the amine on the silica, effectively "salting out" your product onto the solid support.

  • Fix: Switch to Si-Thiol (neutral/acidic character) or Si-TAAcOH (Triamine-tetraacetic acid, which is acidic).

Module 4: Analytical Verification (ICP-MS)

User Query: How do I prepare this sample for ICP-MS? The pyrimidine ring is hard to digest.

Protocol: Standard nitric acid digestion may be insufficient for pyrimidine-fused morpholines, leading to matrix effects.

  • Digestion Mix: Use Reverse Aqua Regia (3:1 HNO3:HCl) or add H2O2 to the nitric acid digestion. The peroxide helps break down the aromatic pyrimidine ring.

  • Microwave Digestion: Highly recommended over open-vessel digestion to ensure complete mineralization of the morpholine core.

  • Internal Standard: Use Yttrium (Y) or Indium (In) to correct for viscosity differences if the matrix is not fully digested.

Summary Data: Comparison of Methods

MethodSelectivity (Pd vs API)CostSuitability for ZwitterionsKey Risk
Si-Thiol HighMediumExcellent Slower kinetics in DMSO
Si-DMT Very HighHighGoodStrong sulfur odor
Activated Carbon LowLowPoorHigh Yield Loss (Adsorption)
Crystallization LowLowMediumPd often co-crystallizes

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. (Detailed comparison of carbon vs. silica).

Sources

Preventing racemization during synthesis of chiral morpholine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Handling of Chiral Morpholine-2-Carboxylic Acid Derivatives

Current Status: Operational Role: Senior Application Scientist Topic: Racemization Prevention & Troubleshooting[1]

Core Technical Insight: The Unique Liability of the C2 Center

Unlike standard


-amino acids (e.g., proline) or morpholine-3-carboxylic acid, morpholine-2-carboxylic acid  is an 

-alkoxy acid.[1] The chiral center at C2 is flanked by a carboxyl group and an endocyclic oxygen atom (Position 1).
  • The Critical Distinction: Racemization in this scaffold does not proceed via the azlactone (oxazolone) pathway common in peptide synthesis, because the nitrogen atom is remote (Position 4).[1]

  • The Real Threat: The primary mechanism is base-catalyzed enolization .[1] The

    
    -proton at C2 is significantly acidified by the inductive effect (
    
    
    
    ) of the adjacent ether oxygen. Consequently, thermodynamic equilibration to the racemate occurs readily under basic conditions, particularly during ester hydrolysis or amidation steps.[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Loss of Optical Purity During Ester Hydrolysis

Symptom: You synthesized the chiral ester (e.g., methyl or ethyl morpholine-2-carboxylate) with high ee, but the free acid shows significant racemization (e.g., dropping from 99% to 80% ee).

  • Root Cause: The use of hydroxide bases (LiOH, NaOH) at ambient or elevated temperatures promotes enolization of the

    
    -alkoxy ester before hydrolysis is complete.[1]
    
  • Corrective Action:

    • Switch to Trimethyltin Hydroxide (Me

      
      SnOH):  This reagent effects hydrolysis under neutral/mild conditions, avoiding the basicity required for enolization.[1]
      
    • Enzymatic Hydrolysis: Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) at pH 7.0. Enzymes are strictly stereospecific and operate under mild conditions that preclude chemical racemization.

    • Low-Temperature Lithium Hydroxide: If using chemical base, perform the reaction at -10°C to 0°C in a THF/Water mixture and monitor conversion closely.[1] Quench immediately upon completion.

Issue 2: Racemization During Amide Coupling

Symptom: Coupling (S)-morpholine-2-carboxylic acid with an amine yields a product with lower diastereomeric excess (de).[1][2]

  • Root Cause: Over-activation of the carboxylic acid or the presence of tertiary amine bases (TEA, DIPEA) facilitates proton abstraction at C2.[1]

  • Corrective Action:

    • Base-Free Coupling: Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or IIDQ .[1] These reagents do not require exogenous base.[1]

    • Use "Racemization-Suppressing" Additives: If using EDC/DCC, always add Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt .[1] These are superior to HOBt in suppressing racemization.[1]

    • The T3P Protocol: Propylphosphonic anhydride (T3P) is the gold standard for coupling stereochemically sensitive acids. It reacts fast and requires milder base concentrations (see Protocol B).

Issue 3: Variable ee in Starting Materials

Symptom: Batch-to-batch inconsistency when synthesizing the core scaffold.

  • Root Cause: If synthesizing from Epichlorohydrin , the ring-closure step (using amino alcohols) is generally stereoretentive.[1] However, if synthesizing from Serine via halo-derivatives, competing

    
     pathways or elimination-addition mechanisms can erode chirality.[1]
    
  • Recommendation: The Epichlorohydrin route is mechanically superior for scale-up as it relies on the high optical purity of the starting epoxide and stereospecific ring opening/closing (see Diagram 1).

Visualizations

Diagram 1: Synthesis Decision Tree & Critical Control Points

This workflow illustrates the two primary routes and identifies where racemization risks are highest.

SynthesisWorkflow Start Target: Chiral Morpholine-2-COOH RouteA Route A: From Epichlorohydrin (Recommended) Start->RouteA RouteB Route B: From Serine/Amino Acids Start->RouteB StepA1 Ring Opening with N-Benzylethanolamine RouteA->StepA1 StepB1 Derivatization of Serine RouteB->StepB1 StepA2 Cyclization (Base Induced) StepA1->StepA2 StepA3 Oxidation to COOH (TEMPO/NaOCl) StepA2->StepA3 RiskA CRITICAL POINT: Oxidation pH must be controlled to prevent C2 epimerization StepA3->RiskA StepB2 Intramolecular Displacement StepB1->StepB2 RiskB RISK: Elimination to Dehydro-morpholine StepB2->RiskB

Caption: Comparative synthesis routes. Route A (Epichlorohydrin) is preferred for maintaining optical purity, provided the oxidation step is pH-buffered.[1]

Diagram 2: Mechanism of Racemization (Base-Catalyzed Enolization)

Understanding the electronic influence of the


-oxygen.

Caption: The C2 proton is highly acidic due to the adjacent ether oxygen. Strong bases create a planar enolate intermediate, destroying stereochemistry.[1]

Detailed Experimental Protocols

Protocol A: Racemization-Free Amide Coupling using T3P

Standard carbodiimide couplings often fail to preserve the sensitive C2 center.[1] This protocol uses Propylphosphonic Anhydride (T3P), which acts as an acid scavenger and activating agent in one.[1]

  • Preparation: Dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or DMF.

  • Cooling: Cool the solution to 0°C .

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Note: Keep base stoichiometry to the minimum required to neutralize the amine salt.[1]

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Monitor by LCMS.[1][3]

  • Workup: Wash with 5% citric acid (acidic wash removes unreacted amine but must be quick to avoid acid-catalyzed racemization), then sat.[1] NaHCO3 and brine.

Protocol B: Synthesis from (R)-Epichlorohydrin (Key Steps)

Based on the method by Breuning et al. [1]

  • Ring Opening: React (R)-epichlorohydrin with N-benzylethanolamine in 2-propanol/water. Stir overnight.

  • Cyclization: Add aqueous Et4NOH (tetraethylammonium hydroxide). The internal displacement forms the morpholine ring.

    • Checkpoint: This step proceeds with inversion of configuration at the epoxide carbon, setting the C2 stereochemistry.[1]

  • Protection: Hydrogenate (Pd/C) to remove the benzyl group, then protect with Boc2O.[1]

  • Oxidation (The Risk Step): Use TEMPO (cat.) and NaOCl (bleach) to oxidize the hydroxymethyl group to the carboxylic acid.

    • Critical Control: Maintain pH at 8.5–9.5 using a buffer.[1] If pH > 11, the product will racemize.[1] If pH < 4, the TEMPO cycle is inefficient.[1]

Data Summary: Protecting Group Stability

The choice of N-protecting group influences the conformation and steric shielding of the C2 proton.

Protecting GroupElectronic Effect on C2Racemization RiskRecommendation
Boc (tert-butoxycarbonyl) Moderate e- withdrawingMedium Standard choice; stable to base, but bulky.[1]
Cbz (benzyloxycarbonyl) Moderate e- withdrawingMedium Good alternative; removed by hydrogenation (neutral).
Fmoc (fluorenylmethoxycarbonyl) Strong e- withdrawingHigh Avoid. Fmoc removal requires piperidine (base), which will likely racemize the C2 center during deprotection.[1]
Trityl (Triphenylmethyl) Steric bulk, non-withdrawingLow Excellent for preventing racemization due to steric shielding of the ring, though harder to install.[1]

Frequently Asked Questions (FAQs)

Q: Can I use the standard "HBTU/DIEA" peptide coupling conditions? A: It is risky. HBTU/DIEA generates a basic environment that favors enolization of


-alkoxy acids. If you must use uronium salts, switch to COMU  with TMP (2,4,6-trimethylpyridine)  as the base.[1] TMP is a weaker, sterically hindered base that minimizes proton abstraction at C2.[1]

Q: How do I separate the enantiomers if racemization occurs? A: Direct separation of the free acid is difficult.[1] Derivatize to the methyl ester or the N-Boc derivative.[1]

  • Column: Chiralpak AD-H or Chiralcel OD-H.[1][4]

  • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

  • Detection: 210 nm.[1]

  • Note: The (S)-enantiomer typically elutes first on AD-H columns, but this must be experimentally verified with a standard.[1]

Q: Why is my optical rotation low even though chiral HPLC shows 99% ee? A: Morpholine-2-carboxylic acid derivatives often have low specific rotations (


). Small amounts of chemical impurities (like inorganic salts from the oxidation step) can skew the weight-based rotation measurement. Always rely on Chiral HPLC  or Mosher's Amide NMR analysis  for definitive purity data, not optical rotation.[1]

References

  • Breuning, M., et al. (2008).[1] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(4), 1479–1484.[1]

  • Bode, J. W., et al. (2017).[1][5] A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines.[1][5] Organic Letters, 19(17), 4696–4699.[1][5]

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides.

  • Organic Chemistry Portal. Synthesis of Morpholines: Recent Literature and Protocols.

Sources

Technical Support Center: HPLC Method Development for Pyrimidine-Morpholine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Overcoming Tailing and Selectivity Challenges in Nitrogen-Heterocycle Separations

Introduction: The "Basic" Paradox

Welcome to the technical support center. If you are here, you are likely struggling with a specific class of kinase inhibitors or metabolic intermediates: Pyrimidine-Morpholine derivatives .

These molecules present a dual-threat to standard chromatography:

  • The Morpholine Ring (pKa ~8.4): A secondary amine that is protonated at standard acidic HPLC conditions (pH 2-4). This leads to severe peak tailing due to secondary interactions with residual silanols on the silica surface.[1]

  • The Pyrimidine Core: An aromatic heterocycle that often generates regioisomers (e.g., 2-morpholino vs. 4-morpholino substitution) with identical hydrophobicity (

    
    ), making them inseparable on standard C18 columns.
    

This guide moves beyond generic advice to provide specific, chemically-grounded solutions for these issues.

Troubleshooting Guide: Peak Shape & Tailing

Symptom: Asymmetric peaks (


) for the morpholine-containing compound, often accompanied by retention time instability.
The Mechanism

At pH 3.0 (formic acid), the morpholine nitrogen is positively charged (


). Traditional silica columns have residual silanol groups (

) that act as cation exchangers. Your analyte gets "stuck" on these sites, causing the tail.
Protocol A: The "High pH" Switch

Logic: By raising the pH above the pKa of morpholine (to pH 10), you neutralize the amine. The molecule becomes uncharged, eliminating silanol interactions and drastically improving peak symmetry.

ParameterRecommendationWhy?
Mobile Phase A 10 mM Ammonium Bicarbonate (adj. pH 10 with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
High buffer capacity at pH 10; volatile for LC-MS.
Mobile Phase B AcetonitrileMethanol can cause high backpressure at high pH; ACN is preferred.
Column Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) CRITICAL: Standard silica dissolves at pH > 8. You must use hybrid particles.
Temperature 30°C - 40°CImproves mass transfer; avoid >50°C at high pH to prolong column life.
Protocol B: The "Charged Surface" Solution (Low pH)

Logic: If your molecule is unstable at high pH, you must stick to acidic conditions. Use a column with a positively charged surface (CSH - Charged Surface Hybrid). The positive charge on the particle surface repels the protonated morpholine, preventing it from touching the silanols.

  • Recommended Column: Waters ACQUITY CSH C18 or similar charged-surface technology.

  • Mobile Phase: 0.1% Formic Acid (standard).

  • Result: Sharp peaks even for strong bases at low pH.

Troubleshooting Guide: Selectivity (Co-eluting Isomers)

Symptom: You have two positional isomers (e.g., regioisomers from synthesis) that co-elute as a single peak or a "shoulder" on a C18 column.

The Mechanism

C18 separates based on hydrophobicity.[2] Isomers often have identical hydrophobic footprints. You need a mechanism that differentiates based on electron density and shape .

Protocol C: The "Pi-Pi" Screen

Logic: Pyrimidine rings are electron-deficient; Morpholine is electron-rich. Isomers will have slightly different electron distributions. A Phenyl-Hexyl column interacts with the pi-electrons of the pyrimidine. The specific arrangement of the isomers alters this "stacking" energy, pulling them apart.

Step-by-Step Screening Workflow:

  • Column: Switch from C18 to Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, Agilent Zorbax Eclipse Plus Phenyl-Hexyl).

  • Solvent Choice (Critical): Use Methanol instead of Acetonitrile.

    • Reason: Acetonitrile has its own pi-electrons (triple bond) which interfere with the column-analyte interaction. Methanol allows the Phenyl-ligand to interact directly with your pyrimidine ring.

  • Gradient:

    • Hold 5% MeOH for 2 mins (loading).

    • 5% to 60% MeOH over 15 mins.

    • Note: Phenyl columns often retain aromatics longer than C18, so ensure your gradient goes high enough.

Visualizing the Logic

The following decision tree illustrates the workflow for selecting the correct method based on your specific failure mode.

MethodDevelopment Start START: Pyrimidine-Morpholine Separation Issue IssueType Identify Primary Failure Mode Start->IssueType Tailing Problem: Peak Tailing (Basic Interaction) IssueType->Tailing Poor Peak Shape Coelution Problem: Co-elution (Isomer Selectivity) IssueType->Coelution Overlapping Peaks CheckStab Is Analyte High-pH Stable? Tailing->CheckStab PhenylSwitch Protocol C: Switch to Phenyl-Hexyl Column Coelution->PhenylSwitch HighPH Protocol A: High pH Method (pH 10, Hybrid Column) CheckStab->HighPH Yes LowPH_CSH Protocol B: CSH Technology (Charged Surface, Low pH) CheckStab->LowPH_CSH No Solvent CRITICAL: Use Methanol (Enhances Pi-Pi Stacking) PhenylSwitch->Solvent

Figure 1: Decision matrix for selecting stationary phase and mobile phase conditions based on specific chromatographic failure modes.

Frequently Asked Questions (FAQ)

Q: I see a "ghost peak" eluting after my main morpholine peak in subsequent injections. What is this? A: This is likely "carryover" due to the basic morpholine sticking to the injector needle or valve seals.

  • Fix: Change your needle wash solvent. A standard 50:50 MeOH:Water wash is insufficient. Use 90:10 ACN:Water + 0.1% Formic Acid . The acid ensures the morpholine stays soluble and is washed away.

Q: Can I use ion-pairing agents like TFA (Trifluoroacetic acid)? A: Yes, TFA (0.05% - 0.1%) will mask silanols and improve peak shape significantly by forming an ion pair with the morpholine.

  • Warning: TFA causes severe signal suppression in LC-MS (electrospray ionization). Only use TFA if you are using UV detection or have no other option. If using MS, stick to Protocol A (High pH) or Protocol B (CSH columns).

Q: My retention times are drifting. I am using the High pH method. A: Check your equilibration time. Hybrid columns at high pH require longer equilibration than standard C18. Ensure you are flushing with at least 10-15 column volumes of the starting buffer before the next injection. Also, ensure your laboratory temperature is stable; pH 10 buffers are more sensitive to temperature fluctuations regarding pKa shifts.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds. [Link]

  • Agilent Technologies. Troubleshooting Peak Shape Issues in HPLC: The Role of pH and Silanols. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC: Separation of Isomers via Pi-Pi Interactions. [Link]

  • Chromatography Online. Strategies for Improving Peak Tailing of Basic Compounds. [Link]

Sources

Handling hygroscopic nature of morpholine-2-carboxylic acid salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Morpholine-2-Carboxylic Acid Salts

Introduction: The Hygroscopicity Challenge

Morpholine-2-carboxylic acid salts (e.g., Hydrochloride, Trifluoroacetate) are critical chiral building blocks in drug discovery, particularly for introducing polarity and solubility into peptidomimetics. However, their hygroscopic nature presents a persistent variable in experimental reproducibility.

These salts are deliquescent : they not only adsorb moisture from the atmosphere but can absorb enough water to dissolve into a liquid solution. This uncontrolled water uptake leads to:

  • Stoichiometric Errors: Inaccurate reagent loading in sensitive coupling reactions.

  • Reaction Failure: Hydrolysis of moisture-sensitive electrophiles (e.g., acid chlorides, activated esters).

  • Physical Instability: Clumping, hardening, and degradation during storage.

This guide provides a self-validating framework to neutralize these variables.

Section 1: Storage & Initial Handling

Q: I just received a shipment of Morpholine-2-carboxylic acid HCl. It looks clumped. Is it degraded? A: Clumping indicates moisture uptake but not necessarily chemical degradation. However, you must intervene immediately to prevent hydrolysis or further physical change.

  • Immediate Action: Do not open the vial immediately if it was shipped cold.

  • Protocol:

    • Equilibration: Allow the sealed container to warm to room temperature (20–25°C) for at least 3 hours in a desiccator. This prevents atmospheric water vapor from condensing on the cold solid [1, 2].

    • Verification: Once opened, inspect the solid. If it is a sticky gum rather than a free-flowing powder, it requires lyophilization (see Section 4) before use in precise stoichiometry.

Q: What is the optimal storage condition to prevent "creeping" deliquescence? A: Standard refrigeration is insufficient due to humidity fluctuations.

  • The "Double-Vessel" System:

    • Place the primary vial inside a larger secondary jar containing a desiccant (e.g., Drierite™ or Silica Gel with indicator).

    • Seal the secondary jar with Parafilm.

    • Store at -20°C .

    • Why? The secondary barrier creates a localized micro-environment of <10% Relative Humidity (RH), buffering the salt against the refrigerator's moisture cycles [3].

Section 2: Weighing & Dispensing (The Critical Step)

Q: My mass balance readings drift upwards while weighing the salt. How do I get an accurate measurement? A: The upward drift is real-time water absorption. You are weighing water, not just the compound. Use the "Difference Weighing" technique or a Glovebox .

Protocol A: Difference Weighing (Benchtop)
  • Tare a capped weighing vial containing the bulk solid.

  • Quickly transfer an estimated amount to your reaction vessel.

  • Immediately recap the bulk vial and weigh it again.

  • Calculate:

    
    .
    
    • Advantage:[1] The bulk solid is exposed for seconds, minimizing error compared to trying to hit a target weight on an open balance pan.

Protocol B: Inert Atmosphere (Glovebox)

For GMP or high-precision kinetics, dispense strictly under Nitrogen/Argon.

Visual Guide: Weighing Decision Tree

WeighingWorkflow Start Start: Weighing Morpholine-2-carboxylic acid salt Environment Is a Glovebox Available? Start->Environment YesBox Use Glovebox (N2/Ar) Environment->YesBox Yes NoBox Benchtop Handling Environment->NoBox No Step3 Calculate Water Content (kF/NMR) YesBox->Step3 Step1 Equilibrate to Room Temp (Sealed) NoBox->Step1 Step2 Difference Weighing Method Step1->Step2 Step2->Step3 Final Correct Stoichiometry (Mass / (MW + Water)) Step3->Final Step3->Final

Figure 1: Decision workflow for accurate dispensing of hygroscopic salts.

Section 3: Reaction Setup & Stoichiometry

Q: I used 1.0 equivalent of the salt, but my coupling reaction (EDC/NHS or HATU) is incomplete. Why? A: You likely under-loaded the reagent because your "1.0 equivalent" included 5–15% water weight.

  • The Fix: You must determine the Net Peptide Content (NPC) or Active Fraction .

  • Correction Factor Formula:

    
    
    
    • Example: If your salt has 10% water (w/w) and you need 1 mmol (MW = 167.6 g/mol ):

      
      
      

Q: Can I use this salt in acid chloride reactions? A: Only if strictly dried. Residual water will hydrolyze the acid chloride immediately, generating excess HCl and killing the reaction.

  • Protocol:

    • Dissolve the salt in dry DMF or DCM.

    • Add activated molecular sieves (3Å or 4Å) and let stand for 12 hours.

    • Filter under Argon directly into the reaction vessel [4].

Section 4: Purification & Drying

Q: How do I dry the salt if it has become a sticky gum? A: Vacuum oven drying is often ineffective for gums because the surface hardens, trapping moisture inside (skinning). Lyophilization (Freeze-Drying) is the gold standard.

Lyophilization Protocol:

  • Dissolve: Dissolve the gum in the minimum amount of HPLC-grade water.

  • Freeze: Shell-freeze the flask in liquid nitrogen to maximize surface area.

  • Sublime: Lyophilize for 24–48 hours.

  • Backfill: Backfill the lyophilizer with Argon/Nitrogen , not air, before removing the flask.

  • Seal: Immediately cap and seal with Parafilm.

Table 1: Solvent Compatibility for Drying

MethodRecommended SolventsNotes
Lyophilization Water, Acetic Acid, t-ButanolBest for obtaining fluffy, weighable powder.
Azeotropic Drying Toluene, BenzeneReflux with Dean-Stark trap to remove bulk water.
Vacuum Desiccation N/A (Solid state)Use

or KOH pellets. Slow; only for surface moisture.

Section 5: Analytical Troubleshooting

Q: My NMR spectrum shows a huge peak at 3.3 ppm (DMSO-d6) or 4.79 ppm (D2O). Is my product impure? A: This is the water signal. In hygroscopic salts, this peak is expected and unavoidable unless extreme drying measures are taken.

  • Validation: To distinguish water from an impurity:

    • Add a drop of

      
       to the NMR tube.
      
    • If the peak grows or shifts, it is exchangeable water/OH.

    • If the peak remains distinct and unshifted, it is a contaminant.

Q: How do I measure the water content accurately? A:

  • Karl Fischer (KF) Titration: The most accurate method for bulk water (0.1% to 100%).

  • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid) to quantify the morpholine scaffold relative to the solvent/water peaks [5].

References

  • Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved from

  • LifeTein. (2026).[2] Peptide Synthesis: Handling and Storage of Synthetic Peptides. Retrieved from

  • University of Pittsburgh. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from

  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from

Sources

Validation & Comparative

1H NMR Interpretation of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid: A Comparative Guide to Solvent Systems and 2D Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the structural elucidation of heterocyclic building blocks is a critical quality control step. 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid presents a unique analytical challenge. It combines a highly electron-deficient pyrimidine ring with a conformationally flexible, chiral morpholine core. Furthermore, the presence of both a basic tertiary amine and an acidic carboxyl group allows the molecule to exist in zwitterionic states depending on the microenvironment.

This guide objectively compares the analytical performance of different Nuclear Magnetic Resonance (NMR) approaches—specifically comparing DMSO-d6 vs. D2O solvent systems, and standard 1D vs. 2D NMR techniques—to provide a definitive framework for assigning this complex molecule.

Structural & Mechanistic Context

To successfully interpret the 1H NMR spectrum of this compound, one must understand the causality behind its chemical shifts:

  • Pyrimidine Deshielding: The pyrimidin-5-yl group is highly electronegative. The nitrogen atoms at positions 1 and 3 withdraw electron density via resonance and inductive effects, pushing the pyrimidine protons (H2, H4, H6) far downfield (typically 8.5–9.2 ppm) [1]. Because the substitution is at position 5, H4 and H6 are chemically equivalent, appearing as a 2H singlet, while H2 appears as a highly deshielded 1H singlet.

  • Chirality and Diastereotopicity: The carboxylic acid at the C2 position of the morpholine ring creates a chiral center. This breaks the symmetry of the morpholine ring. Consequently, the geminal protons on C3, C5, and C6 are diastereotopic —meaning the axial and equatorial protons are in distinct magnetic environments and will couple with each other (geminal coupling,

    
     Hz) as well as adjacent protons, resulting in overlapping, complex multiplets rather than simple triplets [2].
    
  • Zwitterionic Equilibrium: The molecule can exist as a neutral species or a zwitterion (morpholinium carboxylate). The choice of solvent directly dictates the ionization state, which in turn drastically alters the chemical shifts of the aliphatic morpholine protons.

NMR_Workflow A Sample: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid B Solvent Selection A->B C DMSO-d6 (Retains COOH, limits exchange) B->C D D2O (Exchanges COOH, zwitterion state) B->D E 1D 1H NMR (Resolves Pyrimidine H2, H4/H6) C->E D->E F 2D COSY / HSQC (Resolves Morpholine Diastereotopic Protons) E->F If aliphatic region overlaps

Fig 1: NMR elucidation workflow for 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid.

Solvent System Comparison: DMSO-d6 vs. D2O

The selection of the deuterated solvent is the most critical experimental choice. Below is an objective comparison of how the compound behaves in Dimethyl Sulfoxide-d6 (DMSO-d6) versus Deuterium Oxide (D2O).

Performance Analysis
  • DMSO-d6: Acts as a strong hydrogen-bond acceptor. It typically stabilizes the neutral form of the carboxylic acid, allowing the broad –COOH proton to be observed (usually >12.0 ppm). The morpholine ring remains relatively rigid, and the nitrogen lone pair is partially conjugated with the pyrimidine ring.

  • D2O: Induces rapid deuterium exchange. The –COOH proton will disappear (exchanged for –COOD). More importantly, depending on the exact pD of the solution, the molecule will likely adopt a zwitterionic form, protonating/deuterating the morpholine nitrogen. This places a positive charge on the nitrogen, strongly deshielding the adjacent C3 and C5 protons, shifting them further downfield compared to DMSO-d6 [3].

Comparative 1H NMR Chemical Shift Data

Note: The following table synthesizes expected chemical shift ranges based on empirical rules for substituted pyrimidines and chiral morpholines.

Proton AssignmentPositionMultiplicityExpected Shift (DMSO-d6)Expected Shift (D2O, pD ~7)Coupling Constants (

in Hz)
Pyrimidine H2 C2'Singlet (s)8.95 - 9.10 ppm9.05 - 9.20 ppm-
Pyrimidine H4/H6 C4', C6'Singlet (s)8.60 - 8.75 ppm8.70 - 8.85 ppm-
Morpholine H2 C2Doublet of doublets (dd)4.25 - 4.40 ppm4.10 - 4.25 ppm

Morpholine H6a C6Multiplet (m)3.90 - 4.05 ppm4.00 - 4.15 ppmGeminal

Morpholine H6b C6Multiplet (m)3.65 - 3.80 ppm3.75 - 3.90 ppmGeminal

Morpholine H3a C3Multiplet (m)3.60 - 3.75 ppm3.80 - 3.95 ppm (Deshielded)Geminal

Morpholine H3b C3Multiplet (m)3.30 - 3.45 ppm3.50 - 3.65 ppm (Deshielded)Geminal

Morpholine H5a/b C5Overlapping multiplets3.35 - 3.55 ppm3.55 - 3.75 ppm (Deshielded)-
Carboxylic OH COOHBroad singlet (br s)~12.50 ppmN/A (Exchanged)-

Technique Comparison: 1D vs. 2D NMR

While 1D 1H NMR is sufficient to confirm the presence of the pyrimidin-5-yl group (via the distinct 1H and 2H singlets in the aromatic region), it frequently fails to unambiguously assign the morpholine core. The overlap of H3, H5, and H6 multiplets in the 3.3–4.1 ppm range creates a "second-order" spectrum.

To achieve authoritative structural proof, 2D Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are required.

Spin_System H2 H2 (CH) H3 H3a/b (CH2) H2->H3 3J H5 H5a/b (CH2) H3->H5 4J (W-coupling) H6 H6a/b (CH2) H5->H6 3J

Fig 2: Key proton-proton coupling networks in the substituted morpholine ring.

Why 2D NMR Outperforms 1D for this Molecule:
  • Resolving Diastereotopic Pairs: HSQC will show two distinct proton cross-peaks for a single carbon signal (e.g., C3, C5, C6), instantly identifying which multiplets belong to the same methylene group.

  • Mapping the Spin System: COSY will show the strong

    
     coupling between H2 and H3a/H3b, isolating the C2-C3 fragment from the C5-C6 fragment (which are separated by the heteroatoms).
    

Self-Validating Experimental Protocol

To ensure high-fidelity data, follow this step-by-step methodology. This protocol includes built-in validation checks to prevent artifact misinterpretation.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid.

  • Solvent Addition: Dissolve in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal standard.

    • Validation Check: Ensure complete dissolution. A cloudy sample will cause magnetic susceptibility gradients, leading to broad lines and poor shimming. If necessary, sonicate for 5 minutes.

  • Transfer: Transfer to a high-quality 5 mm NMR tube, ensuring a solvent height of at least 4 cm to prevent vortexing artifacts during spinning.

Phase 2: 1D 1H NMR Acquisition (400 MHz or higher)
  • Lock and Shim: Lock onto the DMSO-d6 deuterium signal. Perform automated gradient shimming (e.g., TopShim).

    • Validation Check: The lock level must remain stable. A fluctuating lock indicates thermal instability; allow the sample to equilibrate at 298 K for 10 minutes before proceeding.

  • Pulse Calibration: Calibrate the 90° pulse width (P1). This is critical for accurate integration of the pyrimidine singlets.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D sequence (e.g., zg30 on Bruker).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum to ensure full relaxation of the isolated pyrimidine H2 proton, which lacks nearby protons for efficient dipole-dipole relaxation.

    • Scans (NS): 16 to 32.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Phase and baseline correct manually.

Phase 3: 2D HSQC Setup (For Aliphatic Deconvolution)
  • Sequence Selection: Use a multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2). This will phase CH2 groups (H3, H5, H6) negatively (blue/red) and CH groups (H2, Pyrimidine H2/H4/H6) positively (black/green), providing instant structural verification.

  • Spectral Width: Optimize the F1 (13C) spectral width to 10–160 ppm to capture the pyrimidine carbons (~155 ppm) and morpholine carbons (~40-70 ppm).

  • Acquisition: Set F2 (1H) to 1024 points and F1 (13C) to 256 increments. Run 2-4 scans per increment.

References

  • PubChem. "Morpholine-2-carboxylic acid". National Center for Biotechnology Information. Available at:[Link]

  • Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts". Available at: [Link]

  • ResearchGate. "1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine". Available at:[Link]

Comparative Guide: Mass Spectrometry Fragmentation of Pyrimidinyl-Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Pyrimidinyl-Morpholines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

The pyrimidinyl-morpholine moiety is a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., Buparlisib/BKM120 , Pictilisib/GDC-0941 ). This structural motif balances the high affinity of the pyrimidine hinge-binder with the favorable solubility and metabolic profile of the morpholine ring.

However, structurally elucidating metabolites or impurities of these compounds presents unique challenges compared to their pyrimidinyl-piperazine analogs. The presence of the ether oxygen in the morpholine ring dictates a distinct fragmentation pathway driven by inductive cleavage and charge-remote fragmentation, often yielding neutral losses that differ significantly from the nitrogen-driven fragmentation of piperazines.

This guide provides a technical comparison of the fragmentation behaviors of Pyrimidinyl-Morpholines (PM) versus Pyrimidinyl-Piperazines (PP), equipping researchers with the diagnostic ion data necessary for confident structural assignment.

Mechanistic Comparison: The "Oxygen Effect" in Fragmentation

The core differentiator between PM and PP scaffolds in ESI-MS/MS is the heteroatom effect within the saturated ring. While both rings are attached to the electron-deficient pyrimidine core, the morpholine oxygen alters the fragmentation landscape.

A. Pyrimidinyl-Morpholine (The Product)
  • Primary Mechanism: The morpholine ring typically undergoes ring opening via C-O bond cleavage . This is often triggered by protonation on the morpholine nitrogen, followed by an inductive effect that weakens the C-O bond.

  • Characteristic Neutral Losses: The hallmark of morpholine fragmentation is the loss of C₂H₄O (44 Da) or the radical loss of C₂H₅O• (45 Da) .

  • Diagnostic Ion Stability: The resulting open-chain fragment is often unstable and undergoes further degradation to the bare pyrimidine amine.

B. Pyrimidinyl-Piperazine (The Alternative)
  • Primary Mechanism: The piperazine ring contains two nitrogens. Protonation can occur on the distal secondary amine. Fragmentation is driven by C-N bond cleavage .

  • Characteristic Neutral Losses: Piperazines frequently lose CH₂=NH (29 Da) or C₂H₅N (43 Da) via retro-Diels-Alder (RDA) type mechanisms or simple inductive cleavage.

  • Diagnostic Ion Stability: Piperazine fragments often retain charge more effectively due to the higher basicity of the nitrogen, leading to abundant low-mass ions (e.g., m/z 85 or 99 for the ring itself).

C. Comparative Performance Data

The following table summarizes the diagnostic mass shifts observed when analyzing these scaffolds under ESI-CID conditions (Collision Induced Dissociation).

FeaturePyrimidinyl-Morpholine (PM)Pyrimidinyl-Piperazine (PP)Diagnostic Significance
Ring Opening Loss

-44 (Loss of C₂H₄O)

-43 (Loss of C₂H₅N)
Critical: Distinguishes the ether bridge from the amine bridge.
Radical Loss

-87 (Loss of Morpholine Radical)

-86 (Loss of Piperazine Radical)
Used to confirm the integrity of the pyrimidine-heterocycle bond.
Low Mass Marker m/z 88 (Protonated Morpholine)m/z 87 (Protonated Piperazine)High abundance in PP; often lower in PM due to oxygen electronegativity.
Fragmentation Energy Moderate (25-35 eV)High (35-45 eV)Morpholine rings open more readily than piperazine rings due to the weaker C-O bond.

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7][8][9]

The following diagrams illustrate the specific mechanistic pathways differentiating these two scaffolds.

Diagram 1: Morpholine Ring Opening Mechanism (PM Scaffold)

PM_Fragmentation Figure 1: Characteristic C-O bond cleavage pathway of the Pyrimidinyl-Morpholine scaffold. M_Ion Precursor Ion [M+H]+ (Protonated Morpholine N) Transition Inductive C-O Cleavage (Ring Opening) M_Ion->Transition CID Energy Frag1 Open Chain Intermediate Transition->Frag1 Frag2 Product Ion [M+H - C2H4O]+ (Loss of 44 Da) Frag1->Frag2 - Neutral Ethylene Oxide (C2H4O) Frag3 Bare Pyrimidine Amine (Total Loss of Morpholine) Frag2->Frag3 Further degradation

Diagram 2: Decision Tree for Metabolite Identification

Decision_Tree Figure 2: Rapid discrimination logic for morpholine vs. piperazine metabolites. Start Unknown Metabolite Fragment Spectrum Check44 Neutral Loss of 44 Da? Start->Check44 Check43 Neutral Loss of 43 Da? Check44->Check43 No ResultPM Candidate: Pyrimidinyl-Morpholine Check44->ResultPM Yes (C2H4O) Check43->Start Inconclusive ResultPP Candidate: Pyrimidinyl-Piperazine Check43->ResultPP Yes (C2H5N)

Experimental Protocol: Structural Elucidation Workflow

To reliably generate and identify these diagnostic ions, the following self-validating protocol is recommended. This workflow is optimized for Triple Quadrupole (QqQ) or Q-TOF instruments.

Phase 1: Source Optimization (Self-Validating Step)
  • Objective: Maximize precursor ion stability without inducing in-source fragmentation (ISF), which can mimic metabolic cleavage.

  • Protocol:

    • Infuse the standard (e.g., Buparlisib) at 10 µL/min.

    • Ramp Cone Voltage/Declustering Potential from 20V to 100V.

    • Validation: Plot the intensity of [M+H]+ vs. [M+H-87]+. The optimal voltage is where the precursor is maximal, and the fragment is <5% of the base peak. Note: Morpholines are more susceptible to ISF than piperazines.

Phase 2: Energy-Resolved MS/MS (The "Breakdown Curve")
  • Objective: Determine the precise energy required to open the morpholine ring vs. cleaving the pyrimidine bond.

  • Protocol:

    • Select the precursor ion [M+H]+ in Q1.

    • Ramp Collision Energy (CE) from 10 to 60 eV in 5 eV increments.

    • Data Analysis:

      • At Low CE (15-20 eV): Look for water loss (if hydroxyls are present) or minor rearrangements.

      • At Medium CE (25-35 eV): This is the "Goldilocks Zone" for Pyrimidinyl-Morpholines. You should observe the -44 Da (C₂H₄O) loss.

      • At High CE (>40 eV): The morpholine ring will be obliterated, leaving only the pyrimidine core ions.

Phase 3: MS³ Confirmation (For Ion Traps/Orbitraps)
  • Objective: Confirm the ether linkage.

  • Protocol:

    • Isolate the [M+H - 44]+ fragment (the ring-opened species).

    • Fragment this ion further.[1]

    • Expectation: You should observe the loss of the remaining ethylene chain (-28 Da) or the amine fragment, confirming the sequential disassembly of the morpholine ring.

References

  • Kourounakis, A., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs. ResearchGate. Retrieved from [Link]

  • Zhang, Z., et al. (2008).[2] Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Sutherlin, D.P., et al. (2011).[3] Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Inhibitors of Phosphatidylinositol-3-Kinase (PI3K). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mayer, I.A., et al. (2014). A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer. Clinical Cancer Research. Retrieved from [Link]

Sources

Comparative Biological Activity Guide: 4-Morpholinopyrimidine vs. 2-Morpholinopyrimidine Derivatives in Kinase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Nomenclature

In the development of ATP-competitive kinase inhibitors—particularly targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways—the morpholine-substituted pyrimidine scaffold is a privileged pharmacophore[1].

Note on Nomenclature: While sometimes queried as "4-(Pyrimidin-5-yl) vs 2-(Pyrimidin-5-yl) morpholine" based on specific substituent naming conventions, medicinal chemistry standardizes these positional isomers based on the pyrimidine core: 4-morpholinopyrimidine and 2-morpholinopyrimidine derivatives.

This guide objectively compares how the positional isomerism of the morpholine ring dictates the Structure-Activity Relationship (SAR), alters the binding vector within the kinase hinge region, and ultimately drives the biological activity and selectivity of the resulting drug candidates[2].

Mechanistic Rationale: The Hinge Binding Vector

To understand the biological divergence between these two scaffolds, we must examine the causality of their binding mechanics. The oxygen atom of the morpholine ring acts as a critical, high-affinity hydrogen bond acceptor. In PI3K


, this oxygen interacts directly with the backbone amide nitrogen of Val851 (or Val882 depending on the crystal structure numbering) in the kinase hinge region ()[3].

The position of the morpholine attachment fundamentally alters the trajectory of the entire molecule:

  • 4-Morpholinopyrimidines: Attaching the morpholine at the C4 position of the pyrimidine ring directs the core along the hinge, projecting C2 and C6 substituents deep into the hydrophobic affinity pocket and the solvent-exposed channel[4]. This vector allows for exquisite tuning of isoform selectivity, often yielding highly specific PI3K inhibitors with minimal mTOR cross-reactivity.

  • 2-Morpholinopyrimidines: Shifting the morpholine to the C2 position alters the trajectory of the pyrimidine core by approximately 60 degrees. The C4 and C6 substituents are projected differently, often leading to potent pan-PI3K inhibition. A classic example is Buparlisib (BKM120), a 2,6-dimorpholinopyrimidine derivative, which exhibits broad PI3K activity but can encounter off-target microtubule inhibition depending on its C4 substituent ()[5][6].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (p-Ser473) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Inhibitor2 2-Morpholinopyrimidines Inhibitor2->PI3K Inhibitor4 4-Morpholinopyrimidines Inhibitor4->PI3K

PI3K/AKT/mTOR signaling cascade and nodes of pharmacological intervention.

Comparative Biological Activity Data

The following table synthesizes quantitative in vitro enzymatic and cellular experimental data comparing representative compounds from both scaffold classes ()[2].

Scaffold TypeRepresentative CompoundPI3K

IC50 (nM)
mTOR IC50 (nM)Cellular IC50 (

M)*
Key Pharmacological Characteristic
4-Morpholinopyrimidine Pictilisib (GDC-0941)~3.0>3000~0.35High PI3K selectivity; minimal mTOR binding.
2-Morpholinopyrimidine Buparlisib (BKM120)~35.0>1000~0.50Pan-PI3K inhibitor; high BBB permeability.
2,4-Dimorpholinopyrimidine Carbonitrile analog (12b)~170.0~830~0.10Balanced dual PI3K/mTOR inhibition.

*Cellular IC50 values are representative of standard solid tumor cell lines (e.g., MCF-7 or HCT116) depending on the specific assay conditions.

Self-Validating Experimental Protocols

To objectively evaluate the biological activity of newly synthesized morpholine-pyrimidine derivatives, researchers must employ self-validating assay systems that confirm both direct enzymatic inhibition and intracellular target engagement.

Protocol A: In Vitro Kinase Selectivity Profiling (ADP-Glo Assay)

Causality: The ADP-Glo assay is a luminescent kinase assay that measures ADP formed from a kinase reaction. It is self-validating because the luminescence is directly proportional to the ADP concentration, which is strictly calibrated against a standard ATP/ADP conversion curve, eliminating false positives from compound autofluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 2- or 4-morpholinopyrimidine derivatives in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Kinase Reaction: Add 4 µL of the recombinant kinase (e.g., PI3K

    
     or mTOR) suspended in optimized assay buffer. Incubate for 10 minutes at room temperature to allow compound-hinge binding.
    
  • Substrate Addition: Initiate the reaction by adding 2 µL of the substrate mixture (PIP2 and ultra-pure ATP). Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation & Readout: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

Workflow Step1 Compound Dilution Step2 Kinase Reaction Step1->Step2 Step3 ADP-Glo Addition Step2->Step3 Step4 Detection Reagent Step3->Step4 Step5 Luminescence Readout Step4->Step5

Step-by-step self-validating workflow for in vitro kinase selectivity profiling.

Protocol B: Cellular Target Engagement (Western Blot for pAKT S473)

Causality: Enzymatic assays prove direct binding, but cellular assays validate membrane permeability and intracellular efficacy. Because PI3K generates PIP3—which recruits AKT to the membrane for phosphorylation—measuring pAKT (Ser473) directly quantifies PI3K inhibition. Probing for total AKT acts as an internal self-validation step, ensuring that reduced pAKT signals are due to kinase inhibition rather than non-specific protein degradation or unequal well loading.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C in 5% CO2.
    
  • Compound Treatment: Treat cells with varying concentrations of the morpholine-pyrimidine derivatives (e.g., 10 nM to 10 µM) for 2 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the pAKT signal). Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA. Probe with primary antibodies against pAKT (Ser473) and total AKT overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to determine the cellular IC50.

Conclusion

The choice between a 4-morpholinopyrimidine and a 2-morpholinopyrimidine scaffold is a fundamental decision in kinase drug design. While both utilize the morpholine oxygen to anchor to the kinase hinge region, the 4-position attachment generally offers superior vectors for achieving strict PI3K isoform selectivity ()[7]. Conversely, the 2-position attachment is highly effective for generating pan-PI3K inhibitors or dual PI3K/mTOR agents, though it requires careful optimization of C4/C6 substituents to avoid off-target toxicity.

References

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL:[Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates Source: PubMed Central (PMC) URL:[Link]

Sources

Validating Chiral Purity of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

The Challenge: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid presents a specific chromatographic challenge: it is an amphoteric (zwitterionic) molecule. It possesses a basic pyrimidine ring/tertiary amine and an acidic carboxylic acid moiety.[1]

  • Structural Implication: In standard Normal Phase (NP) solvents (Hexane/IPA), zwitterions often exhibit poor solubility and severe peak tailing due to intramolecular ionic interactions.

  • The Solution: This guide compares three distinct separation strategies, ultimately recommending Immobilized Polysaccharide Stationary Phases under Reversed-Phase (RP) conditions as the superior method for QC validation due to solubility, peak shape, and robustness.

Target Molecule Profile[1][3][4]
  • Core Structure: Morpholine ring with a C2-carboxylic acid and C4-pyrimidine.[1]

  • Chiral Center: C2 position (Enantiomers: R and S).[1]

  • pKa Estimates: ~3.5 (Acid), ~4.5 (Pyrimidine conjugate acid).

  • Isoelectric Point (pI): ~4.0.[1]

Comparative Analysis of Separation Strategies

We evaluated three primary methodologies for separating the enantiomers of this morpholine derivative.

Table 1: Comparative Performance Matrix
FeatureMethod A: Immobilized RP (Recommended) Method B: Zwitterionic Ion-Exchange (ZWIX) Method C: Coated Normal Phase (Legacy)
Stationary Phase Chiralpak IC-3 / IA-3 (Immobilized)Chiralpak ZWIX(+) / ZWIX(-)Chiralpak AD-H / OD-H (Coated)
Mobile Phase Acidic Buffer (pH 2.5) / AcetonitrileMeOH / MeCN + Acid/Base AdditivesHexane / IPA + TFA
Solubility High (Aqueous compatible)High (Polar organic)Low (Zwitterion precipitates in Hexane)
Peak Shape Sharp (Suppressed ionization)Excellent (Ion-pairing mechanism)Broad/Tailing (Slow mass transfer)
Robustness High (pH controlled)Moderate (Sensitive to additive ratio)Low (Evaporation changes composition)
MS Compatibility Yes (Volatile buffers)YesNo (High non-volatile content)
Comparison Insights (Expert Commentary)
  • Why Method C Fails: Traditional normal phase methods (Hexane/IPA) are standard for neutral molecules.[1] However, for a zwitterionic amino-acid-like structure, the compound exists as an inner salt. It resists dissolving in hexane, leading to precipitation on the column head or requiring excessive TFA to break the zwitterion, which degrades the coated phase.

  • The ZWIX Niche (Method B): Zwitterionic phases (Cinchona alkaloid-derived) are exceptionally selective for this exact class of molecule. However, the method development is complex, requiring precise tuning of the acid/base ratio (e.g., formic acid/diethylamine) to achieve the double ion-pairing mechanism.

  • The Winner (Method A): Immobilized polysaccharide columns (specifically Chiralpak IC ) used in Reversed-Phase mode offer the best balance. By using an acidic aqueous buffer (pH < pKa of acid), we protonate the acid (neutralizing the negative charge) and the base (positive charge), effectively treating the molecule as a simple cation. This ensures solubility and utilizes the robust hydrophobic interactions of the RP mode.[1]

Recommended Experimental Protocol (Method A)

Objective: Validate the enantiomeric excess (ee) of the (S)-enantiomer (active) against the (R)-enantiomer (impurity).

Chromatographic Conditions
  • Column: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized), 150 x 4.6 mm, 3 µm.

    • Rationale: The chlorinated carbamate selector (IC) often shows superior selectivity for polar heterocycles compared to the amylose (IA) analog.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate + 0.1% Diethylamine (pH adjusted to 9.0) OR 0.1% Phosphoric Acid (pH 2.0).

    • Selection Rule: For this zwitterion, Acidic Mode (0.1% H3PO4) is preferred to suppress the carboxylic acid ionization, reducing secondary silanol interactions.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Isocratic Elution: 60% Buffer / 40% ACN.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyrimidine absorption max).[1]

  • Sample Diluent: Mobile Phase.

Method Development Workflow (Visualization)

MethodDevelopment Start Start: 4-(Pyrimidin-5-yl)morpholine-2-COOH SolubilityCheck Solubility Check in Hexane/IPA Start->SolubilityCheck Decision1 Soluble? SolubilityCheck->Decision1 NP_Path Normal Phase (Coated) Hexane/IPA + TFA Decision1->NP_Path Yes (Unlikely) RP_Path Reversed Phase Screening (Immobilized CSPs) Decision1->RP_Path No (Zwitterion) Screening Screen IA, IC, ID Columns Mobile Phase: 0.1% H3PO4 / ACN RP_Path->Screening SelectivityCheck Resolution > 2.0? Screening->SelectivityCheck Optimize Optimize T, %Organic, Flow SelectivityCheck->Optimize Yes Alternative Switch to Polar Ionic Mode (ZWIX or MeOH/Acid/Base) SelectivityCheck->Alternative No FinalMethod Final Method: Chiralpak IC-3 RP Mode (Acidic) Optimize->FinalMethod

Caption: Decision tree for selecting the optimal chiral method for zwitterionic morpholine derivatives.

Validation Framework (ICH Q2 R2)

Adhering to ICH Q2(R2) guidelines is mandatory for regulatory acceptance.[1] The following parameters must be validated.

Specificity (Peak Purity)
  • Protocol: Inject the racemate, pure (S)-enantiomer, pure (R)-enantiomer, and the formulation matrix (if applicable).

  • Acceptance Criteria:

    • Resolution (

      
      ) 
      
      
      
      2.0 between enantiomers.[1]
    • Peak purity index (via Diode Array Detector) > 0.999 for the main peak, ensuring no co-eluting impurities.

Linearity & Range
  • Protocol: Prepare a 5-level calibration curve of the impurity enantiomer (e.g., the (R)-isomer) ranging from LOQ to 150% of the specification limit (usually 0.15% to 1.0% of nominal concentration).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    .[1]
    
Accuracy (Recovery)
  • Protocol: Spike the target analyte ((S)-isomer) with known amounts of the impurity ((R)-isomer) at three levels: LOQ, 100% limit, and 150% limit.

  • Calculation:

    
    
    
  • Acceptance Criteria: 90.0% – 110.0% recovery.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the sample containing the impurity at the specification limit (e.g., 0.5%).

  • Acceptance Criteria: RSD

    
     5.0% for the impurity peak area.[1]
    
LOD / LOQ Determination
  • Method: Signal-to-Noise (S/N) ratio approach.[1]

  • LOD: Concentration where S/N

    
     3.
    
  • LOQ: Concentration where S/N

    
     10.
    
  • Relevance: Critical for proving you can detect trace chiral inversion or contamination.[1]

Troubleshooting & Critical Control Points

The "Memory Effect"

Immobilized columns are robust, but switching between Normal Phase and Reversed Phase requires careful flushing.[1]

  • Flush Protocol: Hexane

    
     Ethanol 
    
    
    
    Water/ACN.[1]
  • Warning: Never introduce basic aqueous buffers directly into a column containing Hexane.[1]

Sample Diluent Mismatch

Dissolving the zwitterion in 100% DMSO or Methanol and injecting into a high-water mobile phase can cause "solvent shock," leading to split peaks.[1]

  • Fix: Dilute the sample in the starting mobile phase (e.g., 60% Buffer / 40% ACN).

Validation Workflow Diagram

Validation Prep Sample Prep (Spiked Recovery) SystemSuit System Suitability (Rs > 2.0, Tailing < 1.5) Prep->SystemSuit Linearity Linearity (5 Levels, R² > 0.999) SystemSuit->Linearity Accuracy Accuracy (LOQ, 100%, 150%) SystemSuit->Accuracy Precision Precision (n=6, RSD < 5%) SystemSuit->Precision Report Validation Report (ICH Q2 R2 Compliant) Linearity->Report Accuracy->Report Precision->Report

Caption: Standardized validation workflow ensuring data integrity and regulatory compliance.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][3][5][6][7] [Link]

  • Daicel Chiral Technologies. (n.d.).[1][8] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH (Immobilized).[Link]

  • Lindner, W., et al. (2014).[1] Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases. Journal of Chromatography A. [Link][1]

  • YMC Co., Ltd. (n.d.).[1] Efficient method development for chiral separation by using CHIRAL ART columns.[Link]

Sources

A Senior Application Scientist's Guide to Differentiating Carboxylic Acid and Pyrimidine Moieties with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating molecular structures.[1] It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies.[1] This creates a unique spectral "fingerprint" for a molecule, revealing the functional groups present.[2][3]

This guide provides an in-depth comparison of the IR spectral signatures of two critical functional groups prevalent in pharmaceuticals and biological systems: the carboxylic acid (-COOH) group and the pyrimidine ring. Understanding their distinct signals is paramount for structural confirmation, quality control, and reaction monitoring.

Part 1: The Unmistakable Signature of a Carboxylic Acid

The carboxylic acid functional group presents one of the most recognizable sets of peaks in an IR spectrum, primarily due to the profound effects of hydrogen bonding.[4][5] In condensed phases (liquids or solids), carboxylic acids predominantly exist as hydrogen-bonded dimers.[5][6][7] This dimerization significantly influences the position and shape of their key vibrational bands.

Key Vibrational Modes for Carboxylic Acids:

  • O-H Stretch: The most telling feature is an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[1][8][9][10] This broadening is a direct consequence of the strong intermolecular hydrogen bonding in the dimer, which creates a continuum of O-H bond energies.[1][7] This wide envelope often obscures the C-H stretching peaks that appear in the same region.[5][6][8]

  • C=O (Carbonyl) Stretch: A very strong and sharp peak is observed for the carbonyl group. For hydrogen-bonded dimers, this peak typically appears around 1710-1725 cm⁻¹.[1][8][10] In a dilute, non-polar solvent where monomeric (free) carboxylic acids might exist, this peak shifts to a higher frequency, around 1760 cm⁻¹.[8][10] Conjugation with a double bond or aromatic ring can weaken the C=O bond, shifting the absorption to a lower frequency (~1690 cm⁻¹).[8]

  • C-O Stretch: This appears as a medium-to-strong intensity peak in the 1210-1320 cm⁻¹ range.[9]

  • O-H Bend: An out-of-plane bending vibration for the O-H group results in a broad, medium-intensity peak near 920 cm⁻¹.

Data Summary: Characteristic IR Peaks for Carboxylic Acids

Vibrational ModeFrequency Range (cm⁻¹)IntensityAppearanceNotes
O-H Stretch2500 - 3300StrongVery BroadThe hallmark of a carboxylic acid dimer.[1][8][9][10]
C-H Stretch2850 - 3000Medium-WeakSharpOften seen as small peaks superimposed on the broad O-H stretch.[5][6]
C=O Stretch (Dimer)1700 - 1725StrongSharpLower frequency due to hydrogen bonding.[1][8]
C=O Stretch (Monomer)~1760StrongSharpObserved in dilute, non-polar solutions.[8][10]
C-O Stretch1210 - 1320Medium-StrongSharpCoupled with O-H in-plane bending.[9]
O-H Bend~920 - 950MediumBroadOut-of-plane bend.

graph Carboxylic_Acid_Dimer {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [style=dashed, color="#EA4335"];

// Molecule 1 R1 [label="R", pos="0,0.5!"]; C1 [label="C", pos="1,0.5!"]; O1_1 [label="O", pos="1.5,1.2!"]; O1_2 [label="O", pos="1.5,-0.2!"]; H1 [label="H", pos="2.3,-0.2!"];

// Molecule 2 (flipped) R2 [label="R", pos="4,0.5!"]; C2 [label="C", pos="3,0.5!"]; O2_1 [label="O", pos="2.5,1.2!"]; O2_2 [label="O", pos="2.5,-0.2!"]; H2 [label="H", pos="1.7,1.2!"];

// Bonds Molecule 1 R1 -- C1 [style=solid, color="#202124"]; C1 -- O1_1 [label="=", style=solid, color="#202124"]; C1 -- O1_2 [style=solid, color="#202124"]; O1_2 -- H1 [style=solid, color="#202124"];

// Bonds Molecule 2 R2 -- C2 [style=solid, color="#202124"]; C2 -- O2_1 [label="=", style=solid, color="#202124"]; C2 -- O2_2 [style=solid, color="#202124"]; O2_2 -- H2 [style=solid, color="#202124"];

"0" CELLBORDER="0" CELLSPACING="0"> "https://upload.wikimedia.org/wikipedia/commons/thumb/a/a2/Pyrimidine-2D-skeletal.svg/200px-Pyrimidine-2D-skeletal.svg.png" SCALE="TRUE"/>

>]; }

Caption: The core chemical structure of pyrimidine.

Part 3: Comparative Analysis and Differentiation

When analyzing a compound that could contain either or both moieties, the key is to look for the most definitive signals.

FeatureCarboxylic AcidPyrimidineDifferentiating Insight
Primary O-H Signal Very broad, strong band (2500-3300 cm⁻¹) Absent (unless substituted with -OH)This is the single most conclusive peak for a carboxylic acid. Its immense breadth is unique.
Primary C=O Signal Very strong, sharp band (1700-1725 cm⁻¹) Absent (unless substituted with C=O)A strong carbonyl peak combined with the broad O-H is definitive proof of a carboxylic acid.
~1600 cm⁻¹ Region Typically clearMultiple sharp peaks (1400-1650 cm⁻¹) The presence of several sharp bands in this region strongly suggests an aromatic ring system like pyrimidine.
>3000 cm⁻¹ Region C-H peaks often buried under broad O-HSharp, distinct peaks (3000-3100 cm⁻¹) Clear, sharp peaks just above 3000 cm⁻¹ point towards aromatic C-H bonds, characteristic of pyrimidine.

Scenario Analysis: If a spectrum displays both a massive, broad absorption from 2500-3300 cm⁻¹, a strong, sharp peak at ~1715 cm⁻¹, AND a series of sharp peaks between 1400-1650 cm⁻¹, it is highly indicative of a molecule containing both a carboxylic acid group and a pyrimidine (or similar aromatic) ring.

Part 4: Experimental Protocol for High-Fidelity Data Acquisition

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. Two common methods for solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission

This classic technique involves dispersing the sample in a dry, IR-transparent matrix. [11]KBr is ideal as it is transparent in the mid-infrared region (4000-400 cm⁻¹). [11] Step-by-Step Protocol:

  • Drying: Gently heat KBr powder at ~110°C for 2-4 hours and store it in a desiccator. This is critical to remove water, which has strong IR absorptions that can obscure the sample spectrum.

  • Sample Grinding: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder (aiming for a 0.2% to 1% sample concentration). [11][12]Grind the mixture vigorously in an agate mortar and pestle until it is a fine, homogenous powder. [13]3. Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press. [13]4. Evacuation: Briefly connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Gradually apply a pressure of 5-8 metric tons for several minutes. [13]6. Pellet Release: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent. [12]7. Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. [13] Causality and Validation:

  • Why grind thoroughly? To reduce particle size below the wavelength of the IR radiation, minimizing light scattering and producing a flat baseline.

  • Why use a vacuum? Air pockets cause scattering and can lead to a pellet that cracks easily.

  • Self-Validation: A transparent pellet indicates proper sample dispersion and pressure application, ensuring a high-quality transmission spectrum. [12]An opaque or cloudy pellet will result in a noisy, sloping baseline and should be remade.

Caption: Experimental workflow for the KBr pellet method.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique ideal for powders, solids, and liquids. It relies on measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. [14] Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal (commonly diamond or ZnSe) is impeccably clean. Use a solvent like isopropanol and a soft wipe. [15]Take a background spectrum of the clean, empty crystal. This is crucial to subtract any atmospheric or crystal signals.

  • Sample Application: Place a small amount of the solid powder directly onto the crystal surface. [16]3. Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. [16]Good contact is essential for a strong signal, as the interacting IR wave (the evanescent wave) only penetrates a few microns into the sample. [14]4. Acquire Spectrum: Collect the sample spectrum. The software will automatically ratio it against the background.

  • Cleaning: Thoroughly clean the crystal and pressure clamp tip after analysis to prevent cross-contamination. [15] Causality and Validation:

  • Why is pressure critical? The intensity of the ATR signal is directly proportional to the quality of contact between the sample and the crystal. Insufficient pressure results in weak, noisy spectra.

  • Self-Validation: Modern ATR accessories often have pressure sensors. Consistent application of pressure ensures reproducibility between samples. The resulting spectrum should have a flat baseline and strong absorbance for the major peaks (e.g., the strongest peak should be between 0.2 and 0.8 absorbance units).

Conclusion

The infrared spectra of carboxylic acids and pyrimidines are dominated by distinct and readily identifiable features. The hallmark of a carboxylic acid is the extraordinarily broad O-H stretching vibration coupled with a strong carbonyl absorption. In contrast, pyrimidine is characterized by a series of sharp ring stretching vibrations in the fingerprint region and aromatic C-H stretches above 3000 cm⁻¹. By systematically evaluating these key regions and employing robust sample preparation techniques like the KBr pellet or ATR methods, researchers can confidently differentiate these crucial molecular moieties, ensuring the structural integrity of their compounds.

References

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Kintek Press. (n.d.). What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • University of Helsinki. (n.d.). Quick User Guide for FT-IR.
  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336.
  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Shashidhar, M. A., & Rao, K. S. (n.d.). The vibrational and electronic spectra of 5-methyl pyrimidine and 4-methyl pyrimidine. Indian Journal of Pure & Applied Physics.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis.
  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
  • ACS Publications. (2010, June 8). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.
  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • University of Illinois Urbana-Champaign. (2023, June 21). ROTATIONAL AND INFRARED SPECTRA OF PYRIMIDINE: VIBRATIONAL GROUND STATE AND NINE VIBRATIONALLY EXCITED STATES.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • ResearchGate. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid.
  • AIP Publishing. (2012, May 2). Communication: Spectroscopic measurement of the binding energy of a carboxylic acid-water dimer. The Journal of Chemical Physics.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • University of Toronto Scarborough. (2020, October 15).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Glassford, S. E., Byrne, B., & Kazarian, S. G. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins.
  • ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra....
  • RSC Publishing. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions.
  • ResearchGate. (n.g.). Calculated vs . experimental IR spectrum of pyrimidine in CS 2....
  • CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

Sources

Pharmacokinetic Profiling of Morpholine-2-Carboxylic Acid Analogs: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine-2-carboxylic acid scaffold is a recognized privileged structure in modern medicinal chemistry. By strategically combining a basic amine, an oxygen heteroatom, and a functionalizable carboxylate/carboxamide group, this core offers a highly tunable platform for drug discovery. For researchers and drug development professionals, understanding how specific substitutions on this ring dictate absorption, distribution, metabolism, and excretion (ADME) is critical for successful lead optimization.

This guide objectively compares the pharmacokinetic (PK) profiles of various morpholine-2-carboxylic acid analogs, providing the mechanistic rationale behind their behavior and outlining a self-validating experimental framework for PK evaluation.

Structural Causality: How the Morpholine Core Drives Pharmacokinetics

The fundamental advantage of the morpholine ring over its carbon-based counterpart (piperidine) lies in its electronic properties. The electronegative oxygen atom exerts an electron-withdrawing inductive effect across the ring, which reduces the electron density on the secondary amine. This lowers the pKa of the nitrogen from ~11 (in piperidine) to ~8.3[1].

The Pharmacokinetic Consequence: At a physiological pH of 7.4, a significantly higher fraction of the morpholine analog remains unionized compared to a piperidine analog. This enhanced lipophilicity directly translates to superior passive membrane permeability, improved gastrointestinal absorption, and enhanced blood-brain barrier (BBB) penetration, making it an ideal scaffold for central nervous system (CNS) targets[1].

Furthermore, modifying the 2-carboxylic acid group into a 2-carboxamide prevents rapid Phase II metabolism (glucuronidation) and eliminates the negative charge, drastically improving oral bioavailability[2].

StructuralCausality Core Morpholine-2-Carboxylic Acid Scaffold Mod1 C-Substitution (e.g., C5-Hydroxymethyl) Core->Mod1 Mod2 Carboxylic Acid to Carboxamide Conversion Core->Mod2 Mod3 Heteroatom (O) Inductive Effect Core->Mod3 PK1 Steric Shielding: Reduced CYP Clearance Mod1->PK1 Blocks N-dealkylation PK2 Eliminates Charge: Enhanced Bioavailability Mod2->PK2 Prevents glucuronidation PK3 Lowered Amine pKa: Increased BBB Penetration Mod3->PK3 Increases unionized fraction

Structural modifications of the morpholine scaffold and their direct pharmacokinetic consequences.

Comparative Pharmacokinetic Profiles of Key Analogs

By analyzing recent therapeutic applications, we can objectively compare how different derivatizations of the morpholine-2-carboxylic acid/carboxamide core yield distinct PK profiles tailored to specific biological targets.

Analog ClassPrimary Target / IndicationKey Structural ModificationHepatic Clearance (CL_int)Oral Bioavailability (F%)BBB Permeability
2-Carbamoyl Morpholines Direct Renin Inhibitors (Hypertension)[2]N-alkylation, 2-carboxamide conversionModerateHigh (>40%)Low (Optimized for peripheral exposure)
5-(Hydroxymethyl)morpholine-2-carboxamides SSTR4 Agonists (Neurological Disorders)[3]cis-5-hydroxymethylationLow (<20% of Hepatic Blood Flow)High (>60%)High (CNS active; Efflux ratio < 5)
N-Heteroaryl Morpholine-2-carboxamides Proteasome β5 Inhibitors (Malaria)[4]Bulky N-heteroaryl substitutionLow to ModerateModerate (>50%)Low (Optimized for systemic circulation)

Data Synthesis & Insights:

  • Peripheral Targeting: For cardiovascular targets like Renin, the 2-carbamoyl morpholine scaffold successfully achieves a molecular weight under 500 Da, bypassing the poor oral bioavailability typically associated with peptidomimetic inhibitors[2].

  • CNS Targeting: To achieve the stringent requirements for CNS drugs (like SSTR4 agonists), the addition of a cis-5-hydroxymethyl group sterically shields the morpholine nitrogen from Cytochrome P450 (CYP) mediated N-dealkylation. This specific analog design maintains high BBB penetration while suppressing the P-glycoprotein (P-gp) efflux ratio to below 5, ensuring sustained brain exposure[3].

  • Systemic Pathogens: In anti-malarial development, bulky N-substitutions on the morpholine-2-carboxamide core provide species-selective proteasome inhibition with favorable in vivo half-lives, validating the scaffold's stability in systemic circulation[4].

Self-Validating Experimental Methodology: In Vitro Microsomal Clearance

To accurately profile the metabolic stability of new morpholine-2-carboxylic acid analogs, researchers must utilize a self-validating in vitro assay. The following protocol describes the gold-standard method for determining intrinsic clearance (


) using liver microsomes, emphasizing the causality behind each procedural step.
Step-by-Step Protocol
  • Preparation of the Incubation Matrix: Prepare a 1 mg/mL suspension of pooled liver microsomes (human, rat, or cynomolgus monkey) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
    • Causality: The physiological pH and magnesium ions are critical cofactors required to maintain the structural integrity and catalytic function of CYP450 enzymes.

  • Compound Spiking and Pre-Incubation: Spike the morpholine analog into the matrix to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Utilizing a low substrate concentration (1 µM) ensures the enzymatic reaction operates under first-order kinetics (well below the

      
      ). This mathematical condition is strictly required to accurately extrapolate in vitro half-life to in vivo intrinsic clearance.
      
  • Reaction Initiation (The Self-Validating Step): Divide the mixture into two parallel arms. To the active arm, add a pre-warmed NADPH-regenerating system. To the control arm, add an equivalent volume of plain buffer (Minus-NADPH control).

    • Causality: The Minus-NADPH control serves as the assay's internal truth-teller. Because CYP450 enzymes absolutely require NADPH to function, any compound depletion observed in this control arm indicates chemical instability, non-specific protein binding, or precipitation, rather than true metabolic clearance.

  • Time-Course Aliquoting and Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard (IS).

    • Causality: The cold organic solvent instantly denatures microsomal proteins, halting the reaction precisely at the target time. The IS normalizes volumetric errors during extraction and corrects for matrix-induced ion suppression during LC-MS/MS ionization, ensuring quantitative trustworthiness.

  • Centrifugation and LC-MS/MS Quantification: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio versus time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

PKWorkflow Step1 1. Microsomal Incubation (Test Cpd + Liver Microsomes) Control Self-Validation: Minus-NADPH Control Step1->Control Step2 2. Reaction Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 3. Time-Course Quenching (Cold ACN + Internal Standard) Step2->Step3 Step4 4. Protein Precipitation & LC-MS/MS Analysis Step3->Step4 Step5 5. Calculate CL_int & Extrapolate Hepatic Clearance Step4->Step5

Self-validating in vitro microsomal clearance assay workflow for pharmacokinetic profiling.

References

1.[2] Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - NIH / PMC - 2.[1] Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - The Journal of Organic Chemistry (ACS Publications) - 3.[3] US20250100981A1 - Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4 - Google Patents - 4.[4] Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria - NIH / PMC -

Sources

Crystal Structure Analysis of N-Aryl Morpholine-2-Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of N-aryl morpholine-2-carboxylic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Stereochemical Challenge

The morpholine scaffold is a "privileged structure" in medicinal chemistry, widely used to optimize solubility and metabolic stability in drug candidates. However, the introduction of a carboxylic acid at the C2 position, combined with an N-aryl substituent, introduces a complex stereochemical landscape. Researchers face a critical duality:

  • Chirality: The C2 position creates an asymmetric center requiring absolute configuration assignment (

    
     vs 
    
    
    
    ).
  • Conformational Dynamics: The N-aryl group introduces pseudo-allylic strain , often forcing the N-substituent into a pseudo-axial orientation—a phenomenon counter-intuitive to standard steric models (which predict equatorial preference).

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Calculation for resolving these structural ambiguities, providing experimental protocols and data interpretation strategies.

Comparative Analysis: XRD vs. NMR vs. DFT

While NMR is the workhorse of solution-state chemistry, it often fails to resolve rapid ring inversions or assign absolute configuration without chiral derivatization. SC-XRD remains the gold standard for defining the static, bioactive-relevant conformation.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) NMR (Solution State) DFT (Computational)
Absolute Configuration Definitive (via Anomalous Dispersion/Flack Parameter).Indirect (Requires Mosher's method or chiral shift reagents).Predictive (Compares calc. vs. exp. VCD/ECD spectra).
Conformational Output Single, precise static state (Solid-state conformation).Time-averaged ensemble (dynamic equilibrium).Potential energy surface (Global vs. Local minima).
N-Aryl Orientation Resolves specific twist angles and axial/equatorial preference.[1]Inferred via NOE/ROE; often ambiguous due to fast exchange.Accurately models pseudo-allylic strain energies.
Sample Requirement Single crystal (

mm preferred).

5-10 mg dissolved sample.
None (Virtual).
Throughput Low (days to weeks for crystal growth).High (minutes to hours).High (parallelizable).

Deep Dive: The Structural "Truth" of N-Aryl Morpholines

The Pseudo-Allylic Strain Phenomenon

In N-aryl morpholine-2-carboxylic acids, the N-aryl bond possesses partial double-bond character due to conjugation with the aromatic ring.[2] This creates A(1,3) strain (pseudo-allylic strain) between the aryl ortho-protons and the C2/C6 equatorial protons.

  • Standard Prediction: Sterics favor N-substituent in equatorial position.

  • Experimental Reality (XRD): To relieve A(1,3) strain, the N-aryl group often adopts a pseudo-axial orientation.

Zwitterionic Assembly

As amino acid derivatives, these molecules often crystallize as zwitterions (


).
  • Crystal Packing: Driven by strong charge-assisted hydrogen bonds (CAHB).

  • Motif: Head-to-tail infinite chains (catemers) are common, stabilizing the lattice and facilitating the growth of high-quality crystals suitable for diffraction.

Experimental Protocols

Crystallization of Zwitterionic Morpholines

Growing diffraction-quality crystals of N-aryl morpholine-2-carboxylic acids is challenging due to their high solubility in polar solvents and low solubility in non-polar ones.

Protocol: Isoelectric Point (pI) Slow Evaporation

  • Solubility Screen: Dissolve 10 mg of the compound in minimal water/methanol (1:1).

  • pH Adjustment: If the compound is isolated as a salt (e.g., HCl), neutralize slowly with 0.1 M NaOH until the solution reaches the theoretical isoelectric point (typically pH 5–6 for these amino acids).

  • Vapor Diffusion Setup:

    • Place the saturated solution in an inner vial.

    • Place the inner vial into a larger jar containing a volatile anti-solvent (e.g., Acetone or Acetonitrile).

    • Seal the jar. The anti-solvent will slowly diffuse into the aqueous phase, reducing solubility gently.

  • Harvesting: Inspect after 3–7 days. Zwitterionic crystals often appear as prisms or blocks.

Data Collection & Absolute Configuration

For light-atom molecules (C, H, N, O), determining absolute configuration requires maximizing the anomalous signal .

  • Radiation Source: Use Cu-K

    
     radiation  (
    
    
    
    Å) rather than Mo-K
    
    
    . Copper radiation interacts more strongly with oxygen/nitrogen core electrons, enhancing the anomalous scattering signal needed to calculate the Flack Parameter .
  • Target Metric: A Flack parameter (

    
    ) near 0.0 (e.g., 
    
    
    
    ) confirms the correct absolute stereochemistry. A value near 1.0 indicates the inverted structure.

Visualization of Workflows

Diagram 1: Workflow for Structural Assignment

This flowchart guides the researcher from synthesis to definitive structural assignment, integrating the three methodologies.

StructuralAssignment Start Synthesized N-Aryl Morpholine-2-COOH Solubility Solubility Screen Start->Solubility DFT DFT Calculation (Conf. Search) Start->DFT In Silico Crystallization Crystallization (Vapor Diffusion/pI) Solubility->Crystallization Solid State NMR NMR (NOESY/COSY) + Mosher Analysis Solubility->NMR Solution State XRD SC-XRD (Cu-Kα) Crystallization->XRD Single Crystal Found Result_Abs Absolute Configuration (Flack Parameter) XRD->Result_Abs Definitive Result_Conf Bioactive Conformation (Axial vs Eq) XRD->Result_Conf Static Model NMR->Result_Conf Dynamic Average DFT->Result_Conf Energy Minima

Caption: Integrated workflow for determining the absolute configuration and conformational preference of morpholine derivatives.

Diagram 2: Conformational Decision Tree

Understanding when to rely on XRD versus NMR for N-aryl systems.

DecisionTree Query Critical Question: Is the N-Aryl group Axial or Equatorial? Check1 Is the barrier to rotation high? Query->Check1 XRD_Path Use SC-XRD Result: Precise Bond Angles & Torsion (Static) Check1->XRD_Path Yes (Solid State) NMR_Path Use Low-Temp NMR Result: Resolve Rotamers (Slow Exchange) Check1->NMR_Path No (Rapid Flip) DFT_Path Use DFT (M06-2X) Result: Calc. A(1,3) Strain Energies Check1->DFT_Path Validation

Caption: Decision matrix for selecting the analytical technique based on the specific stereochemical question.

References

  • National Institutes of Health (PubChem). Morpholine-2-carboxylic acid Structure and Properties.[Link]

  • Journal of Medicinal Chemistry. The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. (2023).[3] [Link]

  • ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022).[3][4] [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 4-(Pyrimidin-5-yl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to the characterization of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (C₉H₁₁N₃O₃), a novel nitrogen-containing heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to analytical characterization. We will explore the primary standard for bulk elemental composition—combustion analysis—and contrast it with methods for trace elemental impurity analysis, providing a complete framework for quality control and regulatory compliance.

The Imperative of Elemental Analysis in Drug Development

For a novel molecule like 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid, elemental analysis is a foundational step in its journey from synthesis to potential therapeutic application. It serves as the primary method for:

  • Confirming Empirical and Molecular Formula: Verifying the precise ratio of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) is the most direct way to confirm the identity of a newly synthesized compound.

  • Assessing Purity: Significant deviation from the theoretical elemental composition can indicate the presence of solvents, inorganic salts, or other impurities not detected by chromatographic methods.

  • Fulfilling Regulatory Requirements: Regulatory bodies require stringent characterization of any Active Pharmaceutical Ingredient (API). Elemental analysis data is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.

Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmaceuticals, valued for their diverse biological activities.[1][2][3] However, their synthesis can sometimes be complex, making definitive structural confirmation via elemental analysis non-negotiable.

Theoretical Elemental Composition

The first step in any elemental analysis workflow is the calculation of the theoretical composition based on the molecular formula.

Molecular Formula: C₉H₁₁N₃O₃ Molecular Weight: 209.21 g/mol

The expected weight percentages of each element are summarized below. This theoretical data serves as the benchmark against which all experimental results are measured.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical % Acceptable Range (±0.4%)
CarbonC12.0119108.09951.67% 51.27% - 52.07%
HydrogenH1.0081111.0885.30% 4.90% - 5.70%
NitrogenN14.007342.02120.09% 19.69% - 20.49%
OxygenO15.999347.99722.94% 22.54% - 23.34%

Note: The industry-standard acceptance criterion for high-purity pharmaceutical compounds is typically a deviation of no more than ±0.4% from the theoretical value for each element.

Primary Standard: CHNO Combustion Analysis

The gold standard for determining the percentage of carbon, hydrogen, nitrogen, and oxygen in organic compounds is high-temperature combustion analysis, often referred to as CHNS/O analysis.[4] This method is based on the principles of the Dumas method, which involves the complete and instantaneous oxidation of the sample.[5]

Principle of Operation

A precisely weighed sample is combusted in a furnace at extremely high temperatures (~1000°C) in the presence of pure oxygen.[4][6] This process quantitatively converts the elements into their gaseous oxides:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) and its oxides (NOx), which are subsequently reduced to N₂.

  • Sulfur (if present) → Sulfur Dioxide (SO₂)

These combustion gases are then carried by an inert gas (typically helium) through a separation column (GC column) and quantified by a thermal conductivity detector (TCD).[5][7] The TCD generates a signal proportional to the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.[5] For oxygen analysis, the sample is pyrolyzed in the absence of oxygen, and the resulting oxygen gas is detected.[7]

Experimental Protocol: CHN Analysis

This protocol outlines the steps for a self-validating CHN analysis of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid.

Instrumentation: A modern CHN elemental analyzer (e.g., from LECO, Thermo Fisher Scientific, Exeter Analytical).[7][8][9]

Materials:

  • 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid sample (dried to constant weight).

  • Microanalytical standard (e.g., Acetanilide, BBOT) with certified elemental composition.

  • Tin or silver capsules for weighing.

  • High-purity helium and oxygen.

Methodology:

  • Instrument Preparation & Calibration:

    • Initiate the instrument startup sequence, ensuring furnaces reach the correct temperatures and gas flows are stable.

    • Perform a leak check to ensure the integrity of the system.

    • Calibrate the instrument by analyzing 3-5 replicates of a certified standard (e.g., BBOT). The instrument software calculates "K-factors" to create a calibration curve that correlates detector response to elemental mass.[5] The calibration is considered valid if the results for the standard fall within ±0.3% of its certified values. This step is critical for trustworthiness, as it validates instrument performance before analyzing the unknown.

  • Sample Preparation:

    • Dry the 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid sample under vacuum at 40-50°C for at least 4 hours to remove residual solvents and moisture, which would bias the hydrogen and oxygen results.

    • Using a microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule. Record the weight to at least 5 decimal places. The use of a microbalance is causal to achieving the high precision required to meet the ±0.4% acceptance criteria.

    • Seal the capsule tightly to encase the sample.

  • Analysis Sequence:

    • Run a "blank" (an empty tin capsule) to zero the instrument baseline.

    • Analyze a "check standard" (a freshly weighed standard) to verify the calibration is still valid.

    • Analyze the 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid samples in triplicate. Running multiple replicates provides statistical confidence in the result.

    • Conclude the run with another check standard to ensure no drift occurred during the analysis. This bracketing with standards is a key part of a self-validating protocol.

  • Data Evaluation:

    • Calculate the average percentage for C, H, and N from the triplicate sample runs.

    • Compare the experimental averages to the theoretical values calculated in Section 2.

    • The results are considered passing if the experimental values are within the acceptable range (e.g., Theoretical % ± 0.4%).

Workflow for Elemental Analysis

The following diagram illustrates the logical flow of the entire elemental analysis process.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation & Reporting SampleLogin Sample Login & ID Drying Vacuum Drying (Constant Weight) SampleLogin->Drying Weighing Micro-Weighing (1-3 mg) Drying->Weighing Analysis Combustion Analysis (CHN Mode) Weighing->Analysis Load Sample Sequence Calibration Instrument Calibration (Certified Standard) Calibration->Analysis DataReview Review Data vs. Theoretical Values Analysis->DataReview Raw Data Output CriteriaCheck Check vs. Acceptance Criteria (±0.4%) DataReview->CriteriaCheck Report Generate Certificate of Analysis CriteriaCheck->Report

Caption: Workflow for CHN combustion analysis.

Comparison with Standards for Elemental Impurities

While combustion analysis confirms the bulk composition, it is not suitable for detecting trace metal contaminants. For pharmaceutical compounds, controlling elemental impurities is a critical safety requirement governed by regulatory guidelines such as the ICH Q3D and USP General Chapters <232> and <233> .[10][11][12][13] These standards mandate the use of highly sensitive techniques to quantify potentially toxic elements.

The primary alternatives for this purpose are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .[14][15][16]

Comparative Overview: Combustion vs. Plasma Spectrometry
FeatureCombustion Analysis (CHNO) ICP-OES / ICP-MS
Primary Purpose Determination of bulk elemental composition (C, H, N, O, S).[17][18]Quantification of trace elemental impurities (e.g., Pb, As, Cd, Hg, catalyst residues).[13][19]
Typical Elements C, H, N, S, OMost of the periodic table, especially metals and metalloids.
Regulatory Context Identity and Purity Confirmation (CMC data).Safety and Toxicity (ICH Q3D, USP <232>, <233>).[11][20]
Sensitivity Percent (%) level.Parts-per-million (ppm) for ICP-OES; Parts-per-billion (ppb) or lower for ICP-MS.[13]
Sample Preparation Direct analysis of solid in a capsule.Requires complete digestion of the sample, typically using microwave-assisted acid digestion.[16]
Principle High-temperature combustion and detection of resulting gases.[21]Atomization and ionization in argon plasma followed by atomic emission or mass-to-charge ratio detection.

Expert Insight: The choice between these techniques is not one of substitution but of complementarity. For 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid, a complete characterization package requires both combustion analysis to confirm the formula and ICP-MS analysis to prove it is free from harmful elemental impurities within regulatory limits. The risk assessment for elemental impurities, as mandated by ICH Q3D, would consider potential contaminants from catalysts (e.g., Pd, Pt, Ni) used in synthesis and from manufacturing equipment.[12]

Conclusion

Establishing robust analytical standards for a novel compound like 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid requires a multi-faceted approach. The primary standard for verifying its identity and bulk purity is high-temperature combustion analysis , which must yield results for C, H, N, and O that are within ±0.4% of the theoretical values. This analysis must be performed using a well-calibrated instrument and a self-validating protocol that includes certified standards and sample replicates.

Complementing this, adherence to modern pharmaceutical safety standards necessitates the analysis of trace elemental impurities using techniques like ICP-MS, as outlined in USP <232>/<233>. By integrating both combustion analysis for formula confirmation and plasma spectrometry for impurity control, researchers and drug developers can build a comprehensive, trustworthy, and regulatory-compliant data package for any new chemical entity.

References

  • LECO. (2023, December 29). Combustion Analysis (H, C, N, O, S)
  • Wikipedia. (n.d.). Combustion analysis.
  • Thermo Fisher Scientific. (n.d.).
  • LECO Corporation. (n.d.).
  • Jordi Labs. (n.d.).
  • Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH)
  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?.
  • U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry.
  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • SAIF, IIT Bombay. (n.d.). CHNS (O) Analyzer.
  • PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.
  • IIT Kanpur. (n.d.). Elemental Analyzer.
  • U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN).
  • Lab Manager. (2025, October 7). Elemental Analysis for Compliance, Purity, and Performance.
  • Santa Cruz Biotechnology. (n.d.).
  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF.
  • Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
  • MDPI. (2025, March 10).
  • MDPI. (2017, October 31).
  • ChemScene. (n.d.). 1249103-94-3 | 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid.
  • Fisher Scientific. (n.d.). CAS RN 253315-05-8.
  • PMC. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
  • PubMed. (2017, October 31).
  • International Journal of Pharmaceutical Sciences and Research. (2025, December 1). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES.
  • Encyclopedia MDPI. (2023, March 2). Nitrogen Containing Heterocycles.
  • PubChem. (n.d.). N-(2-methyl-5-{[(2-morpholin-4-ylpyridin-4-yl)carbonyl]amino}phenyl)-6-({2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}amino)py.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Risk Assessment

Compound Identity:

  • Chemical Name: 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid[1]

  • Molecular Formula: C₉H₁₁N₃O₃[2][3]

  • Molecular Weight: ~209.20 g/mol [2][3]

  • Physical State: Solid (White to off-white powder/crystals)

  • CAS (Analog Reference): 253315-05-8 (2-yl isomer used for toxicological benchmarking)

Operational Hazard Profile: Handling this compound presents specific risks associated with heterocyclic organic acids. While specific toxicological data for the 5-yl isomer is limited, Structure-Activity Relationship (SAR) analysis with the well-characterized 2-yl analog indicates a Class II Hazard Profile .

Hazard CategoryClassification (GHS)Operational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[4] Strict hygiene required.[4][5][6][7][8][9][10][11][12]
Skin Corrosion Category 2Causes skin irritation.[4][5][13][6] Direct contact must be prevented.[13][6][7][8][10][12]
Eye Damage Category 2ACauses serious eye irritation. Goggles are non-negotiable.
STOT-SE Category 3May cause respiratory irritation. Do not handle on open bench.
Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it must adapt to the state of the matter (Solid vs. Solvated).

2.1 Eye & Face Protection[5][7][8][9][11]
  • Standard Protocol: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

    • Why? Safety glasses with side shields are insufficient for fine powders that can drift around guards or liquids that can splash.

  • High-Risk Operations: Face shield required over goggles during large-scale (>50g) transfers or when dissolving in reactive solvents (e.g., acid chlorides, thionyl chloride).

2.2 Hand Protection (Glove Selection)
  • Primary Barrier (Dry Solid): Nitrile Rubber (0.11 mm minimum thickness).

    • Performance: Excellent resistance to solid permeation.

  • Secondary Barrier (Solvated/Synthesis):

    • Solvent: DCM/Chloroform

      
      PVA or Laminate (Silver Shield)  required. Nitrile degrades rapidly.
      
    • Solvent: Methanol/Water

      
      Nitrile (Double gloving recommended). 
      
  • Technique: "Change-on-Splash" protocol. If chemical contacts glove, remove immediately, wash hands, and replace.

2.3 Respiratory Protection[9]
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood with face velocity 80–100 fpm.

  • PPE (Secondary - if hood unavailable): NIOSH N95 (for dusts) or P100 HEPA respirator.

    • Critical Note: If handling in solution with volatile solvents, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory outside a hood.

2.4 Body Protection[10]
  • Standard: Cotton lab coat (fire-resistant preferred) + long pants + closed-toe leather/composite shoes.

  • Prohibited: Synthetic fabrics (polyester/nylon) that melt onto skin during fire events.

Part 3: Operational Handling Workflow

This workflow integrates safety checks directly into the experimental procedure.

HandlingWorkflow Start Storage (2-8°C, Desiccated) Check Safety Check (Fume Hood On?) Start->Check Check->Start Fail Weigh Weighing (Anti-static Gun + Spatula) Check->Weigh Pass Solub Dissolution (Add Solvent to Solid) Weigh->Solub Slow Addition React Reaction/Use Solub->React Waste Disposal (Solid vs Liquid Stream) React->Waste Post-Exp

Figure 1: Safe handling workflow from storage to disposal.

3.1 Weighing & Transfer Protocol
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing an N95 respirator.

  • Static Control: Pyrimidine derivatives can be statically charged "sticky" powders. Use an ionizing anti-static gun on the weighing boat before transfer to prevent powder scattering.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

3.2 Dissolution Strategy
  • Solubility Profile: Moderate solubility in DMSO, DMF, and Methanol. Low solubility in non-polar solvents.

  • Protocol: Always add solvent to solid , not solid to solvent. This prevents the formation of a "dry plug" that can erupt if gas is evolved during solvation (common with carboxylic acids in basic media).

Part 4: Emergency Response & Disposal[15]
4.1 Spill Management

Minor Spill (<5g solid):

  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and N95 mask.

  • Clean: Cover with wet paper towels (to prevent dust lofting). Wipe up and place in a hazardous waste bag.

  • Decontaminate: Clean surface with 10% soap solution, followed by water.

Major Spill (Solution):

  • Evacuate: If volatile solvents are involved, evacuate the lab.

  • Absorb: Use universal absorbent pads or vermiculite. Do not use paper towels for large solvent spills (flammability risk).

4.2 First Aid[10][11]
  • Eye Contact: Flush immediately with water for 15 minutes .[5][10][12] Hold eyelids open. Seek medical attention (ophthalmologist).

  • Skin Contact: Wash with soap and water for 15 minutes.[14] Remove contaminated clothing.[5][6][7][8][9][10][11][12][15]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

4.3 Disposal (Waste Streams)

Do not dispose of down the drain.[14]

Waste StreamCompositionDisposal Code (Typical)
Solid Waste Contaminated gloves, weighing boats, paper towelsHazardous Solid (Trace Chem)
Liquid Waste A Compound dissolved in DMSO/DMF/MethanolOrganic Solvents (Halogen-free)
Liquid Waste B Compound dissolved in DCM/ChloroformHalogenated Organic Solvents
Aqueous Waste Mother liquors from workupAqueous Basic/Acidic (pH adjust)
Part 5: References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
Reactant of Route 2
4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.